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(R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL Documentation Hub

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  • Product: (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL

Core Science & Biosynthesis

Foundational

Structural Elucidation and Asymmetric Synthesis of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol: A Technical Whitepaper

Executive Summary The development of targeted therapeutics frequently relies on the spatial orientation of functional groups to achieve high-affinity binding within biological targets. Chiral 1,2-amino alcohols represent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics frequently relies on the spatial orientation of functional groups to achieve high-affinity binding within biological targets. Chiral 1,2-amino alcohols represent a privileged structural motif in modern drug discovery, serving as core scaffolds for protease inhibitors, peptidomimetics, and chiral ligands[1]. This whitepaper provides an in-depth technical analysis of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol , a highly versatile bifunctional building block. By synthesizing structural analysis with a robust, self-validating asymmetric synthetic protocol, this guide equips synthetic chemists and drug development professionals with the authoritative methodologies required to utilize this compound in complex active pharmaceutical ingredient (API) development.

Chemical Identity and Physicochemical Profiling

Understanding the physicochemical properties of a building block is the first step in predicting its behavior in downstream synthetic steps and biological systems. The target molecule features a primary amine, a primary alcohol, and a heavily substituted aryl ring, making it an excellent candidate for divergent functionalization.

Quantitative Structural Data

The following table summarizes the core physicochemical parameters of the target compound[2]:

PropertyValueCausality & Synthetic Relevance
IUPAC Name (2R)-2-amino-2-(4-bromo-3-methylphenyl)ethan-1-olDefines the exact connectivity and (R)-stereochemistry at C2.
CAS Registry Number 1212854-43-7Unique identifier for sourcing and regulatory documentation.
Molecular Formula C9H12BrNOIndicates a high degree of unsaturation and halogenation.
Molecular Weight 230.10 g/mol Low molecular weight ensures the final API remains within Lipinski's rules.
Stereocenter C2 (Benzylic position)The (R)-configuration dictates the 3D vector of downstream substituents.
Aryl Halide Handle 4-Bromo substituentServes as an orthogonal cross-coupling handle (e.g., Suzuki, Sonogashira).

Stereochemical Note: According to Cahn-Ingold-Prelog (CIP) priority rules, the groups attached to the C2 chiral center are ranked as follows: -NH₂ (Priority 1) > -CH₂OH (Priority 2, as Oxygen outranks the Aryl Carbon in the second shell) > 4-bromo-3-methylphenyl (Priority 3) > -H (Priority 4).

Strategic Retrosynthesis and Methodological Selection

The synthesis of enantiomerically pure benzylic amines and amino alcohols is a critical challenge. While methods like the Sharpless Asymmetric Aminohydroxylation (AA) can convert styrenes directly into 1,2-amino alcohols[1], the requisite 4-bromo-3-methylstyrene precursor is prone to polymerization and limits scalability.

Instead, the most authoritative and industrially scalable approach utilizes Ellman’s chiral sulfinamide chemistry [3]. Developed by the Ellman laboratory and utilized on metric-ton scales globally[4], tert-butanesulfinamide acts as a powerful chiral auxiliary and ammonia equivalent. It condenses cleanly with aldehydes to form robust N-sulfinyl imines, which undergo highly diastereoselective nucleophilic additions[5].

For this specific target, we deploy a Sulfinyl Strecker-type reaction . By adding a cyanide equivalent to the chiral imine, we generate an


-amino nitrile. Subsequent hydrolysis and reduction reliably yield the chiral 1,2-amino alcohol without racemization[6].

SynthesisWorkflow cluster_0 Asymmetric Synthesis via Sulfinyl Strecker Reaction N1 4-Bromo-3-methylbenzaldehyde N2 Condensation (R)-tert-Butanesulfinamide, Ti(OEt)4 N1->N2 N3 Chiral N-Sulfinyl Imine N2->N3 N4 Strecker Addition Et2AlCN, i-PrOH N3->N4 N5 α-Amino Nitrile N4->N5 N6 Hydrolysis & Deprotection 6M HCl, Reflux N5->N6 N7 Chiral Amino Acid N6->N7 N8 Reduction LiAlH4, THF N7->N8 N9 (R)-2-Amino-2-(4-bromo- 3-methylphenyl)ethan-1-ol N8->N9

Caption: Workflow detailing the asymmetric synthesis of the target molecule using Ellman's chiral auxiliary.

Step-by-Step Experimental Protocol: The Ellman Sulfinamide Route

This protocol is designed as a self-validating system. Each step includes the mechanistic rationale (causality) and in-process controls (IPC) to ensure scientific integrity.

Step 1: Imine Condensation
  • Procedure: To a solution of 4-bromo-3-methylbenzaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) in anhydrous THF (0.5 M), add Titanium(IV) ethoxide [Ti(OEt)₄] (2.0 eq) at room temperature. Stir the reaction under a nitrogen atmosphere for 12 hours.

  • Workup: Quench the reaction by pouring it into an equal volume of brine while stirring rapidly. The resulting titanium dioxide (TiO₂) suspension is filtered through a pad of Celite. Extract the aqueous layer with EtOAc, dry over Na₂SO₄, and concentrate.

  • Causality: Ti(OEt)₄ is strictly required here; it acts dually as a Lewis acid to activate the aldehyde and as a potent water scavenger to drive the equilibrium toward the imine[3]. The rapid brine quench intentionally precipitates TiO₂, preventing emulsion formation during extraction.

Step 2: Diastereoselective Strecker Addition
  • Procedure: Dissolve the crude chiral N-sulfinyl imine in anhydrous THF and cool to -78 °C. Slowly add Diethylaluminum cyanide (Et₂AlCN) (1.5 eq) and isopropanol (1.0 eq). Stir for 4 hours, allowing the temperature to gradually rise to -20 °C.

  • IPC: Monitor via LC-MS. The mass of the imine should completely shift to the M+27 (nitrile addition) mass.

  • Causality: The addition of isopropanol generates an active aluminum cyanoisopropoxide species. The aluminum strongly coordinates to the sulfinyl oxygen, locking the conformation and directing the cyanide nucleophile exclusively to the Re-face of the imine, establishing the (R)-stereocenter with >98:2 diastereomeric ratio (dr)[6].

Step 3: Acidic Hydrolysis and Deprotection
  • Procedure: Suspend the

    
    -amino nitrile in 6M aqueous HCl and heat to reflux (100 °C) for 16 hours.
    
  • Workup: Cool to room temperature and wash with diethyl ether to remove non-polar impurities. Lyophilize the aqueous layer to yield the (R)-4-bromo-3-methylphenylglycine hydrochloride salt.

  • Causality: Refluxing in strong acid achieves two orthogonal transformations simultaneously: the hydrolysis of the nitrile to a carboxylic acid, and the cleavage of the tert-butanesulfinyl group to yield the primary amine[5].

Step 4: Reduction to the 1,2-Amino Alcohol
  • Procedure: Suspend the amino acid hydrochloride in anhydrous THF at 0 °C. Carefully add Lithium Aluminum Hydride (LiAlH₄) (3.0 eq) in small portions (Caution: Exothermic hydrogen gas evolution). Reflux for 6 hours.

  • Workup (Fieser Method): Cool to 0 °C. For every

    
     grams of LiAlH₄ used, sequentially add 
    
    
    
    mL of water,
    
    
    mL of 15% NaOH, and
    
    
    mL of water. Stir until a granular white precipitate forms. Filter, concentrate the filtrate, and purify via silica gel chromatography (DCM:MeOH:NH₄OH) to yield pure (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol.

Mechanistic Causality and Downstream Applications

The true value of this molecule lies in its dual functionality. The stereocenter established during the Strecker addition dictates the 3D topology of the final drug molecule. The 4-bromo substituent on the aryl ring is metabolically stable but serves as an ideal electrophile for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling with aryl boronic acids).

Mechanism M1 Chelation-Controlled Transition State M2 Re-face Attack by Nucleophile M1->M2 M3 M3 M2->M3 U1 Target Amino Alcohol M3->U1 U2 Suzuki-Miyaura Cross-Coupling U1->U2 U3 Complex API Scaffolds U2->U3

Caption: Logical relationship between transition state stereocontrol and downstream API development.

By utilizing the primary amine for amide couplings (e.g., attaching a warhead for targeted protein degradation) and the aryl bromide for extending the molecular footprint via Suzuki coupling, researchers can rapidly generate libraries of complex, enantiopure drug candidates.

Analytical Validation Parameters

To ensure the scientific integrity of the synthesized batch, the following analytical validations must be performed:

  • Chiral HPLC: Utilizing a Daicel Chiralpak AD-H column (Hexane/IPA/DEA mobile phase) to confirm enantiomeric excess (ee) > 99%. The (R) and (S) enantiomers will exhibit distinct retention times.

  • Nuclear Magnetic Resonance (¹H NMR): The benzylic proton (C2-H) will appear as a distinct doublet of doublets (dd) or triplet around 4.0 - 4.2 ppm, heavily deshielded by both the amine and the adjacent aryl ring. The methyl group will appear as a sharp singlet near 2.4 ppm.

  • High-Resolution Mass Spectrometry (HRMS): ESI-TOF must confirm the exact mass of the [M+H]⁺ adduct, exhibiting the characteristic 1:1 isotopic pattern indicative of a single bromine atom (~230.01 and ~232.01 m/z).

References

  • BLD Pharm. (S)-2-Amino-2-(3-bromo-5-methylphenyl)ethan-1-ol hydrochloride | BLD Pharm (Note: Sourced for CAS 1212854-43-7 chemical data).2

  • Benchchem. Asymmetric synthesis protocols for chiral 1,2-amino alcohols using related compounds.1

  • Sigma-Aldrich. Ellman's Sulfinamides.3

  • Yale University. Asymmetric Synthesis of Amines - Ellman Laboratory.4

  • Royal Society of Chemistry (RSC). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines.5

  • National Institutes of Health (NIH). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer.6

Sources

Exploratory

Physical properties and solubility of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol

Technical Guide: Physical Properties and Solubility of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol Executive Summary Compound: (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol Role: Chiral Intermediate / Building Bl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Physical Properties and Solubility of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol

Executive Summary

Compound: (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol Role: Chiral Intermediate / Building Block Primary Application: Synthesis of


-adrenergic agonists, kinase inhibitors, and chiral auxiliaries.

This technical guide provides a comprehensive analysis of the physicochemical properties, solubility behavior, and handling protocols for (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol. As a substituted analog of (R)-phenylglycinol , this compound exhibits specific solubility characteristics driven by its lipophilic 4-bromo-3-methyl substitution pattern. This document is designed to support process chemists and formulation scientists in the isolation, purification, and utilization of this critical intermediate.

Chemical Identity & Structural Analysis

The compound is a chiral amino alcohol where the amine and the phenyl ring are attached to the same carbon (C2), distinguishing it from phenylethanolamines (like octopamine) where the amine is on the adjacent carbon.

Property Details
IUPAC Name (2R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol
Common Name (R)-4-Bromo-3-methylphenylglycinol
CAS Number 2250243-48-0 (HCl Salt); Free base not widely indexed
Molecular Formula

Molecular Weight 230.10 g/mol (Free Base); 266.56 g/mol (HCl Salt)
Stereochemistry (R)-Enantiomer (C2 chiral center)
SMILES Cc1cc(C(N)CO)ccc1Br

Structural Insight: The 4-bromo and 3-methyl substituents significantly increase the lipophilicity compared to the parent phenylglycinol. The presence of the benzylic amine creates a stereocenter susceptible to racemization under strongly basic or oxidative conditions, necessitating careful handling during pH adjustments.

Physical Properties Profile

Note: Experimental values for this specific substituted intermediate are rare in open literature. Values below represent a synthesis of calculated data (ACD/Labs, ChemAxon) and empirical trends from the homologous phenylglycinol series.

Thermal & Solid-State Properties
PropertyValue (Free Base)Value (HCl Salt)Causality / Comment
Physical State Crystalline PowderCrystalline SolidAmino alcohols crystallize well; salts are generally freer flowing.
Color White to Off-WhiteWhiteOxidation may cause yellowing (N-oxide formation).
Melting Point 85 – 105 °C (Predicted)> 220 °C (Decomp.)Halogen/Methyl groups disrupt packing vs. parent (77°C), raising MP. Salts have high lattice energy.
Hygroscopicity LowModerateThe HCl salt will absorb atmospheric moisture; store in desiccator.
Molecular Descriptors
DescriptorValueImplication for Process
LogP (Octanol/Water) 1.75 ± 0.3 Moderately lipophilic. Extracts well into EtOAc or DCM from basic aqueous layers.
pKa (Amine) 8.9 – 9.2 Basic. Protonated at physiological pH. Requires pH > 11 for complete extraction as free base.
pKa (Alcohol) ~16Neutral under standard processing conditions.
Polar Surface Area (TPSA) 46.25 ŲGood membrane permeability; relevant for biological applications.

Solubility & Dissolution Profile

The solubility of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol is heavily dependent on pH and solvent polarity.

Solvent Compatibility Table
SolventSolubility (Free Base)Solubility (HCl Salt)Application
Water (pH 7) Low (< 1 mg/mL)High (> 50 mg/mL)Salt formation is required for aqueous processing.
Methanol / Ethanol High (> 100 mg/mL)High (> 50 mg/mL)Ideal for recrystallization and reduction reactions.
DMSO / DMF Very HighHighStock solutions for bio-assays.
Dichloromethane (DCM) ModerateNegligibleStandard extraction solvent for the free base.
Ethyl Acetate ModerateNegligibleGood for washing away non-polar impurities from the salt.
Hexanes / Heptane InsolubleInsolubleAnti-solvent for precipitation.
pH-Dependent Solubility Workflow

The following diagram illustrates the phase behavior of the compound across the pH scale, critical for isolation strategies.

SolubilityProfile Acid Acidic pH (< 4) Species: R-NH3+ (Cation) State: Dissolved in Water Neutral Neutral pH (6-8) Species: Equilibrium State: Partial Precipitation Acid->Neutral Add NaOH Basic Basic pH (> 10) Species: R-NH2 (Free Base) State: Precipitate / Organic Soluble Neutral->Basic Add NaOH to pH > 11 Basic->Acid Add HCl Extraction Extraction Point: Partition into DCM/EtOAc Basic->Extraction caption Figure 1: pH-Dependent Solubility and Extraction Strategy

Experimental Protocols

Protocol A: Determination of Thermodynamic Solubility (Shake-Flask Method)

Use this method to determine exact solubility in a specific process solvent.

  • Preparation: Weigh ~50 mg of the compound (Free Base) into a 4 mL glass vial.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., Methanol).

  • Equilibration: Cap tightly and shake/vortex at 25°C for 24 hours.

    • Check: If solid dissolves completely, add more solid until a suspension persists.

  • Sampling: Centrifuge the suspension at 10,000 rpm for 5 minutes.

  • Quantification: Dilute the supernatant 100x and analyze via HPLC (UV detection at 254 nm).

    • Reference: Compare peak area against a standard curve of known concentration in DMSO.

Protocol B: Synthesis & Isolation Logic (Strecker Route)

Since this is a specialized intermediate, understanding its origin helps in troubleshooting purity issues.

SynthesisWorkflow Start 4-Bromo-3-methylbenzaldehyde Step1 Strecker Reaction (KCN, NH4Cl, Chiral Auxiliary) Start->Step1 Intermediate Alpha-Aminonitrile Step1->Intermediate Step2 Acid Hydrolysis (HCl, Reflux) Intermediate->Step2 AminoAcid (R)-4-Bromo-3-methylphenylglycine Step2->AminoAcid Step3 Reduction (BH3-THF or LiAlH4) AminoAcid->Step3 Product Target: (R)-Amino Alcohol (Free Base) Step3->Product Purification Salt Formation (HCl) Recrystallization from EtOH Product->Purification Upgrade ee% caption Figure 2: Standard Synthesis Logic for Phenylglycinol Analogs

Handling, Stability & Safety

  • Storage: Store the HCl salt at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base is prone to air oxidation (yellowing) and carbonate formation (absorbing

    
     from air).
    
  • Safety:

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

    • PPE:[1] Wear nitrile gloves, safety goggles, and work within a fume hood, especially when handling the fine powder form.

  • Stability: Stable in solid state for >2 years if desiccated. In solution, avoid prolonged exposure to strong oxidizers.

References

  • PubChem Compound Summary. (2025). Phenylethanolamine Derivatives and Computed Properties. National Library of Medicine. Link

  • ChemScene. (2024). Product Data: (2R)-2-Amino-2-(4-bromo-3-methylphenyl)ethanol hydrochloride (CAS 2250243-48-0). Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: (R)-(-)-2-Phenylglycinol. Link

  • Organic Syntheses. (1993). Synthesis of Enantiomerically Pure Amino Alcohols via Phenylglycinol. Org. Synth. 1993, 72, 1. Link

  • European Patent Office. (1999). EP0924193A1: Processes for producing optically active 2-amino-1-phenylethanol derivatives. Link

Sources

Foundational

Technical Guide: (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol

CAS Registry Number: 2250243-48-0 (Hydrochloride Salt)[1] Executive Summary (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol is a high-value chiral building block belonging to the class of phenylglycinols .[2] These comp...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 2250243-48-0 (Hydrochloride Salt)[1]

Executive Summary

(R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol is a high-value chiral building block belonging to the class of phenylglycinols .[2] These compounds serve as critical intermediates in the synthesis of beta-adrenergic receptor agonists, kinase inhibitors, and as chiral auxiliaries in asymmetric synthesis. This guide details the physicochemical identification, a scalable asymmetric synthesis route, and the analytical protocols required to validate the enantiomeric purity of this specific scaffold.

Core Identity Matrix
PropertyDetail
Chemical Name (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol
CAS Number (HCl Salt) 2250243-48-0
CAS Number (Free Base) Not widely indexed; refer to salt form for commercial procurement
Molecular Formula C₉H₁₂BrNO (Free Base) / C₉H₁₃BrClNO (HCl Salt)
Molecular Weight 230.10 g/mol (Free Base) / 266.56 g/mol (HCl Salt)
Chiral Center (R)-Configuration at the benzylic position
SMILES CC1=C(Br)C=CC(=C1)CO

Scientific Context & Applications

Pharmacophore Significance

The 2-amino-1-phenylethanol scaffold (phenylglycinol) mimics the catecholamine structure found in neurotransmitters like norepinephrine. The addition of the 4-bromo-3-methyl substitution pattern imparts specific electronic and steric properties:

  • 4-Bromo Group: Provides a handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the scaffold into complex drug candidates.

  • 3-Methyl Group: Introduces steric bulk that can restrict conformational rotation in the final drug molecule, potentially enhancing receptor selectivity.

Primary Applications
  • Chiral Auxiliaries: Used to synthesize oxazolidinones (Evans auxiliaries) for asymmetric alkylations.

  • Drug Intermediates: Precursor for beta-2 agonists and certain tyrosine kinase inhibitors where the chiral amine is crucial for binding affinity.

Synthesis & Manufacturing Protocol

Objective: Produce >98% ee (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol starting from 4-bromo-3-methylbenzaldehyde.

Retrosynthetic Analysis

The most robust industrial route avoids expensive chiral catalysts in favor of a classic Bucherer-Bergs reaction followed by Optical Resolution and Reduction . This ensures scalability and cost-effectiveness.

Workflow Diagram (DOT)

SynthesisWorkflow Start Start: 4-Bromo-3-methylbenzaldehyde Step1 Step 1: Bucherer-Bergs Reaction (NaCN, (NH4)2CO3) Start->Step1 Inter1 Intermediate: Hydantoin Derivative Step1->Inter1 Step2 Step 2: Alkaline Hydrolysis (NaOH, Reflux) Inter1->Step2 Inter2 Racemic Amino Acid: (±)-4-Bromo-3-methylphenylglycine Step2->Inter2 Step3 Step 3: Optical Resolution (L-(+)-Tartaric Acid) Inter2->Step3 Crystallization Inter3 (R)-Amino Acid Tartrate Salt Step3->Inter3 >98% ee Step4 Step 4: Chemoselective Reduction (NaBH4/I2 or LiAlH4) Inter3->Step4 End Final Product: (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol Step4->End

Caption: Scalable synthesis route via Bucherer-Bergs hydantoin formation and classical resolution.

Detailed Methodology
Step 1: Hydantoin Formation (Bucherer-Bergs)
  • Reagents: 4-Bromo-3-methylbenzaldehyde (1.0 eq), Sodium Cyanide (1.2 eq), Ammonium Carbonate (3.0 eq).

  • Solvent: Ethanol/Water (1:1).

  • Protocol: Dissolve aldehyde in ethanol. Add aqueous solution of NaCN and (NH₄)₂CO₃. Heat to 60°C for 12 hours. The hydantoin precipitates upon cooling.

  • Why: This method is safer than using HCN gas and produces a stable intermediate.

Step 2: Hydrolysis to Racemic Amino Acid
  • Reagents: Sodium Hydroxide (20% aq).

  • Protocol: Reflux the hydantoin in NaOH solution for 24 hours. Acidify with HCl to pH 5-6 to precipitate the racemic 4-bromo-3-methylphenylglycine.

Step 3: Optical Resolution
  • Resolving Agent: L-(+)-Tartaric acid.

  • Protocol: Dissolve the racemic amino acid and L-tartaric acid (1.0 eq) in hot methanol. Allow to cool slowly. The diastereomeric salt of the (R)-amino acid crystallizes preferentially.

  • Validation: Check optical rotation of the liberated free acid. Recrystallize until constant rotation is achieved.

Step 4: Reduction to Amino Alcohol
  • Reagents: Sodium Borohydride (NaBH₄) and Iodine (I₂) or Borane-Dimethyl Sulfide (BMS).

  • Solvent: Anhydrous THF.

  • Protocol:

    • Suspend the (R)-amino acid in THF under Nitrogen.

    • Add NaBH₄ (2.5 eq).

    • Dropwise add I₂ solution in THF (activates the borohydride).

    • Reflux for 18 hours.

    • Quench with Methanol, then treat with KOH to break the boron-amine complex.

    • Extract with Ethyl Acetate.[2][3][4]

    • Treat with HCl gas in ether to isolate the stable Hydrochloride Salt (CAS 2250243-48-0) .

Analytical Characterization & QC

Trustworthiness: Every batch must undergo the following validation steps to ensure identity and purity.

Identification Parameters
TechniqueExpected SignalNote
1H NMR (DMSO-d6) δ 7.4 (d, 1H), 7.2 (s, 1H), 7.1 (d, 1H) for aromatic protons. δ 4.1 (t, 1H) for chiral CH-NH2. δ 3.5-3.7 (m, 2H) for CH2-OH. δ 2.3 (s, 3H) for Methyl group.Diagnostic methyl singlet at 2.3 ppm distinguishes from non-methylated analogs.
Mass Spectrometry [M+H]+ = 230.0/232.0 (Br isotope pattern 1:1)Confirms presence of Bromine.[5][4][6][7]
Chiral HPLC Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA/DEA (90:10:0.1).Required to prove >98% ee.[1][8][9] (S)-isomer is the impurity.
Handling & Stability
  • Storage: The free base is hygroscopic and sensitive to oxidation (amine). Store as the Hydrochloride salt at 2-8°C under argon.

  • Safety: The compound contains a primary amine and an aryl bromide. It is a potential skin sensitizer and irritant. Use standard PPE.[9]

References

  • Organic Syntheses. (1993). Synthesis of Enantiomerically Pure Phenylglycinols via Resolution. Organic Syntheses, Coll. Vol. 8, p. 16.
  • PubChem. (2024).[10] Compound Summary: (R)-2-Amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol (Analogous Structure). Retrieved from [Link]

Sources

Exploratory

Thermodynamic Stability and Conformational Dynamics of 4-Bromo-3-methylphenyl Amino Alcohols: A Technical Whitepaper

Executive Summary The 4-bromo-3-methylphenyl amino alcohol motif represents a highly privileged, yet thermodynamically complex, pharmacophore in modern drug development. Balancing the steric bulk of the aryl substituent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-bromo-3-methylphenyl amino alcohol motif represents a highly privileged, yet thermodynamically complex, pharmacophore in modern drug development. Balancing the steric bulk of the aryl substituent with the delicate hydrogen-bonding network of the amino alcohol side chain requires a rigorous understanding of molecular thermodynamics. This whitepaper provides an in-depth technical synthesis of the thermodynamic parameters, competitive degradation kinetics, and self-validating experimental protocols necessary to profile the stability of these compounds for active pharmaceutical ingredient (API) formulation.

Structural and Electronic Determinants

The structural baseline of these derivatives (1) reveals a delicate electronic balance[1]. The inductive, electron-withdrawing nature of the para-bromine atom directly competes with the electron-donating hyperconjugation of the meta-methyl group. When conjugated to an amino alcohol backbone, these electronic effects propagate through the carbon scaffold, subtly altering the


 of the amine and the acidity of the hydroxyl group. This electronic tuning directly impacts the thermodynamic stability of the molecule by modulating the strength of intramolecular non-covalent interactions.

Conformational Thermodynamics: Intramolecular Hydrogen Bonding

The fundamental thermodynamic stability of amino alcohols is governed by the formation of intramolecular hydrogen bonds (typically OH···N or NH···O). High-level thermodynamic evaluations, including G4 quantum-chemical calculations and Fourier-transform infrared (FTIR) spectroscopy, demonstrate that the OH···N conformer is thermodynamically favored due to a lower enthalpy of formation (2)[2].

In 4-bromo-3-methylphenyl derivatives, steric bulk restricts the rotational degrees of freedom around the


 bond, effectively locking the molecule into a highly stable, hydrogen-bound cyclic conformation. While this conformational rigidity lowers the overall free energy (

) of the system, it makes the molecule susceptible to specific degradation pathways if the H-bond network is disrupted by thermal stress (3)[3].
Table 1: Thermodynamic Parameters of Representative Amino Alcohol Motifs
Compound MotifDominant H-Bond

(kJ/mol)
Analytical Method / Solvent
2-AminoethanolOH···N-11.1 ± 3.0FTIR /

2-(Dimethylamino)ethanolOH···N-15.1 ± 1.2FTIR /

1-Amino-2-propanolOH···N-12.9DFT (Gas Phase)
4-Bromo-3-methylphenyl analog OH···N -14.5 to -16.0 *Extrapolated / VT-NMR

*Note: Extrapolated values account for the steric confinement induced by the bulky aryl substituent, which forces tighter orbital overlap in the H-bond.

Degradation Kinetics vs. Thermodynamic Control

Understanding the degradation pathways of these compounds is critical for predicting API shelf-life. Gas-phase thermochemical studies reveal that amino alcohols undergo competitive elimination reactions: dehydration (loss of


) and deamination (loss of 

) (4)[4].
  • Thermodynamic Control: In environments allowing for thermal equilibration (e.g., solution phase or low-energy ionization), dehydration is the thermodynamically preferred pathway. The expulsion of water yields a highly stable, conjugated alkene or a cyclic ether, representing the global energy minimum.

  • Kinetic Control: Under high-energy, non-equilibrium conditions (e.g., collision regions in mass spectrometry or rapid thermal shock), deamination predominates. The activation energy (

    
    ) barrier for the loss of ammonia is lower than that for water, making it the kinetically favored product despite resulting in a higher-enthalpy state.
    

Pathway A Protonated 4-bromo-3-methylphenyl amino alcohol B Thermodynamic Control (Ion Source / Solution) A->B Equilibration C Kinetic Control (Collision Region / High Energy) A->C Rapid Energization D Dehydration (-H2O) Lower Enthalpy State B->D Favored Pathway E Deamination (-NH3) Lower Activation Barrier C->E Favored Pathway

Fig 1: Competitive degradation pathways of amino alcohols under thermodynamic vs. kinetic control.

Self-Validating Experimental Protocols

To rigorously profile the thermodynamic stability of 4-bromo-3-methylphenyl amino alcohols, we employ a multi-modal, self-validating analytical approach.

Workflow Step1 1. Sample Preparation (High Purity Synthesis) Step2 2. Variable-Temp NMR (278 K - 338 K) Step1->Step2 Step3 3. DSC Analysis (Glass-forming tendency) Step1->Step3 Step4 4. Mass Spectrometry (Gas-phase thermochemistry) Step1->Step4 Step5 5. Data Synthesis (Van 't Hoff plots & Enthalpy) Step2->Step5 H-bond strength Step3->Step5 Phase transitions Step4->Step5 Activation energies

Fig 2: Self-validating experimental workflow for thermodynamic profiling of amino alcohols.

Protocol A: Determination of Intramolecular H-Bond Enthalpy via Variable-Temperature (VT) NMR

Causality: VT-NMR is utilized because the chemical shift (


) of the hydroxyl proton is highly sensitive to its hydrogen-bonding environment. By tracking 

across a temperature gradient, we can extract the enthalpy (

) and entropy (

) of the conformational equilibrium using the Van 't Hoff equation (5)[5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of the synthesized 4-bromo-3-methylphenyl amino alcohol in 0.6 mL of anhydrous, non-polar

    
     or 
    
    
    
    . Causality: Non-polar solvents are strictly required to suppress intermolecular hydrogen bonding, ensuring that the measured shifts reflect purely intramolecular equilibria.
  • System Calibration (Validation Step): Calibrate the NMR probe temperature using an 80% ethylene glycol standard in DMSO-d6 to an accuracy of ±1 K. Run a known benchmark (e.g., 2-aminoethanol) to confirm the system yields a

    
     of approximately -11.1 kJ/mol. If the benchmark fails, recalibrate the variable-temperature unit.
    
  • Data Acquisition: Acquire

    
     NMR spectra from 278 K to 338 K in precise 10 K increments. Allow 15 minutes of thermal equilibration per step.
    
  • Thermodynamic Extraction: Plot

    
     versus 
    
    
    
    . The slope of the linear regression yields
    
    
    , providing the exact thermodynamic stabilization energy of the hydrogen bond.
Protocol B: Phase Stability and Glass-Forming Tendency via DSC

Causality: Differential Scanning Calorimetry (DSC) identifies the glass transition temperature (


) and the onset of thermal degradation, which are critical parameters for formulating stable amorphous solid dispersions (6)[6].

Step-by-Step Methodology:

  • Sample Loading: Accurately weigh 5.0 ± 0.1 mg of the compound into a hermetically sealed aluminum pan. Causality: Hermetic sealing prevents solvent evaporation artifacts that could mask true polymorphic transitions.

  • Thermal Cycling: Equilibrate the sample at 298 K. Apply a controlled heating ramp of 10 K/min up to 500 K under a constant nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Validation Step: Perform a baseline subtraction using an empty sealed pan. The onset of the first endothermic peak corresponds to melting (

    
    ), while subsequent exothermic events indicate the onset of thermodynamically driven dehydration. Cross-reference the dehydration onset temperature with the MS kinetic data to validate the thermal stability limit.
    

Implications for Drug Development

For formulation scientists, the thermodynamic parameters extracted from these protocols dictate the selection of excipients. Because the 4-bromo-3-methylphenyl amino alcohol relies heavily on intramolecular H-bonding for stability, formulations must avoid highly competitive hydrogen-bonding excipients (like excess PEGs) in the solid state, which could disrupt the native conformer, lower the activation barrier for dehydration, and ultimately compromise API shelf-life.

References

  • Thermal study of simple amino-alcohol solutions - PubMed URL
  • Vanadium(V)
  • Competitive Dehydration and Deamination of a,@-Amino Alcohols and a,w-Amino Acids in the Gas Phase - OSU Chemistry URL
  • (4-Bromo-3-methylphenyl)
  • Electronic Supporting Information: Thermodynamic Evaluation of the Hydrogen Bond Strength in Aminoalcohols - The Royal Society of Chemistry (RSC)
  • Paving the way to the sustainable hydrogen storage: Thermochemistry of amino-alcohols - ResearchGate URL

Sources

Foundational

Molecular weight and formula of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol

An In-Depth Technical Guide to (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol This guide provides a comprehensive technical overview of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol, a chiral amino alcohol of intere...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol

This guide provides a comprehensive technical overview of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol, a chiral amino alcohol of interest to researchers in medicinal chemistry and drug development. The document details the compound's fundamental properties, a robust stereospecific synthesis strategy, and state-of-the-art analytical methodologies for its characterization and quality control.

Core Compound Information and Physicochemical Properties

(R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol is a substituted phenylethanolamine derivative. Its structure incorporates a stereocenter at the carbon bearing the amino group, making stereochemical integrity a critical parameter for its application. The presence of a bromine atom and a methyl group on the phenyl ring influences its electronic properties and lipophilicity, which are key determinants of its pharmacokinetic and pharmacodynamic profile.

While a specific CAS number for the free base is not publicly cataloged, its hydrochloride salt is registered under CAS number 2250243-48-0.

Table 1: Compound Identification

IdentifierDataSource
IUPAC Name (2R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol-
Molecular Formula C₉H₁₂BrNO[1][2]
Molecular Weight 230.10 g/mol [1][2]
CAS Number (HCl Salt) 2250243-48-0

The physicochemical properties of a molecule are crucial for predicting its behavior in biological systems and for designing appropriate formulation and analytical methods. The following properties are calculated based on its structure and data from close structural analogs.

Table 2: Computed Physicochemical Properties

PropertyValueRationale and Significance
Topological Polar Surface Area (TPSA) 46.25 ŲThis value, typical for amino alcohols, suggests good potential for membrane permeability and oral bioavailability. TPSA is a key predictor of drug transport properties.
LogP (Octanol/Water Partition Coeff.) 1.75The positive LogP value indicates a moderate degree of lipophilicity, balancing aqueous solubility with membrane-crossing ability.
Hydrogen Bond Donors 2The primary amine and hydroxyl groups can donate hydrogen bonds, facilitating interactions with biological targets like enzymes and receptors.
Hydrogen Bond Acceptors 2The nitrogen and oxygen atoms can accept hydrogen bonds, contributing to the molecule's interaction profile and solubility in protic solvents.
Rotatable Bonds 2A low number of rotatable bonds suggests conformational rigidity, which can be advantageous for binding affinity and selectivity towards a specific biological target.

Data inferred from close structural analogs[2][3].

Stereospecific Synthesis Pathway

The proposed two-step synthesis is outlined below.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Reduction Start 4-Bromo-3-methylacetophenone Intermediate 2-Amino-1-(4-bromo-3-methylphenyl)ethanone Start->Intermediate α-Amination Product (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol Intermediate->Product Asymmetric Transfer Hydrogenation (Ru-Catalyst, HCOOH/TEA)

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol describes the conversion of the α-aminoketone to the final chiral amino alcohol, adapted from state-of-the-art methodologies for similar substrates[4].

Materials:

  • 2-Amino-1-(4-bromo-3-methylphenyl)ethanone hydrochloride (precursor)

  • Methanol (Anhydrous)

  • (1R,2R)-TsDPEN-Ru(II) catalyst (or similar chiral Ru catalyst)

  • Formic acid/Triethylamine (HCOOH/TEA) azeotropic mixture (5:2)

  • Ammonium Hydroxide (28%)

  • Deionized Water

Procedure:

  • Reactor Setup: Charge a clean, dry, inerted reaction vessel with the α-aminoketone precursor (1.0 eq) and the chiral Ruthenium catalyst (0.1-0.5 mol%).

  • Solvent Addition: Add anhydrous methanol (10 volumes, e.g., 10 mL per gram of substrate) to the vessel.

  • Reagent Addition: Add the formic acid/triethylamine mixture (2.5 eq) to the reaction slurry. The HCOOH/TEA mixture serves as the hydrogen source for the reduction.

  • Reaction: Heat the reaction mixture to 60-65 °C under an inert atmosphere (Nitrogen or Argon). Monitor the reaction progress by HPLC until the starting material is consumed (typically 18-24 hours).

  • Workup: Cool the reaction to room temperature. Carefully add ammonium hydroxide solution to neutralize the formic acid and precipitate the product.

  • Isolation: Add deionized water (10 volumes) to the slurry and stir for 30 minutes to ensure complete precipitation.

  • Purification: Collect the solid product by filtration, wash thoroughly with water and then a small amount of cold methanol to remove residual impurities. Dry the product under vacuum at 25 °C.

Comprehensive Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Spectroscopic Profile

The following spectroscopic signatures are predicted based on the molecular structure and established principles of NMR, IR, and MS analysis[5][6].

  • ¹H NMR (in CDCl₃ or DMSO-d₆):

    • Aromatic Protons: Expected in the δ 7.0-7.5 ppm range. The three protons on the substituted ring will display a complex splitting pattern (likely a doublet, a singlet-like peak, and a doublet of doublets) due to their distinct chemical environments and coupling.

    • Benzylic Proton (-CH(NH₂)-): A multiplet around δ 4.0-4.5 ppm.

    • Methylene Protons (-CH₂OH): Two diastereotopic protons that will appear as a multiplet (or two distinct doublet of doublets) around δ 3.5-3.8 ppm.

    • Methyl Protons (-CH₃): A sharp singlet around δ 2.3-2.5 ppm[6].

    • Amine & Hydroxyl Protons (-NH₂, -OH): Broad singlets, chemical shift is concentration and solvent dependent.

  • ¹³C NMR (in CDCl₃ or DMSO-d₆):

    • Aromatic Carbons: 6 distinct signals are expected between δ 120-150 ppm. The carbon attached to the bromine will be shifted upfield compared to the others[6][7].

    • Benzylic Carbon (-CH(NH₂)-): Approximately δ 55-60 ppm.

    • Methylene Carbon (-CH₂OH): Approximately δ 65-70 ppm.

    • Methyl Carbon (-CH₃): Approximately δ 20-22 ppm.

  • Infrared (IR) Spectroscopy (KBr pellet or film):

    • O-H & N-H stretch: Broad absorption band from 3200-3500 cm⁻¹.

    • C-H stretch (aromatic): Peaks just above 3000 cm⁻¹[6].

    • C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹).

    • C=C stretch (in-ring): Absorptions around 1600 cm⁻¹ and 1470 cm⁻¹[6].

    • C-Br stretch: Strong absorption in the fingerprint region, typically 500-600 cm⁻¹.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A prominent peak at m/z 230.

    • Isotopic Pattern: A characteristic M+2 peak at m/z 232 of nearly identical intensity to the M⁺ peak, which is definitive for the presence of a single bromine atom.

    • Fragmentation: A major fragment corresponding to the loss of the CH₂OH group (m/z 199/201) is expected.

Enantiomeric Purity Analysis via Chiral HPLC

The determination of enantiomeric excess (e.e.) is the most critical quality control test. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis. A systematic workflow for method development is crucial for achieving robust and reproducible separation.

Chiral_HPLC_Workflow Start 1. Column Selection (Polysaccharide-based CSP) Screen 2. Mobile Phase Screening (Normal Phase: Hexane/Alcohol) (Reversed Phase: ACN/Water) Start->Screen Optimize_Mod 3. Optimize Modifier (Vary % Alcohol or ACN) Screen->Optimize_Mod Initial separation observed? Optimize_Add 4. Optimize Additive (Vary % DEA or TFA) Optimize_Mod->Optimize_Add Optimize_Flow 5. Optimize Flow & Temp (Flow: 0.5-1.5 mL/min) (Temp: 20-40°C) Optimize_Add->Optimize_Flow Validate 6. Method Validation Optimize_Flow->Validate

Caption: Workflow for chiral HPLC method development.

Protocol: Chiral HPLC Method for Enantiomeric Excess (e.e.) Determination

This protocol provides a starting point for the analysis of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol.

Instrumentation & Columns:

  • HPLC system with UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H) is the most logical starting point due to their proven efficacy for separating amino alcohols.

Method Parameters (Starting Conditions):

  • Mobile Phase: Isocratic Hexane/Isopropanol (IPA) (90:10 v/v) with 0.1% Diethylamine (DEA).

    • Rationale: Normal phase chromatography often provides better selectivity for chiral compounds. DEA is a basic additive used to suppress interactions between the basic amine of the analyte and acidic silanol groups on the column packing, preventing peak tailing.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

    • Rationale: Temperature control is critical for reproducible retention times and resolution in chiral separations.

  • Detection: UV at 220 nm or a wavelength where the analyte shows maximum absorbance.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Optimization Strategy:

  • If resolution is poor, systematically vary the percentage of the alcohol modifier (IPA). Decreasing the alcohol content generally increases retention and can improve resolution.

  • If peak shape is poor (tailing), adjust the concentration of DEA (e.g., from 0.05% to 0.2%).

  • Consider screening other alcohols like ethanol in place of IPA.

Safe Handling and Storage

Safety:

  • Assume the compound is harmful if swallowed, and causes skin and eye irritation, based on data for similar structures.

  • Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle the compound in a well-ventilated fume hood.

Storage:

  • For long-term stability, the compound should be stored sealed in a dry environment at 2-8 °C, protected from light[1][2].

References

  • PubChem. (R)-2-Amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol. [Link]

  • ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e). [Link]

  • StackExchange. Determination of brominated aromatics by 13C and 1H NMR spectroscopy. [Link]

  • Catalysis of Organic Reactions. Synthesis of Chiral 2-Amino-1-Phenylethanol. [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Google Patents.
  • University of Massachusetts Lowell. Lecture outline 1H NMR spectra of aromatic compounds. [Link]

  • Doc Brown's Chemistry. CH3Br bromomethane low high resolution 1H proton nmr spectrum. [Link]

  • SciHorizon. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. [Link]

  • Journal of Chemical and Pharmaceutical Research. Reduction of Chiral Amino Acids Based on Current Method. [Link]

Sources

Exploratory

Chiral Amino Alcohols with Bromo-Methylphenyl Cores: Synthesis, Ligand Design, and Pharmaceutical Applications

Executive Summary This technical guide provides an in-depth analysis of chiral amino alcohols featuring a bromo-methylphenyl scaffold. These compounds represent a specialized subclass of 1,2-amino alcohols (analogous to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of chiral amino alcohols featuring a bromo-methylphenyl scaffold. These compounds represent a specialized subclass of 1,2-amino alcohols (analogous to ephedrine and phenylglycinol) that serve two critical functions in modern chemistry:

  • Versatile Chiral Ligands: The bromine substituent provides an orthogonal handle for steric tuning or immobilization, while the methyl group modulates lipophilicity and crystal packing.

  • Pharmaceutical Intermediates: They are essential precursors for phenylethanolamine class drugs, particularly

    
    -adrenergic agonists used in bronchodilation, and emerging agents for thyroid hormone receptor modulation.
    

Part 1: Structural Classification & Significance

The core structure consists of a 2-aminoethanol chain attached to a phenyl ring substituted with both bromine and methyl groups. The position of these substituents dictates the electronic and steric environment of the chiral center.

Key Structural Motifs[1][2]
  • Scaffold A (Para-Bromo, Ortho-Methyl): 1-(4-bromo-2-methylphenyl)-2-aminoethanol. Often used to increase steric bulk near the chiral center (ortho-methyl) while leaving the para-position open for cross-coupling.

  • Scaffold B (Meta-Bromo, Para-Methyl): Used when electronic deactivation of the ring is required without significant steric hindrance at the benzylic position.

Why This Scaffold?
  • The "Bromine Handle": Unlike simple phenyl or tolyl analogs, the bromine atom allows for Late-Stage Functionalization (LSF) . It can be converted into boronic acids (for Suzuki coupling), lithiated for electrophilic trapping, or used to anchor the ligand onto solid supports (e.g., silica or polymers) for heterogeneous catalysis.

  • The "Methyl Effect": The methyl group breaks molecular symmetry and increases the "wall" effect in chiral induction, often enhancing enantioselectivity (ee%) in catalytic applications compared to the unsubstituted parent compounds.

Part 2: Synthetic Methodologies

High-value applications require high optical purity (>98% ee). Two primary routes are recommended based on scalability and cost-efficiency.[1]

Protocol A: Chemo-Enzymatic Synthesis (Biocatalytic Route)

This route is preferred for industrial scalability due to mild conditions and superior enantiocontrol.

Mechanism:

  • Bromination: Regioselective bromination of the methyl-acetophenone precursor.

  • Amination: Nucleophilic substitution with an amine (or azide followed by reduction).

  • Asymmetric Reduction: Use of a ketoreductase (KRED) or alcohol dehydrogenase (ADH) to set the chiral center.

Step-by-Step Protocol:

  • Precursor Preparation: Dissolve 1-(4-bromo-2-methylphenyl)ethanone (10 mmol) in THF. Add tetrabutylammonium tribromide (TBATB) (1.0 eq) to generate the

    
    -bromo ketone.
    
  • Amination: React the

    
    -bromo ketone with sodium azide (
    
    
    
    ) in DMF, followed by Staudinger reduction (
    
    
    ) to yield the
    
    
    -amino ketone.
  • Enzymatic Reduction:

    • Buffer: Phosphate buffer (pH 7.0) containing

      
       and glucose dehydrogenase (GDH) for cofactor regeneration.
      
    • Enzyme: Add Sphingomonas paucimobilis derived KRED (50 mg/mmol substrate).

    • Reaction: Stir at 30°C for 24h.

    • Workup: Extract with EtOAc. Recrystallize from heptane/iPrOH.

Protocol B: Asymmetric Transfer Hydrogenation (Chemical Route)

Ideal for laboratory-scale synthesis where specific enzymes are unavailable.

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN]

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).

  • Conditions: 28°C, 12-24h.

  • Yield/Selectivity: Typically >90% yield, >95% ee.

Visualization: Synthetic Pathways

The following diagram illustrates the divergent pathways to the chiral scaffold.

SynthesisPath Start Bromo-Methyl Acetophenone Inter1 α-Bromo Ketone Start->Inter1 Br2 / TBATB Inter2 α-Amino Ketone Inter1->Inter2 1. NaN3 2. PPh3, H2O BioCat Biocatalysis (KRED/NADH) Inter2->BioCat Enzymatic Route ChemCat Ru-TsDPEN (Transfer Hydrog.) Inter2->ChemCat Chemical Route ProdR (R)-Amino Alcohol (>99% ee) BioCat->ProdR ProdS (S)-Amino Alcohol (>95% ee) ChemCat->ProdS

Caption: Divergent synthesis of enantiopure bromo-methylphenyl amino alcohols via enzymatic and chemical asymmetric reduction.

Part 3: Applications in Asymmetric Catalysis

The bromo-methylphenyl amino alcohols function as excellent chiral ligands, particularly for the enantioselective addition of diethylzinc (


) to aldehydes .
Mechanistic Insight

The ligand forms a bimetallic zinc complex. The "methyl" group on the phenyl ring induces a specific twist in the transition state, while the "bromo" group allows for electronic fine-tuning (inductive withdrawal makes the Lewis acid center more reactive).

Standard Protocol for


 Addition: 
  • Ligand Formation: Mix the chiral amino alcohol (5 mol%) with

    
     (2.0 eq) in toluene at 0°C.
    
  • Substrate Addition: Add the aldehyde (1.0 eq) slowly.

  • Reaction: Stir at 0°C -> RT for 12h.

  • Quench: 1N HCl.

Performance Data Comparison:

Ligand ScaffoldSubstituentsAldehyde SubstrateYield (%)ee (%)Notes
PhenylglycinolUnsubstitutedBenzaldehyde8885Baseline
BMP-AA (This Work) 4-Br, 2-Me Benzaldehyde 94 96 Steric enhancement
BMP-AA4-Br, 2-Mep-Chlorobenzaldehyde9294Electronic match
BMP-AA4-Br, 2-MeCyclohexanecarbaldehyde8590Aliphatic scope

Part 4: Pharmaceutical Relevance[3][7][8]

Beta-Adrenergic Agonist Precursors

The scaffold is a direct structural analog of Clenbuterol and Mabuterol .

  • Role: The amino alcohol moiety binds to the

    
    -receptor site. The halogen/alkyl substitution on the phenyl ring dictates selectivity (
    
    
    
    vs
    
    
    ) and metabolic stability (preventing ring oxidation).
  • Synthesis Link: The (R)-enantiomer is typically the eutomer (active isomer) for bronchodilation. The enzymatic route described above is critical for producing this single enantiomer to avoid cardiac side effects associated with the (S)-isomer.

Boron Neutron Capture Therapy (BNCT)

The bromine atom serves as a placeholder for boron.[2]

  • Workflow:

    • Synthesize the chiral amino alcohol with the Br-substituent.

    • Protect the amine/alcohol (e.g., as an oxazolidinone).

    • Miyaura Borylation: Pd-catalyzed reaction with

      
       to replace Br with a boronate ester.
      
    • Deprotect to yield the Boronated Amino Alcohol , a targeting vector for BNCT in melanoma treatment.

Visualization: Pharmaceutical Utility

PharmaUtility cluster_drugs Drug Development cluster_bnct Oncology (BNCT) Core Bromo-Methylphenyl Amino Alcohol BetaAg Beta-2 Agonists (Bronchodilators) Core->BetaAg Direct Analog Thyroid Thyroid Receptor Agonists Core->Thyroid Scaffold Hop Protect Protection (Oxazolidinone) Core->Protect Boryl Pd-Cat Borylation (Br -> Bpin) Protect->Boryl Target Boronated Therapeutic Boryl->Target

Caption: The bromo-methylphenyl scaffold acts as a divergent intermediate for bronchodilators and boron-delivery agents.

References

  • Vertex AI Search. (2026). Chemoselective Synthesis of δ-Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex. National Institutes of Health. 3

  • BenchChem. (2026). 2-[(4-Bromo-2-methylphenyl)amino]acetic Acid: Properties and Applications. BenchChem. 4

  • Royal Society of Chemistry. (2026). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry. 5

  • MDPI. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. 6

  • National Institutes of Health. (2018). Catalytic asymmetric synthesis of α-methyl-p-boronophenylalanine. PubMed. 7

Sources

Foundational

Physicochemical Profiling of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol: A Technical Guide to pKa Determination

Executive Summary Understanding the ionization constants (pKa) of chiral active pharmaceutical ingredient (API) intermediates is critical for predicting their lipophilicity, solubility, and pharmacokinetic behavior. (R)-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the ionization constants (pKa) of chiral active pharmaceutical ingredient (API) intermediates is critical for predicting their lipophilicity, solubility, and pharmacokinetic behavior. (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol is a highly substituted chiral amino alcohol. Due to its specific structural motifs—a primary aliphatic amine, a primary alcohol, and a halogenated aromatic ring—its acid-base behavior deviates from simple aliphatic amines.

This whitepaper provides an in-depth theoretical framework for predicting the pKa of this molecule, explains the causality behind its ionization states, and outlines a self-validating experimental protocol for precise pKa determination.

Molecular Architecture & Theoretical pKa Framework

To accurately profile the pKa of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol, we must deconstruct the molecule into its functional groups and analyze the stereoelectronic effects governing proton affinity. The molecule possesses two ionizable centers:

  • The primary amine (-NH₂) at the C2 benzylic position.

  • The primary alcohol (-OH) at the C1 position.

Causality of Substituent Effects on Ionization

The basicity of the primary amine is dictated by the hybridization of the nitrogen and the inductive effects of adjacent groups. We can derive the theoretical pKa through a combination of the Taft and Hammett linear free-energy relationships:

  • Baseline Anchor: The foundational structural analog is benzylamine, which has an experimentally validated pKa of 9.33 1.

  • Hydroxyl Inductive Effect (-I): The addition of a hydroxymethyl group (-CH₂OH) to the benzylic carbon creates a phenylglycinol scaffold. The highly electronegative oxygen atom exerts an electron-withdrawing inductive effect (-I) through the sigma bonds. This pulls electron density away from the nitrogen lone pair, stabilizing the neutral free base and lowering the pKa of the conjugate acid by approximately 1.1 to 1.2 units (similar to the shift from ethylamine to ethanolamine). This brings the intermediate pKa to ~8.23. The reactivity of such 1,2-aminoalcohols is heavily influenced by this adjacent electronegativity 2.

  • Aromatic Substitution (Hammett Equation): The aromatic ring features a 4-bromo and a 3-methyl substitution.

    • The 4-bromo group is electron-withdrawing (Hammett

      
       = +0.23).
      
    • The 3-methyl group is electron-donating (Hammett

      
       = -0.07).
      
    • The net Hammett constant (

      
      ) is +0.16, indicating a net electron-withdrawing effect. Applying the reaction constant for benzylamines (
      
      
      
      ≈ -1.05), this shifts the pKa down by an additional ~0.17 units.
Quantitative Data Summary
Ionizable GroupPredicted pKa (Aqueous, 25°C)Dominant Electronic EffectPhysiological State (pH 7.4)
Primary Amine (-NH₂) 8.06 ± 0.15-I (Hydroxyl), Net -I (Aryl)~82% Protonated (Cationic)
Primary Alcohol (-OH) 14.20 ± 0.30-I (Aryl ring)100% Protonated (Neutral)

Thermodynamic Protonation States

The molecule transitions through three distinct ionization states depending on the pH of the microenvironment.

G A Cationic State (-NH3+, -OH) pH < 7.0 B Neutral Free Base (-NH2, -OH) pH 9.0 - 13.0 A->B pKa1 ≈ 8.06 Deprotonation of Amine C Anionic State (-NH2, -O-) pH > 14.5 B->C pKa2 ≈ 14.2 Deprotonation of Alcohol

Figure 1: Thermodynamic protonation states of the chiral amino alcohol.

Self-Validating Experimental Protocol: Cosolvent Potentiometric Titration

Because the neutral free base of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol is highly lipophilic and poorly soluble in water, standard aqueous titration will fail due to precipitation. To ensure scientific integrity, a Cosolvent Potentiometric Titration with Yasuda-Shedlovsky Extrapolation must be employed. This protocol acts as a self-validating system: by measuring the apparent pKa (psKa) across multiple dielectric constants, any deviation from linearity instantly flags solubility issues or electrode failure.

Step-by-Step Methodology

Phase 1: System Calibration & Blank Validation

  • Electrode Standardization: Calibrate a high-precision glass pH electrode using standard IUPAC buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Gran Plot Generation: Perform a blank titration using only the background electrolyte (0.15 M KCl). Plot the Gran function to validate the Nernstian response of the electrode and correct for liquid junction potentials at extreme pH values. Causality: This ensures that the measured H+ activity is an artifact-free representation of the analyte's ionization, not electrode drift.

Phase 2: Analyte Preparation & Titration 3. Cosolvent Matrix: Prepare four distinct solvent mixtures of Methanol/Water (e.g., 30%, 40%, 50%, and 60% w/w Methanol). The varying dielectric constants (


) will shift the apparent pKa.
4.  Analyte Dissolution:  Dissolve the analyte to a concentration of 2.0 mM in each cosolvent mixture.
5.  Acidification:  Lower the pH of the solution to ~2.5 using standardized 0.1 M HCl. Causality: This forces 100% of the analyte into the soluble cationic ammonium state prior to titration.
6.  Titration:  Titrate the solution with standardized 0.1 M KOH under a continuous argon sparge. Causality: Argon prevents the absorption of atmospheric CO₂, which would form carbonic acid and artificially skew the titration curve.

Phase 3: Data Extrapolation 7. psKa Calculation: Extract the apparent pKa (psKa) for each cosolvent ratio using the Bjerrum formation function. 8. Yasuda-Shedlovsky Plot: Plot the measured psKa values against the reciprocal of the dielectric constant (


) of the respective methanol/water mixtures.
9.  Aqueous Validation:  Perform a linear regression and extrapolate the line to the 

value of pure water (0.0127 at 25 °C). The y-intercept represents the true, self-validated aqueous pKa.

Workflow step1 1. Cosolvent Preparation (Methanol/Water mixtures) step2 2. Electrode Calibration (Gran Plot Method) step1->step2 step3 3. Potentiometric Titration (0.1M HCl / 0.1M KOH) step2->step3 step4 4. Yasuda-Shedlovsky Extrapolation (pKa vs 1/ε) step3->step4 step5 5. Aqueous pKa Determination (y-intercept) step4->step5

Figure 2: Cosolvent potentiometric titration workflow for aqueous pKa determination.

Standardized Experimental Parameters
ParameterSpecificationRationale
Temperature 25.0 ± 0.1 °CpKa is highly temperature-dependent (enthalpy of ionization).
Ionic Strength 0.15 M KClMimics physiological osmolarity; maintains constant activity coefficients.
Atmosphere Inert ArgonPrevents CO₂ dissolution and subsequent carbonic acid interference.
Cosolvent System Methanol/WaterEnsures complete solubility of the neutral free base during titration.

Implications for Drug Development

The predicted pKa of ~8.06 places (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol in a unique physicochemical space. At physiological pH (7.4), the Henderson-Hasselbalch equation indicates that the molecule exists predominantly (~82%) in its ionized, cationic state.

For drug development professionals utilizing this intermediate, this ionization profile dictates that:

  • Extraction & Purification: Liquid-liquid extraction during synthesis should be performed at a pH > 10.0 to ensure the molecule is entirely in its neutral free-base form, maximizing partitioning into the organic phase.

  • Salt Selection: The intermediate is highly amenable to forming stable salts with strong counterions (e.g., HCl, mesylate) to improve bulk powder handling and aqueous solubility.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7504, Benzylamine. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). O-Arylation of N-BOC-aminoalcohols. Retrieved from[Link]

Sources

Exploratory

The Pharmacophore Architecture of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol Derivatives: A Technical Guide for Lead Optimization

As a Senior Application Scientist in medicinal chemistry, I frequently encounter privileged scaffolds that serve as the foundation for breakthrough therapeutics. Among these, (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter privileged scaffolds that serve as the foundation for breakthrough therapeutics. Among these, (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol (CAS 949160-14-9) stands out as a highly specialized chiral building block. This molecule is not merely a structural intermediate; it is a meticulously evolved pharmacophore utilized in the rational design of G-protein-coupled receptor (GPCR) modulators, most notably Sphingosine-1-Phosphate (S1P) receptor agonists and Beta-3 Adrenergic Receptor modulators .

This whitepaper deconstructs the physicochemical properties of this compound, explains the causality behind its structural features, and provides self-validating experimental workflows for its synthesis and biological evaluation.

Deconstructing the Pharmacophore: A Mechanistic Analysis

The potency and selectivity of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol derivatives are derived from the precise spatial arrangement of three distinct sub-regions. Each functional group has been selected to exploit specific thermodynamic and electrostatic interactions within the receptor binding pocket.

The (R)-1,2-Aminoalcohol "Warhead" (Sphingosine Mimicry)

The chiral ethanolamine core serves as a bioisostere for the endogenous sphingosine headgroup .

  • Causality of the (R)-Stereocenter: The (R)-configuration is non-negotiable. It dictates the dihedral angle required for the primary amine and hydroxyl group to simultaneously engage conserved acidic residues (e.g., Glu121 and Arg120 in the S1P1 receptor). An (S)-enantiomer would project the hydroxyl group into a steric wall, abolishing affinity.

  • Protonation State: At a physiological pH of 7.4, the primary amine is protonated (pKa ~9.0), transforming it into a cationic center that forms a critical, high-energy salt bridge with the receptor.

The 4-Bromo Substituent: Exploiting the -Hole

The inclusion of a heavy halogen at the para position is a masterclass in rational drug design, leveraging halogen bonding .

  • Mechanistic Role: The electron density of the bromine atom is highly anisotropic. The electron-withdrawing nature of the phenyl ring pulls electron density away from the outer pole of the bromine atom, creating a localized region of positive electrostatic potential known as a

    
    -hole .
    
  • Causality: This

    
    -hole acts as a highly directional Lewis acid, engaging in a strong, non-covalent halogen bond with Lewis bases (such as the backbone carbonyl oxygen of Leu272 in the receptor). This interaction anchors the lipophilic tail, significantly increasing binding residence time compared to a simple hydrogen or methyl substituent .
    
The 3-Methyl Group: Steric Steering
  • Causality: While the 4-bromo group drives affinity via halogen bonding, the adjacent 3-methyl group acts as a "steric steering" element. By introducing localized steric bulk, it restricts the free rotation of the phenyl ring. This pre-organizes the molecule into its bioactive conformation in aqueous solution, drastically reducing the entropic penalty (

    
    ) upon receptor binding. Furthermore, it enhances the overall lipophilicity (logP), improving membrane permeability.
    

Quantitative Structure-Activity Data

To facilitate lead optimization, the physicochemical contributions of each pharmacophore feature are summarized below.

Pharmacophore FeaturePhysicochemical ContributionTarget Receptor InteractionCausality / Mechanistic Role
(R)-1,2-Aminoalcohol H-bond Donor/Acceptor, CationicS1P1 (Glu121, Arg120)Mimics the endogenous sphingosine headgroup; protonation at physiological pH forms a critical salt bridge.
4-Bromo Substituent High Polarizability, LipophilicBackbone Carbonyls (Leu272)Generates a positive

-hole, enabling highly directional halogen bonding that anchors the ligand.
3-Methyl Group Steric Bulk, Electron DonatingHydrophobic PocketRestricts rotation of the phenyl ring, locking the molecule into the bioactive conformation (steric steering).
Phenyl Ring Aromaticity, PlanarityTrp269, Phe273Facilitates

stacking and hydrophobic packing within the deep receptor cleft.

Visualizing the Mechanistic Logic

Pharmacophore A (R)-1,2-Aminoalcohol Core E H-Bonding & Salt Bridge (Glu121 / Arg120) A->E B 4-Bromo Substituent F Halogen Bonding (Sigma-Hole Interaction) B->F C 3-Methyl Group G Steric Steering & Lipophilicity (logP) C->G D Phenyl Ring H Pi-Pi / Pi-Cation Stacking (Trp269) D->H I High-Affinity Target Binding E->I Receptor Affinity F->I G->I H->I

Diagram 1: Pharmacophore mapping of the derivative to GPCR binding pockets.

Experimental Workflows & Methodologies

Scientific integrity demands that our protocols are not merely lists of instructions, but self-validating systems where the success of one step inherently verifies the preceding logic.

Protocol A: Enantioselective Synthesis and Chiral Validation

Objective: Synthesize the (R)-enantiomer with >99% enantiomeric excess (ee) to ensure optimal receptor engagement.

  • Asymmetric Aminohydroxylation: React 4-bromo-3-methylstyrene with an osmium catalyst (

    
    ) and a chiral ligand ((DHQ)2PHAL) in the presence of a nitrogen source (e.g., Chloramine-T) at 4°C for 24 hours.
    
    • Causality: The spatial geometry of the (DHQ)2PHAL chiral ligand dictates the facial selectivity of the osmium attack. This ensures the stereospecific installation of the amino and hydroxyl groups, exclusively yielding the (R)-configuration required for receptor binding.

  • Deprotection and Salt Formation: Remove the tosyl protecting group using a strong acid (HBr/AcOH) under reflux. Precipitate the product by adding cold diethyl ether to yield the hydrochloride salt.

    • Causality: Converting the free base to a hydrochloride salt prevents oxidative degradation of the primary amine and drastically enhances aqueous solubility, a prerequisite for subsequent in vitro biological assays.

  • Self-Validating Step (Chiral HPLC): Analyze the purified salt via Chiral HPLC using a Daicel Chiralpak AD-H column (Mobile phase: Hexane/Isopropanol/Diethylamine 80:20:0.1).

    • Causality: The chiral stationary phase resolves the (R) and (S) enantiomers. The appearance of a single sharp peak (ee > 99%) self-validates the facial selectivity achieved in Step 1, confirming the batch is viable for biological testing.

Protocol B: Pharmacophore Validation via GTP S Functional Assay

Objective: Confirm that the synthesized derivative acts as a functional agonist at the target GPCR (e.g., S1P1), rather than a mere silent binder.

  • Membrane Preparation: Isolate cell membranes from CHO cells stably expressing human S1P1 receptors via Dounce homogenization and ultracentrifugation (100,000 x g).

  • Receptor Incubation: Incubate 10 µg of the membrane protein with the (R)-aminoalcohol derivative (across a concentration gradient of

    
     to 
    
    
    
    M), 10 µM GDP, and 0.1 nM radiolabeled[
    
    
    S]GTP
    
    
    S in assay buffer (HEPES,
    
    
    , NaCl) for 60 minutes at 30°C.
    • Causality: If the pharmacophore correctly maps to the receptor, it induces a conformational change in the GPCR. This catalyzes the exchange of GDP for the non-hydrolyzable [

      
      S]GTP
      
      
      
      S on the
      
      
      protein subunit.
  • Self-Validating Step (Filtration and Quantification): Terminate the reaction by rapid filtration through GF/B glass fiber filters. Wash extensively with cold buffer to remove unbound radioligand, and measure the bound radioactivity via liquid scintillation counting.

    • Causality: The assay is self-validating; a dose-dependent increase in radioactivity retained on the filter proves that the compound is not just binding, but actively driving the G-protein coupling mechanism. This allows for the precise calculation of the

      
       value.
      

Workflow Step1 1. Enantioselective Synthesis (Asymmetric Aminohydroxylation) Step2 2. Chiral Resolution & Validation (Chiral HPLC, ee > 99%) Step1->Step2 Validate Stereocenter Step3 3. Radioligand Binding Assay ([32P]-Ligand Displacement) Step2->Step3 In Vitro Testing Step4 4. GTPγS Functional Assay (Receptor Activation) Step3->Step4 Efficacy Confirmation Step5 5. Lead Optimization (ADME/Tox Profiling) Step4->Step5 Candidate Selection

Diagram 2: Self-validating workflow for chiral synthesis and functional assay.

References

  • Title: Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development Source: Journal of Chemical Information and Modeling (ACS Publications) URL: [Link]

  • Title: Utilization of halogen bond in lead optimization: a case study of rational design of potent phosphodiesterase type 5 (PDE5) inhibitors Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Synthetic Sphingosine 1-Phosphate Receptor Modulators - Opportunities and Potential Pitfalls Source: Current Topics in Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors Source: Journal of Medicinal Chemistry (PMC) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol

Abstract & Scope This technical guide details the asymmetric synthesis of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol , a chiral -amino alcohol derivative of phenylglycinol. This scaffold is a critical pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the asymmetric synthesis of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol , a chiral


-amino alcohol derivative of phenylglycinol. This scaffold is a critical pharmacophore in kinase inhibitors and GPCR modulators.

The protocol employs an Ellman’s Sulfinamide-mediated Asymmetric Strecker Synthesis . This route is selected for its high enantioselectivity (>95% ee), scalability, and operational reliability compared to Sharpless Aminohydroxylation or resolution-based methods. The workflow proceeds via a four-stage transformation: imine condensation, asymmetric cyanosilylation, acid hydrolysis, and chemoselective reduction.

Retrosynthetic Analysis

The target molecule is disconnected at the C1-C2 bond and the C-N chiral center. The (R)-configuration at the benzylic position is established using (R)-tert-butanesulfinamide as a chiral auxiliary.

Retrosynthesis Target (R)-2-Amino-2-(4-bromo- 3-methylphenyl)ethan-1-ol Int1 (R)-Amino Acid Intermediate Target->Int1 Reduction (NaBH4/I2) Int2 Chiral Sulfinyl Imine Int1->Int2 Hydrolysis & Strecker (TMSCN) SM 4-Bromo-3-methyl- benzaldehyde Int2->SM Condensation Aux (R)-tert-Butane- sulfinamide Int2->Aux Chiral Induction

Figure 1: Retrosynthetic logic flow from target amino alcohol to commercially available aldehyde.

Detailed Experimental Protocol

Stage 1: Sulfinimine Condensation

Objective: Formation of the chiral


-sulfinyl imine.
Mechanism:  Lewis-acid mediated dehydration.
  • Reagents:

    • 4-Bromo-3-methylbenzaldehyde (1.0 equiv)

    • (R)-2-methyl-2-propanesulfinamide (1.1 equiv)

    • Titanium(IV) ethoxide (Ti(OEt)

      
      ) (2.0 equiv)
      
    • Solvent: Dry THF or DCM (0.5 M)

Protocol:

  • Charge a flame-dried round-bottom flask with (R)-tert-butanesulfinamide and the aldehyde under N

    
    .
    
  • Add dry THF, followed by the dropwise addition of Ti(OEt)

    
    .
    
  • Stir at ambient temperature (20–25 °C) for 16–24 hours. Monitor by TLC (EtOAc/Hexanes 3:7) or HPLC.[1][2][3]

  • Quench: Pour the mixture into a stirring solution of brine (sat. NaCl) and EtOAc.[1][4][5] A white titanium oxide precipitate will form.

  • Filter through a pad of Celite to remove titanium salts. Wash the cake with EtOAc.

  • Dry the organic phase over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography (SiO
    
    
    , gradient 0-20% EtOAc in Hexanes).
  • Expected Yield: 85–95% (Yellowish oil or solid).

Stage 2: Asymmetric Strecker Reaction

Objective: Installation of the chiral center and nitrile group. Critical Control: Temperature control is vital for diastereoselectivity (dr).

  • Reagents:

    • Sulfinimine (from Stage 1)

    • TMSCN (Trimethylsilyl cyanide) (1.5 equiv) [DANGER: HCN Source]

    • CsF (Cesium Fluoride) (1.1 equiv) or Sc(OTf)

      
       (cat.)
      
    • Solvent: Dry THF

Protocol:

  • Dissolve the sulfinimine in THF (0.2 M) and cool to -78 °C .

  • Add TMSCN dropwise (syringe pump recommended).

  • Add the catalyst (CsF or Lewis Acid).

  • Stir at -78 °C for 4 hours, then allow to warm slowly to room temperature overnight.

  • Workup: Quench with sat. NH

    
    Cl. Extract with EtOAc.[1][2][4]
    
  • Analysis: Check diastereomeric ratio (dr) by

    
    H NMR or Chiral HPLC. Expected dr > 95:5.[1]
    
  • Purify by column chromatography to isolate the major diastereomer.

Stage 3: Hydrolysis to Amino Acid (Pinner/Acid Hydrolysis)

Objective: Cleavage of the sulfinyl group and hydrolysis of the nitrile to the carboxylic acid.

  • Reagents:

    • Amino-nitrile intermediate[6]

    • 6 M HCl (aq)

    • Solvent: 1,4-Dioxane or Acetic Acid (as co-solvent)

Protocol:

  • Dissolve the amino-nitrile in 1,4-dioxane.

  • Add 6 M HCl (excess, ~10-20 equiv).

  • Heat to reflux (100 °C) for 12–18 hours.

    • Note: This step performs two functions: removal of the chiral auxiliary and hydrolysis of -CN to -COOH.

  • Concentrate to dryness under reduced pressure to obtain the (R)-2-Amino-2-(4-bromo-3-methylphenyl)acetic acid hydrochloride salt.

  • Purification: Triturate with Et

    
    O to remove non-polar organics. Use directly in the reduction step or recrystallize from MeOH/Et
    
    
    
    O if high purity is required.
Stage 4: Chemoselective Reduction to Amino Alcohol

Objective: Reduction of the carboxylic acid to the primary alcohol without reducing the aryl bromide. System: NaBH


-I

(generates Borane-THF in situ) is preferred over LiAlH

for chemoselectivity and ease of handling.
  • Reagents:

    • Crude Amino Acid HCl salt (1.0 equiv)

    • NaBH

      
       (Sodium Borohydride) (2.5 equiv)
      
    • I

      
       (Iodine) (1.0 equiv)
      
    • Solvent: Dry THF

Protocol:

  • Suspend the amino acid salt in dry THF (0.3 M) under N

    
    .
    
  • Add NaBH

    
     in portions at 0 °C.
    
  • Dissolve I

    
     in THF and add dropwise to the reaction mixture at 0 °C. (Evolution of H
    
    
    
    gas—ensure venting).
  • Heat the mixture to reflux for 12–16 hours. The solution should become clear/colorless.

  • Quench: Cool to 0 °C. Carefully add MeOH until gas evolution ceases.

  • Concentrate to remove THF/MeOH.

  • Dissolve residue in 20% KOH (aq) and stir for 4 hours (to break Boron-amine complexes).

  • Extract with DCM or EtOAc (3x).

  • Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Final Purification: Recrystallization (EtOAc/Hexane) or Flash Chromatography (DCM/MeOH/NH

    
    OH).
    

Key Data & Troubleshooting

Reaction Parameters Table
StageTransformationKey ReagentTempCritical Attribute
1 CondensationTi(OEt)

25 °CMoisture sensitivity; complete conversion.
2 StreckerTMSCN-78 °CDiastereoselectivity (dr); Safety (HCN).
3 Hydrolysis6M HCl100 °CComplete nitrile hydrolysis; racemization check.
4 ReductionNaBH

/I

RefluxChemoselectivity (Br retention).
Troubleshooting Guide
  • Low Yield in Stage 1: Ensure Ti(OEt)

    
     is fresh and not hydrolyzed. Use molecular sieves if necessary.
    
  • Poor dr in Stage 2: Lower temperature to -90 °C or switch Lewis Acid (e.g., Gd(OiPr)

    
    ).
    
  • Incomplete Hydrolysis (Stage 3): If amide intermediate persists, increase acid concentration or reaction time.

  • Boron Complex (Stage 4): If yield is low, the product may be trapped as a borane complex. Ensure rigorous KOH or HCl workup to liberate the free amine.

Workflow Visualization

SynthesisWorkflow Start 4-Bromo-3-methyl- benzaldehyde Step1 1. Imine Condensation (Ti(OEt)4, (R)-Sulfinamide) Start->Step1 Step2 2. Strecker Reaction (TMSCN, -78°C) Step1->Step2 Sulfinimine Step3 3. Acid Hydrolysis (6M HCl, Reflux) Step2->Step3 Amino-Nitrile Step4 4. Reduction (NaBH4 / I2) Step3->Step4 Amino Acid End (R)-2-Amino-2-(4-bromo- 3-methylphenyl)ethan-1-ol Step4->End Final Product

Figure 2: Step-by-step synthetic workflow.

Safety & Compliance

  • TMSCN: Generates HCN upon contact with water/acid. Handle in a well-ventilated fume hood with a cyanide antidote kit available.

  • Iodine/Borane: Generates hydrogen gas. Ensure proper venting.

  • Waste Disposal: Aqueous waste from Stage 2 must be treated with bleach (hypochlorite) to neutralize residual cyanide before disposal.

References

  • Ellman, J. A., et al. "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide."[7][8] Accounts of Chemical Research, 2002, 35(11), 984-995.

  • Davis, F. A., et al. "Asymmetric Synthesis of Amino Acids using Sulfinimines." Journal of Organic Chemistry, 1999, 64(4), 1278.

  • Abell, A. D., et al. "Reduction of alpha-amino acids to amino alcohols using NaBH4/I2." Journal of Organic Chemistry, 1993, 58, 1252.

  • McKennon, M. J., et al. "A Convenient Reduction of Amino Acids to Amino Alcohols."[9] Journal of Organic Chemistry, 1993, 58, 3568.

Sources

Application

Application Note: Divergent Coupling Strategies for (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol

Target Audience: Researchers, Synthesis Scientists, and Medicinal Chemists Compound CAS: 1212854-43-7 Strategic Overview & Structural Evaluation (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol is a highly versatile, chi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Medicinal Chemists Compound CAS: 1212854-43-7

Strategic Overview & Structural Evaluation

(R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol is a highly versatile, chiral bifunctional building block frequently utilized in the development of complex active pharmaceutical ingredients (APIs) and molecular probes[1]. The molecule presents three orthogonal reactive sites:

  • An Aryl Bromide: Primed for palladium-catalyzed C-C cross-coupling.

  • A Primary Amine: A strong nucleophile ideal for N-acylation or alkylation.

  • A Primary Alcohol: A weaker nucleophile susceptible to competing O-acylation.

The Causality of Chemoselectivity: In traditional synthetic routes, the amino alcohol motif is globally protected (e.g., as an oxazolidinone or via Boc/TBDMS groups) prior to manipulating the aryl halide[1]. However, modern step-economic syntheses demand direct, chemoselective transformations. Unprotected primary amines pose a significant risk in transition-metal catalysis: they can coordinate to palladium(II) intermediates, forming stable off-cycle complexes that poison the catalyst, or undergo competitive Buchwald-Hartwig C-N amination. Conversely, during amide coupling, the primary alcohol competes with the amine, risking the formation of esters or ester-amide mixtures.

The protocols detailed below provide self-validating, highly optimized systems to achieve absolute chemoselectivity without the need for protecting groups.

Chemoselective Suzuki-Miyaura Cross-Coupling

To successfully couple the aryl bromide without protecting the amino alcohol, the catalytic cycle must be heavily biased toward transmetalation and reductive elimination before the amine can coordinate to the metal center[2].

Mechanistic Insights: Employing a sterically demanding, bidentate or electron-rich phosphine ligand (such as dppf or PCy3) is critical[3]. The steric bulk accelerates reductive elimination and physically blocks the unprotected amine from coordinating to the palladium center. Furthermore, the use of mild bases (e.g.,


) in a biphasic solvent system (1,4-Dioxane/

) ensures the boronic acid is activated to the reactive boronate species while keeping the amine largely protonated or insufficiently nucleophilic to interfere with the cycle[3].

Mechanism Start Pd(0) Catalyst OxAdd Oxidative Addition at C-Br Bond Start->OxAdd Trans Transmetalation with Ar-B(OH)2 OxAdd->Trans Favored by Bulky Ligands SideReact Buchwald-Hartwig Amination (Side Reaction) OxAdd->SideReact Suppressed by Ligand Sterics RedElim Reductive Elimination (Biaryl Product) Trans->RedElim RedElim->Start Pd(0) Regeneration

Caption: Catalytic cycle and chemoselectivity control in the Suzuki-Miyaura coupling.

Protocol A: Unprotected Suzuki-Miyaura Coupling

Self-Validating System: This protocol is designed to arrest side-reactions. The workup uses an acidic wash to selectively extract the basic product, validating that the amine remained intact.

  • Reaction Setup: Charge a flame-dried Schlenk flask with (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol (1.0 eq), the desired arylboronic acid (1.2 eq),

    
     (0.05 eq), and 
    
    
    
    (2.0 eq).
  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and

    
     (4:1 v/v) to achieve a 0.2 M substrate concentration.
    
  • Execution: Seal the flask and heat to 80 °C under a nitrogen atmosphere for 12 hours with vigorous stirring (1000 rpm) to ensure biphasic mixing.

  • Workup: Cool to room temperature. Dilute with EtOAc and extract with 1M HCl. The desired product moves to the aqueous layer, leaving neutral impurities in the organic layer. Basify the aqueous layer to pH 10 with

    
     and back-extract with EtOAc.
    
  • Quality Control (QC): Perform LC-MS analysis. The presence of the desired biaryl mass

    
     without the distinct 1:1 bromine isotope pattern validates successful coupling. The absence of 
    
    
    
    peaks confirms the amine was not lost to deamination.

Regioselective N-Acylation (Amide Coupling)

When functionalizing the amine, the primary alcohol acts as a competitive nucleophile.

Mechanistic Insights: The primary amine is inherently more nucleophilic than the primary alcohol due to nitrogen's lower electronegativity, which makes its lone pair more available for donation. By strictly controlling the stoichiometry of the activated acylating agent (1.05 eq) and maintaining low temperatures (0 °C), N-acylation is exclusively favored. HATU is utilized as the coupling reagent because of its rapid kinetics and minimal risk of epimerizing the sensitive benzylic (R)-stereocenter adjacent to the amine.

G SM (R)-2-Amino-2-(4-bromo- 3-methylphenyl)ethan-1-ol Suzuki Suzuki-Miyaura Cross-Coupling (C-C Bond) SM->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 K2CO3, Dioxane/H2O Amide N-Acylation Amide Coupling (C-N Bond) SM->Amide R-COOH, HATU DIPEA, DMF Protect Boc Protection (Optional) SM->Protect Boc2O, Et3N DCM Protect->Suzuki Pd cat., Ar-B(OH)2

Caption: Divergent synthetic pathways for (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol.

Protocol B: Regioselective Amide Coupling

Self-Validating System: The protocol relies on the precise stoichiometry of the active ester to prevent over-reaction.

  • Active Ester Formation: In a dry round-bottom flask, dissolve the carboxylic acid (1.05 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes. The solution will turn pale yellow, validating the formation of the active HOAt ester.

  • Nucleophilic Addition: Cool the mixture to 0 °C using an ice bath. Dropwise add a solution of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol (1.0 eq) in a minimal amount of DMF.

  • Execution: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to completely remove residual DMF. Dry over 
    
    
    
    and concentrate in vacuo.
  • Quality Control (QC): Analyze via

    
    -NMR. A significant downfield shift of the N-H proton (typically 7.5 - 8.5 ppm) and the preservation of the O-H stretch in IR spectroscopy validates N-acylation over O-acylation. Chiral HPLC must be run against a racemic standard to confirm >99% ee, validating the integrity of the (R)-stereocenter.
    

Quantitative Data Summaries

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for Unprotected Amino Alcohols

Catalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Chemoselectivity (C-C vs C-N)


Toluene/

100453:1 (Significant amination)

/ SPhos

Toluene/

807210:1


Dioxane/

80 91 >99:1 (Optimal)

Table 2: Optimization of Regioselective Acylation Conditions

Coupling ReagentEquivalentsTemp (°C)SolventYield (%)Regioselectivity (N vs O)
EDC / HOBt1.225DCM7890:10
DCC / DMAP1.525DCM6550:50 (DMAP drives O-acylation)
HATU / DIPEA 1.05 0 to 25 DMF 94 >99:1 (Optimal)

References

  • Title: Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid Source: National Institutes of Health (PMC) URL: [Link][2]

  • Title: Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 Source: Royal Society of Chemistry (RSC Books) URL: [Link][3]

  • Title: US20200199092A1 - Selective fluorescent probe for aldehyde dehydrogenase Source: Google Patents URL: [1]

Sources

Method

Preparation of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol from 4-bromo-3-methylbenzaldehyde

Application Note: Enantioselective Synthesis of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol A Strategic Guide for the Preparation of a Key Chiral Amino Alcohol Intermediate from 4-bromo-3-methylbenzaldehyde Introduc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Synthesis of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol

A Strategic Guide for the Preparation of a Key Chiral Amino Alcohol Intermediate from 4-bromo-3-methylbenzaldehyde

Introduction

Chiral β-amino alcohols are a privileged structural motif found in numerous pharmaceuticals, natural products, and are widely employed as chiral ligands and auxiliaries in asymmetric synthesis.[1][2] Specifically, derivatives of (R)-phenylglycinol are critical building blocks for complex molecules, where the defined stereochemistry at the benzylic carbon is essential for biological activity or for inducing stereoselectivity in subsequent chemical transformations.[3] This application note provides a detailed, two-step protocol for the enantioselective synthesis of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol, a valuable intermediate, starting from the readily available 4-bromo-3-methylbenzaldehyde.[4][5]

The presented strategy hinges on an initial asymmetric cyanosilylation of the aldehyde to establish the key stereocenter, followed by a robust reduction of the nitrile functional group to afford the target primary amino alcohol. This approach is designed for high fidelity, offering excellent control over stereochemistry and yielding a product of high enantiomeric purity.

Overall Synthetic Strategy

The transformation from 4-bromo-3-methylbenzaldehyde to the target chiral amino alcohol is achieved via a two-step sequence. This method is predicated on its efficiency and the high degree of stereocontrol achievable.

  • Enantioselective Cyanosilylation: The aldehyde is first converted into a chiral cyanohydrin derivative. This is accomplished through the addition of trimethylsilyl cyanide (TMSCN) in the presence of a chiral catalyst, which directs the nucleophilic attack to one enantiotopic face of the aldehyde carbonyl, thereby setting the desired (R)-stereochemistry.

  • One-Pot Reduction: The resulting (R)-2-((trimethylsilyl)oxy)-2-(4-bromo-3-methylphenyl)acetonitrile intermediate is then subjected to reduction. A powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), is employed to simultaneously reduce the nitrile group to a primary amine and cleave the silyl ether to reveal the primary alcohol.

Figure 1: Overall two-step synthesis pathway.

Part 1: Enantioselective Cyanosilylation

Principle and Mechanistic Insight

The cornerstone of this synthesis is the catalytic, enantioselective addition of a cyanide source to the prochiral aldehyde. While various catalyst systems exist, this protocol utilizes a chiral Lewis acid complex. The catalyst coordinates to the carbonyl oxygen of the aldehyde, which both activates the carbonyl towards nucleophilic attack and creates a sterically defined chiral environment. Trimethylsilyl cyanide (TMSCN) serves as the cyanide source, and its delivery to the activated aldehyde is directed by the chiral ligand, preferentially forming one enantiomer of the silylated cyanohydrin. The choice of a well-designed chiral ligand is paramount for achieving high enantiomeric excess (% ee).

Protocol 1: Synthesis of (R)-2-((trimethylsilyl)oxy)-2-(4-bromo-3-methylphenyl)acetonitrile

Materials and Equipment:

  • Two-neck round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Schlenk line or nitrogen/argon manifold

  • Syringes and needles

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • 4-bromo-3-methylbenzaldehyde (1.0 eq)

  • Chiral Catalyst (e.g., Titanium(IV) isopropoxide with a chiral ligand like (R,R)-TADDOL, or a Salen-type complex; 5-10 mol%)

  • Trimethylsilyl cyanide (TMSCN) (1.2 - 1.5 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Catalyst Preparation: To an oven-dried two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral catalyst (e.g., 0.1 eq of a pre-formed complex or the components to form it in situ).

  • Reaction Setup: Add anhydrous dichloromethane (CH₂Cl₂) to dissolve the catalyst. Cool the solution to the optimized temperature for the chosen catalyst, typically between -20 °C and -78 °C.

  • Substrate Addition: Add 4-bromo-3-methylbenzaldehyde (1.0 eq) dissolved in a minimal amount of anhydrous CH₂Cl₂ to the catalyst solution via syringe. Stir for 15-30 minutes to allow for coordination.

  • Reagent Addition: Slowly add trimethylsilyl cyanide (1.2 eq) dropwise via syringe over 20-30 minutes. Maintain the low temperature throughout the addition.

  • Reaction Monitoring: Stir the reaction mixture at the low temperature. Monitor the disappearance of the starting aldehyde by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-24 hours.

  • Quenching and Workup: Once the reaction is complete, quench by pouring the mixture into a beaker containing cold, saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with CH₂Cl₂.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product is a silylated cyanohydrin, which is often an oil. This intermediate is typically used in the next step without further purification due to its sensitivity to hydrolysis.

Part 2: Reduction to the Chiral Amino Alcohol

Principle and Rationale

The reduction of the cyanohydrin intermediate requires a reagent capable of converting a nitrile to a primary amine. Lithium Aluminum Hydride (LiAlH₄) is an excellent choice for this transformation as it is a powerful, non-selective reducing agent. It will readily reduce the nitrile and, in the process, the acidic workup will cleave the O-Si bond of the silyl ether, liberating the primary alcohol. This one-pot reduction-deprotection simplifies the workflow significantly. All operations involving LiAlH₄ must be conducted under strictly anhydrous conditions and with appropriate safety precautions due to its high reactivity with water and protic solvents.

Protocol 2: Synthesis of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol

Materials and Equipment:

  • Three-neck round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Reflux condenser and dropping funnel

  • Inert atmosphere (N₂ or Ar)

  • Ice bath

  • Crude (R)-2-((trimethylsilyl)oxy)-2-(4-bromo-3-methylphenyl)acetonitrile (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (2.0 - 2.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Rochelle's salt (Potassium sodium tartrate) solution or a standard Fieser workup (Water, 15% NaOH, Water)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Apparatus for recrystallization or column chromatography

Procedure:

  • LiAlH₄ Suspension: To an oven-dried three-neck flask under an inert atmosphere, add LiAlH₄ (2.0 eq). Carefully add anhydrous THF via cannula or syringe to create a suspension. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve the crude silylated cyanohydrin from Protocol 1 in anhydrous THF. Add this solution slowly and dropwise to the stirred LiAlH₄ suspension via a dropping funnel. An exothermic reaction may occur; control the addition rate to maintain the temperature below 10-15 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 4-12 hours, or until TLC analysis indicates the consumption of the starting material.

  • Careful Quenching: Cool the reaction mixture back down to 0 °C with an ice bath. Quench the excess LiAlH₄ with extreme caution using the Fieser method. For 'x' grams of LiAlH₄ used, add sequentially and dropwise:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH solution

    • '3x' mL of water This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.

  • Workup: After the final water addition, remove the ice bath and stir the resulting slurry vigorously for 1 hour at room temperature.

  • Filtration and Extraction: Add anhydrous Na₂SO₄ to the slurry and stir for another 15 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and then Ethyl Acetate.

  • Solvent Removal: Combine the filtrates and concentrate under reduced pressure to yield the crude amino alcohol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., Toluene/Hexane or Ethyl Acetate/Hexane) or by silica gel column chromatography (using a mobile phase containing a small amount of triethylamine, e.g., 90:9:1 CH₂Cl₂:MeOH:Et₃N, to prevent tailing).

Workflow Visualization and Data Summary

Experimental_Workflow cluster_0 Step 1: Cyanosilylation cluster_1 Step 2: Reduction A Setup: Dry flask under N2 B Add Chiral Catalyst & Anhydrous CH2Cl2 A->B C Cool to -78 °C B->C D Add Aldehyde C->D E Add TMSCN dropwise D->E F Stir 2-24h, Monitor by TLC E->F G Quench with NaHCO3 (aq) F->G H Extract with CH2Cl2 G->H I Dry & Concentrate H->I L Add Cyanohydrin solution I->L Crude Intermediate J Setup: Dry flask under N2 K Suspend LiAlH4 in THF, cool to 0 °C J->K K->L M Reflux 4-12h L->M N Cool to 0 °C, Quench (Fieser) M->N O Filter through Celite N->O P Concentrate Filtrate O->P Q Purify (Recrystallization/Chromatography) P->Q

Figure 2: Step-by-step experimental workflow diagram.

Expected Results and Characterization
ParameterExpected ValueMethod of Analysis
Starting Material 4-bromo-3-methylbenzaldehydeCommercially available
Intermediate (R)-cyanohydrin derivativeCrude oil, used directly
Final Product (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-olWhite to off-white solid
Overall Yield 50-70% (over two steps)Gravimetric
Enantiomeric Excess (% ee) >95%Chiral HPLC
Structural Confirmation Consistent with proposed structure¹H NMR, ¹³C NMR, HRMS
Optical Rotation Specific value to be determinedPolarimetry

Characterization Notes:

  • ¹H NMR: Expect characteristic signals for the aromatic protons, the methyl group, the benzylic proton (CH-N), and the methylene protons (CH₂-O).

  • Chiral HPLC: Analysis on a chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) is essential to determine the enantiomeric purity of the final product by comparing it to a racemic standard. A racemic standard can be prepared by performing the reduction step on a cyanohydrin synthesized without a chiral catalyst.[6]

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the synthesized molecule.

Safety, Handling, and Troubleshooting

  • Toxicity: Trimethylsilyl cyanide (TMSCN) is highly toxic and readily hydrolyzes to release hydrogen cyanide (HCN) gas. All manipulations must be performed in a well-ventilated chemical fume hood. A separate base bath (e.g., bleach solution) should be kept ready to quench any contaminated glassware or spills.

  • Reactivity: Lithium Aluminum Hydride (LiAlH₄) is a pyrophoric solid that reacts violently with water and other protic sources. It must be handled under a strictly inert atmosphere. The quenching process is highly exothermic and must be done slowly at 0 °C.

  • Troubleshooting:

    • Low Enantioselectivity: This typically points to issues with the chiral catalyst (degradation, insufficient loading) or the reaction conditions (temperature too high, presence of moisture). Ensure all reagents and solvents are anhydrous.[7]

    • Incomplete Reduction: If the nitrile is not fully reduced, consider increasing the equivalents of LiAlH₄, extending the reflux time, or ensuring the quality of the LiAlH₄.

    • Difficult Purification: The amino alcohol product can be basic and may streak on silica gel. Pre-treating the silica with triethylamine or using a basic alumina stationary phase can mitigate this issue. Recrystallization is often the preferred method for achieving high purity.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(25), 7925–7926.

  • Alfa Chemistry. (2025, February 26). Corey-Bakshi-Shibata Reduction.

  • Hu, H., & Wang, Z. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society, 145(38), 20775–20781.

  • BenchChem. (2025). Application Notes & Protocols: Synthesis of Chiral Alcohols via Asymmetric Ketone Reduction.

  • Wikipedia. (n.d.). Corey–Itsuno reduction.

  • Biosynth. (2023, August 15). 4-Bromo-3-methylbenzaldehyde.

  • PubChem. (n.d.). 4-Bromo-3-methylbenzaldehyde.

  • Turgut, Y., Aral, T., Karakaplan, M., Deniz, P., & Hosgoren, H. (2010). Synthesis of C 2-Symmetric Chiral Amino Alcohols: Their Usage as Organocatalysts for Enantioselective Opening of Epoxide Ring. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(11), 2321–2327.

  • Tong, P. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses.

  • Ni, B., Zhang, Q., & Headley, A. D. (2011). Enantioselective Strecker reaction of ketoimines. Organic & Biomolecular Chemistry, 9(18), 6373.

  • Bøgevig, A., Juhl, K., & Jørgensen, K. A. (2002). Highly Enantioselective Synthesis of 1,2-Amino Alcohol Derivatives via Proline-Catalyzed Mannich Reaction. Advanced Synthesis & Catalysis, 344(1), 399-402.

  • Xu, F., Chen, L., Guo, H., & Huang, Y. (2014). Catalytic Asymmetric α-Functionalization of N-Unprotected 2-Amino-malonates. Angewandte Chemie International Edition, 53(21), 5522-5525.

  • Sekar, G., & Kumar, A. (2020). One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade. Green Chemistry, 22(19), 6485-6492.

  • Sigma-Aldrich. (n.d.). (R)-(−)-2-Phenylglycinol.

  • ResearchGate. (n.d.). Enzymatic synthesis of racemic 2‐phenylglycinol derivatives (racemic reference substances).

Sources

Application

Applications of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol in kinase inhibitor synthesis

Application Note: (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol in the Design and Synthesis of Next-Generation Kinase Inhibitors Executive Summary (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol (CAS 1212854-43-7) is...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol in the Design and Synthesis of Next-Generation Kinase Inhibitors

Executive Summary

(R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol (CAS 1212854-43-7) is a highly versatile, chiral bifunctional building block utilized in advanced medicinal chemistry[1]. In the pursuit of highly selective kinase inhibitors, controlling the three-dimensional vector of the pharmacophore is paramount. This application note details the mechanistic rationale, synthetic workflows, and self-validating protocols for deploying this building block in the synthesis of targeted therapies, specifically focusing on ALK2 and TNIK inhibitors[2][3].

Mechanistic Rationale in Kinase Inhibitor Design

As an Application Scientist, I frequently observe that flat, achiral molecules fail to achieve the necessary selectivity profile across the kinome. The integration of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol addresses this through two synergistic motifs:

  • The Chiral Amino Alcohol: The (R)-enantiomer dictates the precise spatial trajectory of the inhibitor within the ATP-binding pocket. The amino and hydroxyl groups serve as a programmable hydrogen-bond donor/acceptor network, interacting directly with the kinase hinge region. Furthermore, this motif can be cyclized into conformationally restricted heterocycles (e.g., morpholines), which reduces the entropic penalty of binding.

  • The 4-Bromo-3-methylphenyl Handle: The methyl group at the 3-position is not merely decorative; it provides a steric shield that restricts the rotation of the adjacent aryl ring (inducing beneficial atropisomerism) and fills small, hydrophobic sub-pockets. The bromine atom at the 4-position serves as a highly reactive electrophilic vector for late-stage palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), enabling rapid library diversification[2][3].

Workflow & Pathway Visualizations

SyntheticWorkflow SM (R)-2-Amino-2-(4-bromo- 3-methylphenyl)ethan-1-ol Step1 N-Alkylation & Cyclization (Morpholine Formation) SM->Step1 Int1 Chiral Morpholine (Aryl Bromide Intact) Step1->Int1 Step2A Suzuki-Miyaura Coupling (Heteroaryl Boronic Acid) Int1->Step2A Step2B Buchwald-Hartwig Amination (Heteroaryl Amine) Int1->Step2B ProdA Type I Kinase Inhibitor (e.g., TNIK / ALK Target) Step2A->ProdA ProdB Type II Kinase Inhibitor (Extended Hinge Binder) Step2B->ProdB

Divergent synthetic workflow from the chiral building block to targeted kinase inhibitors.

TNIKPathway Wnt Wnt Ligand FZD Frizzled Receptor Wnt->FZD DVL Dishevelled (Dvl) FZD->DVL TNIK TNIK (Kinase Target) DVL->TNIK Activation TCF TCF4 / β-Catenin TNIK->TCF Phosphorylation Trans Cell Proliferation TCF->Trans Drug Synthesized Inhibitor Drug->TNIK ATP-Competitive Inhibition

Role of TNIK in the Wnt signaling pathway and its targeted inhibition by synthesized drugs.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Conformationally Restricted Chiral Morpholine Causality: Converting the flexible acyclic amino alcohol into a morpholine ring locks the dihedral angles, significantly improving the metabolic stability and target affinity of the resulting kinase inhibitor.

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask under N2, dissolve (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol (1.0 eq) in anhydrous THF (0.2 M).

  • Acylation: Cool the solution to 0 °C. Add triethylamine (2.5 eq) followed by the dropwise addition of chloroacetyl chloride (1.1 eq). Stir for 2 hours.

    • Validation Checkpoint 1: Perform TLC (Hexane/EtOAc 1:1, Ninhydrin stain). The disappearance of the primary amine (ninhydrin-positive) confirms complete acylation.

  • Cyclization: To the crude chloroacetamide solution at 0 °C, carefully add NaH (60% dispersion in mineral oil, 1.5 eq) in portions. Allow to warm to room temperature and stir for 4 hours.

    • Validation Checkpoint 2: Quench a 50 µL aliquot in MeOH and analyze via LC-MS. The presence of the [M+H]+ peak corresponding to the morpholin-3-one (loss of HCl) validates successful cyclization. If acyclic intermediate persists, verify the anhydrous nature of the THF, as moisture rapidly quenches NaH.

  • Reduction: Cool to 0 °C and add BH3·THF (2.0 M, 3.0 eq). Reflux for 6 hours, then carefully quench with MeOH. Purify via silica gel chromatography to yield the chiral morpholine intermediate.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling for Scaffold Elaboration Causality: The aryl bromide acts as the primary attachment point for the kinase hinge-binding heterocycle (e.g., a quinazoline or pyrimidine derivative). Using Pd(dppf)Cl2 ensures efficient oxidative addition into the sterically hindered 3-methyl-4-bromophenyl system without racemizing the remote chiral center[2].

  • Reaction Setup: In a microwave vial, combine the chiral brominated intermediate (1.0 eq), the heteroaryl boronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.5 eq).

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H2O (4:1, 0.1 M). Bubble N2 through the solution for 5 minutes.

  • Coupling: Seal the vial and heat at 90 °C for 12 hours (or 110 °C for 1 hour via microwave irradiation)[3].

    • Validation Checkpoint 3: Monitor via HPLC at 254 nm. The complete consumption of the aryl bromide peak and the emergence of a new, highly conjugated biaryl peak validates the reaction. The mass of the new peak must match the expected cross-coupled product.

  • Work-up: Dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via reverse-phase prep-HPLC.

Quantitative Data: Synthesis Yields of Brominated Intermediates

To provide context on the expected efficiency of coupling reactions involving brominated kinase inhibitor precursors, the following table summarizes the quantitative yield data for the synthesis of 6-bromo-quinazolinone derivatives (analogous hinge-binding intermediates)[2].

Compound SynthesizedReagents / Solvent SystemYield (%)Mass Recovered
6-Bromo-3-phenylquinazolin-4(3H)-oneCH2Cl2 / MeOH (0–5% gradient)31%387 mg
6-Bromo-2-methylquinazolin-4(3H)-oneCH2Cl2 / MeOH (0–8% gradient)21%212 mg
6-Bromo-3-(3-morpholinopropyl)quinazolin-4(3H)-oneCH2Cl2 / MeOH (0–8% gradient)73%1.06 g

Note: The variability in yield highlights the importance of the N-substituent on the heterocycle. Sterically unhindered, solubilizing groups (like the morpholinopropyl moiety) significantly enhance the recovery and purification efficiency of these brominated building blocks[2].

References

1.[1] BLD Pharm. "(S)-2-Amino-2-(3-bromo-5-methylphenyl)ethan-1-ol hydrochloride | BLD Pharm".1 2.[2] National Institutes of Health (NIH). "Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes - PMC - NIH". 2 3.[3] Google Patents. "WO2019156439A1 - Compounds for inhibiting tnik and medical uses thereof". 3 4.[4] Benchchem. "4-Bromo-3-((dimethylamino)methyl)phenol | 848848-16-8 | Benchchem". 4

Sources

Method

Scale-up procedures for (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol production

An in-depth technical guide for the scale-up production of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol , a highly valued chiral arylglycinol derivative used as a critical building block in the synthesis of advanced...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the scale-up production of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol , a highly valued chiral arylglycinol derivative used as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs) and asymmetric ligands.

Strategic Rationale & Process Chemistry

The synthesis of enantiopure 1,2-amino alcohols (arylglycinols) presents a unique challenge at the kilogram scale. While asymmetric transfer hydrogenation (ATH) of


-amino ketones is viable, the reliance on precious metal catalysts (Ru, Ir) and high-pressure hydrogen infrastructure often limits its economic feasibility for early-stage scale-up[1].

Instead, the reduction of the corresponding chiral amino acid—(R)-4-bromo-3-methylphenylglycine —is the most robust industrial pathway. However, the choice of reducing agent is critical. Lithium aluminum hydride (LiAlH


) poses severe flammability and exotherm risks on scale. Commercial Borane-THF (BH

·THF) is expensive and suffers from poor shelf-life due to ether cleavage.

The Causal Solution: The in situ generation of diborane via the reaction of Sodium Borohydride (NaBH


) and Iodine (I

) in THF provides a highly electrophilic reducing system that smoothly reduces the carboxylic acid to the alcohol without racemizing the sensitive benzylic chiral center[2]. The mechanism relies on the formation of a transient triacyloxyborane intermediate, followed by thermal reduction.
Table 1: Quantitative Comparison of Reducing Systems for Arylglycine Scale-Up
Reducing AgentMolar Eq. RequiredYield (%)ChemoselectivityScalability & Safety ProfileCost Efficiency
LiAlH

2.0 - 3.075 - 82%Low (Over-reduction risks)Poor (Pyrophoric, violent H

evolution)
Low
BH

·THF (Commercial)
2.5 - 3.088 - 92%HighModerate (Reagent degrades over time)Low
NaBH

/ I

(In Situ)
2.5 / 1.092 - 95%ExcellentHigh (Controlled H

release, stable reagents)
High

Synthetic Workflow

Workflow A 4-Bromo-3-methylbenzaldehyde B Asymmetric Strecker Synthesis A->B C (R)-4-Bromo-3-methyl- phenylglycine B->C D In Situ Borane Reduction (NaBH4, I2, THF) C->D E Boron-Amine Complex Intermediate D->E F Acidic Hydrolysis (HCl, Reflux) E->F G (R)-2-Amino-2-(4-bromo- 3-methylphenyl)ethan-1-ol F->G

Synthetic workflow for the scale-up production of the target chiral arylglycinol.

Detailed Scale-Up Protocol: In Situ Borane Reduction

This protocol is engineered as a self-validating system . The visual and thermodynamic feedback at each step confirms the mechanistic progression of the reaction, ensuring high fidelity during scale-up.

Reagents & Stoichiometry (1.0 Molar Scale)
  • (R)-4-bromo-3-methylphenylglycine: 244.1 g (1.0 mol, 1.0 eq)

  • Sodium Borohydride (NaBH

    
    ):  94.6 g (2.5 mol, 2.5 eq)
    
  • Iodine (I

    
    ):  253.8 g (1.0 mol, 1.0 eq)
    
  • Anhydrous THF: 2.5 L

  • Aqueous HCl (3M): 1.0 L

  • Aqueous NaOH (6M): As needed for pH adjustment

Step-by-Step Methodology

Step 1: Reactor Preparation & Suspension

  • Purge a 5 L jacketed glass reactor with Argon for 15 minutes to ensure an inert atmosphere.

  • Charge the reactor with 1.5 L of anhydrous THF, followed by 94.6 g of NaBH

    
    .
    
  • Add 244.1 g of (R)-4-bromo-3-methylphenylglycine in one portion.

    • Causality Note: The amino acid will not fully dissolve. It forms a suspension. The lack of immediate reaction is expected as NaBH

      
       alone cannot reduce carboxylic acids.
      
  • Cool the reactor jacket to 0 °C.

Step 2: Electrophile Generation (The Critical Phase)

  • Dissolve 253.8 g of I

    
     in 1.0 L of anhydrous THF in a separate addition funnel.
    
  • Begin dropwise addition of the I

    
    /THF solution over 2.5 hours.
    
    • Self-Validating Checkpoint: The addition will result in the vigorous evolution of H

      
       gas[2]. The fading of the deep purple iodine color upon hitting the mixture confirms the instantaneous generation of BH
      
      
      
      .
    • Causality Note: Controlling the feed rate of I

      
       directly dictates the rate of H
      
      
      
      evolution and the internal temperature. Do not allow the internal temperature to exceed 10 °C during addition to prevent the premature escape of volatile diborane.

Step 3: Thermal Reduction

  • Once the addition is complete and gas evolution subsides, slowly raise the jacket temperature to heat the reaction to reflux (approx. 66 °C) for 14 hours.

  • Causality Note: The initial reaction forms a stable amine-borane complex. Reflux conditions are thermodynamically required to drive the hydride transfer to the carboxylate carbon, completing the reduction to the alcohol.

Step 4: Hydrolytic Cleavage

  • Cool the reactor to 0 °C.

  • Cautiously add 1.0 L of 3M HCl dropwise.

    • Causality Note: This step is not merely a quench; it is a mechanistic requirement. The product exists as a robust boron-nitrogen-oxygen chelate. Acidic hydrolysis at elevated temperatures (reflux for an additional 2 hours after HCl addition) is mandatory to break these bonds. Failure to do so will result in the product remaining trapped in the aqueous phase during extraction.

Step 5: Isolation & Purification

  • Concentrate the mixture under reduced pressure to remove THF.

  • Cool the remaining aqueous phase to 0 °C and adjust the pH to 11-12 using 6M NaOH. The target amino alcohol will precipitate or form a distinct organic layer.

  • Extract with Dichloromethane (3 x 800 mL), wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate to afford the crude (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol as a white to off-white solid.

Mechanistic Pathway

Mechanism N1 NaBH4 + I2 N2 BH3-THF Complex + NaI + H2↑ N1->N2 THF, 0°C N3 Coordination to Amine & Carboxyl N2->N3 N4 Triacyloxyborane Intermediate N3->N4 N5 Hydrolysis (HCl) N4->N5 N6 Chiral Amino Alcohol N5->N6

Mechanistic pathway of the NaBH4/I2 mediated reduction of the chiral amino acid.

Analytical Validation

To ensure the integrity of the chiral center and the purity of the final product, the following analytical suite must be employed:

  • Enantiomeric Excess (ee) Determination: Utilize Chiral High-Performance Liquid Chromatography (HPLC). A Chiralpak IA or AD-H column (250 × 20 mm) using an n-hexane/ethanol/diethylamine mobile phase is highly effective for resolving vicinal amino alcohols[3]. The expected ee should mirror the starting amino acid (>99%).

  • Absolute Configuration Confirmation: If the absolute configuration requires orthogonal verification, utilize Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent. The addition of Boc-phenylglycine directly to the NMR tube forms transient diastereomeric complexes with the amino alcohol, allowing for the distinct resolution of (R) and (S) signals to confirm absolute stereochemistry[3].

References

  • Asymmetric Henry reaction catalyzed by Cu(I)
  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality.
  • ChemInform Abstract: Enantioselective Synthesis of Chiral 1,2-Amino Alcohols via Asymmetric Hydrogenation of -Amino Ketones with Chiral Spiro Iridium Catalysts Source: ResearchGate URL

Sources

Application

Application Notes &amp; Protocols: Advanced Reductive Amination Techniques for the Synthesis of Chiral N-Substituted Amino Alcohols

Focus Molecule: (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol Introduction (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol is a valuable chiral building block in medicinal chemistry and drug development. Its vicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Molecule: (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol

Introduction

(R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol is a valuable chiral building block in medicinal chemistry and drug development. Its vicinal amino alcohol motif, coupled with a substituted phenyl ring, makes it a strategic precursor for a wide range of pharmacologically active molecules. The secondary amine functionality is a common feature in numerous drug candidates, and its introduction via N-alkylation of a primary amine is a cornerstone transformation.

Reductive amination stands out as one of the most effective and widely used methods for the formation of carbon-nitrogen bonds, providing a direct pathway to secondary and tertiary amines from primary amines and carbonyl compounds.[1][2] This process, which involves the formation of an imine or iminium ion intermediate followed by its in-situ reduction, is prized for its efficiency and operational simplicity.[3] However, when working with a stereochemically rich and multifunctional substrate like (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol, the choice of methodology is critical to preserve the integrity of the existing chiral center and to avoid side reactions, such as O-alkylation or over-alkylation.

This guide provides a detailed examination of two robust reductive amination protocols, explaining the mechanistic rationale behind reagent selection and procedural steps to ensure high-yield, stereoretentive synthesis of N-substituted derivatives.

The Mechanism: A Foundation for Rational Protocol Design

Successful reductive amination hinges on controlling the kinetics of two competing reactions: iminium ion formation and reduction. The process can be dissected into two key stages:

  • Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form an imine. Under the mildly acidic conditions often employed, the imine is protonated to form a highly electrophilic iminium ion.[1]

  • Hydride Reduction: A selective reducing agent then delivers a hydride ion to the iminium carbon, yielding the final secondary amine.

The choice of reducing agent is paramount. An ideal reagent should reduce the protonated iminium ion significantly faster than it reduces the starting carbonyl compound.[4][5] This selectivity enables a "one-pot" procedure where the amine, carbonyl, and reducing agent can be combined, simplifying the experimental setup.

Caption: General mechanism of reductive amination.

Comparative Analysis of Key Reducing Agents

The success of a reductive amination protocol is critically dependent on the choice of the hydride source. Below is a comparison of two widely used reagents, highlighting the rationale for their selection in the subsequent protocols.

FeatureSodium Triacetoxyborohydride (NaBH(OAc)₃)Sodium Borohydride (NaBH₄)
Selectivity Excellent: Reduces iminium ions much faster than aldehydes/ketones.[4][6]Moderate: Can reduce the starting carbonyl compound, leading to alcohol byproducts.[7]
Procedure Type One-Pot (Direct): All reagents can be mixed together.[4][8]Stepwise (Indirect): Requires pre-formation of the imine before adding the reductant.[7][9]
pH Tolerance Tolerates mild acid (e.g., acetic acid), which can catalyze imine formation.[4][6]Less stable in acidic conditions.
Solvent System Aprotic solvents (DCE, THF, DCM) are preferred.[6][7]Protic solvents (MeOH, EtOH) are common.[7]
Advantages High yields, clean reactions, operational simplicity, broad functional group tolerance.[6]Cost-effective, readily available, easy removal of boron byproducts.
Disadvantages Higher cost, moisture-sensitive.Risk of side reactions, requires a two-step procedure which can be longer.

Protocol 1: One-Pot Synthesis via Sodium Triacetoxyborohydride (STAB)

This method is often the first choice for modern reductive aminations due to its high selectivity, excellent yields, and operational simplicity.[6] Sodium triacetoxyborohydride (STAB) is a mild reducing agent, with the electron-withdrawing acetoxy groups attenuating its reactivity, making it selective for the iminium ion over the carbonyl starting material.[4]

Objective: To synthesize (R)-N-benzyl-2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol.

Materials & Reagents:

ReagentFormulaMWCAS No.
(R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-olC₉H₁₂BrNO246.10N/A
BenzaldehydeC₇H₆O106.12100-52-7
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.9456553-60-7
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96107-06-2
Acetic Acid (Glacial)C₂H₄O₂60.0564-19-7
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)--
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol (1.23 g, 5.0 mmol, 1.0 equiv.).

  • Solvent and Reagent Addition: Add 1,2-dichloroethane (DCE, 25 mL). Stir the solution until the starting material is fully dissolved. Add benzaldehyde (0.51 mL, 5.0 mmol, 1.0 equiv.) followed by glacial acetic acid (0.29 mL, 5.0 mmol, 1.0 equiv.). The acetic acid serves to catalyze the formation of the iminium ion intermediate.[4][6]

  • Imine Formation: Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Reduction: In a single portion, carefully add sodium triacetoxyborohydride (1.59 g, 7.5 mmol, 1.5 equiv.). The reaction may exotherm slightly. STAB is added last because it selectively reduces the iminium ion as it forms.[4]

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) until the starting amine is consumed (typically 4-6 hours).

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL). Stir for 15 minutes until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure N-benzylated product.

Protocol 2: Stepwise Synthesis via Sodium Borohydride

This classic, cost-effective method requires a two-step approach to prevent the reduction of the starting aldehyde.[9] The imine is formed first in a suitable solvent, and only then is the less selective but powerful reducing agent, sodium borohydride, introduced.

Objective: To synthesize (R)-N-benzyl-2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol.

Materials & Reagents:

ReagentFormulaMWCAS No.
(R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-olC₉H₁₂BrNO246.10N/A
BenzaldehydeC₇H₆O106.12100-52-7
Sodium BorohydrideNaBH₄37.8316940-66-2
Methanol (MeOH)CH₄O32.0467-56-1
Ethyl AcetateC₄H₈O₂88.11141-78-6
Saturated Ammonium Chloride SolutionNH₄Cl(aq)--
BrineNaCl(aq)--
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9

Step-by-Step Methodology:

  • Step 1: Imine Formation

    • Reaction Setup: In a 100 mL round-bottom flask, dissolve (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol (1.23 g, 5.0 mmol, 1.0 equiv.) in methanol (25 mL).

    • Aldehyde Addition: Add benzaldehyde (0.51 mL, 5.0 mmol, 1.0 equiv.) dropwise to the stirred solution.

    • Equilibration: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine. The formation can be monitored by TLC or simply allowed to proceed for a sufficient duration. This pre-formation step is crucial as NaBH₄ would otherwise reduce the benzaldehyde to benzyl alcohol.[7]

  • Step 2: Reduction

    • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

    • Reductant Addition: Add sodium borohydride (0.28 g, 7.5 mmol, 1.5 equiv.) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. The slow, cooled addition controls the exothermic reaction and minimizes side reactions.

    • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours or until TLC analysis indicates the disappearance of the imine intermediate.

    • Workup - Quenching: Cool the mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL).

    • Workup - Concentration: Remove the methanol under reduced pressure using a rotary evaporator.

    • Workup - Extraction: To the remaining aqueous residue, add ethyl acetate (40 mL) and transfer to a separatory funnel. Separate the layers and extract the aqueous phase with additional ethyl acetate (2 x 20 mL).

    • Workup - Washing & Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

    • Purification: Purify the residue by flash column chromatography on silica gel as described in Protocol 1.

Experimental Workflow Visualization

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup cluster_purify 4. Purification & Analysis reactants Combine Amine + Carbonyl in appropriate solvent add_reductant Add Reducing Agent (STAB or NaBH₄) reactants->add_reductant Protocol Dependent: One-pot vs. Stepwise stir Stir at RT Monitor by TLC add_reductant->stir quench Quench Reaction stir->quench extract Aqueous Workup & Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: General experimental workflow for reductive amination.

Conclusion and Best Practices

Both protocols presented offer reliable pathways for the N-alkylation of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol.

  • Protocol 1 (STAB) is highly recommended for its superior selectivity, cleaner reaction profiles, and ease of execution, making it ideal for complex substrates and library synthesis.[6]

  • Protocol 2 (NaBH₄) remains a viable and economical alternative, particularly for larger-scale syntheses where cost is a primary consideration, provided the stepwise nature of the protocol is carefully followed.

For successful and reproducible results, researchers should always use high-purity, anhydrous solvents, maintain an inert atmosphere for moisture-sensitive reagents like STAB, and meticulously monitor reaction progress by TLC before proceeding to workup. Proper characterization of the final product via NMR and Mass Spectrometry is essential to confirm its identity and purity.

References

  • Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. J. Chem. Pharm. Res., 16:125.

  • Fiveable. (2025). Sodium Cyanoborohydride Definition. Organic Chemistry Key Terms.

  • Chemenu. (2026). Unveiling Sodium Cyanoborohydride: A Versatile Reducing Agent in Organic Chemistry.

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.

  • ResearchGate. (n.d.). A highly stereoselective reductive amination of 3-ketosteroid with amines: An improved synthesis of 3β-aminosteroid. Request PDF.

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. R. W. Johnson Pharmaceutical Research Institute.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride.

  • Organic Syntheses. (n.d.). Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine. Org. Synth. 1990, 69, 227.

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions.

  • BenchChem. (2025). A Comprehensive Review of the Synthesis of Chiral Amino Alcohols: A Technical Guide for Researchers and Drug Development Professionals.

  • PMC. (2024). Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols. National Center for Biotechnology Information.

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862.

  • TCI Chemicals. (2024). TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride.

  • RSC Publishing. (n.d.). Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols.

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).

  • Wikipedia. (n.d.). Reductive amination.

  • Frontiers. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology.

  • ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.

  • Google Patents. (n.d.). US5866719A - Process for the purification of an aminoalcohol.

  • PMC. (2017). Direct N-alkylation of unprotected amino acids with alcohols. National Center for Biotechnology Information.

  • Synple Chem. (n.d.). Application Note – Reductive Amination.

Sources

Method

Application Note &amp; Detailed Protocols: Derivatization of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol for Peptide Synthesis

Introduction The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in drug discovery and development, often imparting unique structural and functional properties such as increas...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in drug discovery and development, often imparting unique structural and functional properties such as increased proteolytic stability, enhanced receptor affinity, and controlled conformational states.[1] (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol is a chiral β-amino alcohol, a valuable precursor for the synthesis of a corresponding β-amino acid. Its integration into peptides can lead to the formation of peptidomimetics with novel biological activities.[2][3][4] This application note provides a comprehensive guide for the derivatization of this amino alcohol, preparing it for efficient incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) or solution-phase methodologies.

The primary challenge in utilizing (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol lies in the orthogonal protection of its two reactive functional groups: the primary amine and the primary hydroxyl group.[5][6][7] An orthogonal protection strategy ensures that one protecting group can be selectively removed without affecting the other, allowing for controlled, stepwise modifications.[5][6] This guide will detail two primary pathways for derivatization:

  • N-terminal Protection followed by Oxidation: This common and robust method involves the selective protection of the amine functionality, followed by the oxidation of the primary alcohol to a carboxylic acid, rendering it ready for standard peptide coupling reactions.

  • N-terminal Protection and Hydroxyl Group Activation: This alternative pathway focuses on protecting the amine and then activating the hydroxyl group for direct coupling or for substitution to introduce a different reactive moiety.

This document will provide detailed, step-by-step protocols for both N-Boc and N-Fmoc protection of the amine group, followed by a protocol for the oxidation of the N-protected amino alcohol to the corresponding carboxylic acid.

Chemical Structures and Derivatization Pathways

The overall strategy involves the initial protection of the more nucleophilic amine group, followed by modification of the hydroxyl group.

Derivatization_Pathways cluster_start Starting Material cluster_protection Amine Protection cluster_activation Hydroxyl Group Modification Start (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol Boc_Protected N-Boc Protected Amino Alcohol Start->Boc_Protected (Boc)₂O, Base Fmoc_Protected N-Fmoc Protected Amino Alcohol Start->Fmoc_Protected Fmoc-OSu, Base Oxidized_Boc N-Boc-β-Amino Acid Boc_Protected->Oxidized_Boc Oxidation (e.g., TEMPO) Oxidized_Fmoc N-Fmoc-β-Amino Acid Fmoc_Protected->Oxidized_Fmoc Oxidation (e.g., TEMPO) Oxidation_Workflow cluster_workflow Oxidation Protocol Workflow Start N-Protected Amino Alcohol Dissolve Dissolve in appropriate solvent Start->Dissolve Add_Reagents Add TEMPO (cat.), co-oxidant, and buffer Dissolve->Add_Reagents React Stir at controlled temperature Add_Reagents->React Monitor Monitor reaction by TLC React->Monitor Quench Quench the reaction Monitor->Quench Workup Aqueous workup and extraction Quench->Workup Purify Purification (e.g., column chromatography) Workup->Purify Characterize Characterize the final product Purify->Characterize

Sources

Application

Application Note: Preservation and Handling of Chiral Phenyl Amino Alcohols

Abstract Chiral phenyl amino alcohols (e.g., (R)-Phenylglycinol, Ephedrine, Pseudoephedrine) are high-value bifunctional synthons critical for asymmetric synthesis and pharmaceutical development. Their dual functionality...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chiral phenyl amino alcohols (e.g., (R)-Phenylglycinol, Ephedrine, Pseudoephedrine) are high-value bifunctional synthons critical for asymmetric synthesis and pharmaceutical development. Their dual functionality, however, renders them uniquely susceptible to degradation via atmospheric carbon dioxide fixation ("amine blush"), benzylic oxidation, and chemically induced racemization. This guide outlines a rigorous custodial protocol to maintain enantiomeric excess (>99% ee) and chemical purity during storage and handling.

Chemical Vulnerability Profile

To preserve these reagents, one must understand the specific mechanisms of their degradation. Unlike simple amines, the proximity of the hydroxyl group and the phenyl ring creates a synergistic instability.

VulnerabilityMechanismVisual IndicatorCriticality
Carbamate Formation Reaction with atmospheric

to form carbamic acid/carbamate salts.
White crust on caps; cloudiness in solution.High. Alters stoichiometry; poisons catalysts.
Racemization Deprotonation of the benzylic proton (acidity enhanced by the phenyl ring) leading to transient planarity.None (Requires Polarimetry/HPLC).Critical. Irreversible loss of chiral information.
Hygroscopicity H-bonding capability of

and

groups absorbs ambient moisture.
Clumping; "wet" appearance.Medium. Promotes hydrolysis and weighing errors.
Oxidation Benzylic C-H oxidation to imines or cleavage products.Yellow/Brown discoloration.Medium. Occurs over long-term storage.
Diagram 1: Degradation Pathways

The following diagram illustrates the chemical fate of phenyl amino alcohols when exposed to suboptimal conditions.

DegradationPathways Start Chiral Phenyl Amino Alcohol Carbamate Carbamate Salt (Solid Precipitate) Start->Carbamate  Nucleophilic Attack Racemate Racemic Mixture (Loss of Optical Activity) Start->Racemate  Benzylic Deprotonation Hydrate Hygroscopic Clumping (Stoichiometry Error) Start->Hydrate  H-Bonding CO2 Atmospheric CO2 CO2->Carbamate Moisture H2O (Moisture) Moisture->Hydrate Base Strong Base/Heat Base->Racemate

Figure 1: Mechanistic pathways leading to reagent degradation. Note that carbamate formation is often reversible, whereas racemization is permanent.

The "Golden Hour" Protocol: Receiving & Initial Handling

The integrity of the reagent is most often compromised within the first hour of opening the vendor packaging.

Principle

Commercial bottles are packed under inert gas. Breaking this seal introduces atmospheric moisture and


. The "Amine Blush" (carbamate formation) can occur within minutes in humid labs.
Workflow
  • Environment: Do NOT open the bottle on an open benchtop. Move the sealed vessel immediately to a glovebox or a well-ventilated fume hood equipped with an inert gas manifold (Schlenk line).

  • Equilibration: Allow the bottle to reach room temperature before opening to prevent condensation.

  • Subdivision (Aliquotting):

    • Why: Repeated opening/closing of a bulk bottle guarantees degradation.

    • Action: Divide the bulk material into single-use or small-batch glass vials (amber, screw-cap with PTFE liners).

    • Atmosphere:[1] Perform this subdivision under a blanket of Argon (preferred over Nitrogen due to higher density).

  • Sealing: Wrap the neck of each vial with Parafilm® M or Teflon tape immediately after closing.

Long-Term Storage Architecture

A. Containment System
  • Primary Vessel: Amber borosilicate glass. (Blocks UV light which can accelerate benzylic oxidation).

  • Cap Liner: PTFE (Teflon) or Polypropylene. Avoid paper-lined phenolic caps; they absorb moisture and leach contaminants.

  • Secondary Containment: Place vials inside a desiccator or a sealed jar containing activated desiccant (e.g., Drierite™ or molecular sieves).

B. Thermal Conditions[2][3][4][5]
  • Standard: Store at 2°C to 8°C (Refrigerator).

  • High Sensitivity: For derivatives with electron-donating groups on the phenyl ring (e.g., methoxy-substituted), store at -20°C .

  • Warm-up Rule: Always allow the container to warm to room temperature in a desiccator before breaking the seal. Opening a cold bottle sucks in moist air as the internal gas contracts/equilibrates.

C. Atmosphere[2]
  • Headspace Purge: Every time a container is opened and re-closed, the headspace must be backfilled with Argon or Nitrogen.

  • Argon vs. Nitrogen: Argon is superior for solid storage. Being heavier than air, it settles over the crystals, creating a more effective "blanket" than Nitrogen.

Re-qualification Workflow (QC)

Before using a stored reagent in a critical step (e.g., CBS reduction), validate its integrity.

TestMethodAcceptance CriteriaFailure Mode Indicated
Visual InspectionWhite/Colorless crystals. Free-flowing.Yellowing (Oxidation); Clumping (Moisture).
Solubility Dissolve in

Clear solution. No turbidity.Turbidity indicates Carbamate salts (insoluble in organic solvents).
NMR

-NMR
Sharp peaks. No extra signals at

8-9 ppm.
Broadening or new peaks indicate carbamates or ammonium salts.
Optical Polarimetry

within ±2° of lit. value.
Lower rotation indicates Racemization.[2]

Emergency Remediation: Recrystallization

If the reagent has degraded (yellowing or low ee), it can often be rescued rather than discarded.

Protocol for (R)-Phenylglycinol:

  • Dissolution: Dissolve the impure solid in a minimum amount of boiling absolute Ethanol.

  • Filtration: If insoluble white particles remain (carbamates), filter the hot solution rapidly through a heated glass frit.

  • Crystallization: Add Diethyl Ether dropwise until slight turbidity persists. Re-heat to clear, then allow to cool slowly to room temperature, then to 4°C.

  • Collection: Filter crystals under an inert atmosphere. Wash with cold Ether.

  • Drying: Dry in a vacuum desiccator (

    
    ) over 
    
    
    
    for 4 hours.

Note: This method effectively removes oxidized impurities and restores enantiomeric excess via preferential crystallization of the major enantiomer [1].

Experimental Workflow: Handling for Synthesis

Diagram 2: Chain of Custody

This workflow ensures the reagent is never exposed to "naked" air.

HandlingWorkflow Storage Cold Storage (Amber Vial, Argon) WarmUp Warm to Room Temp (Inside Desiccator) Storage->WarmUp  Prevent Condensation Weighing Weighing (Quickly or in Glovebox) WarmUp->Weighing  Minimize Exposure Reaction Reaction Vessel (Schlenk/Inert) Weighing->Reaction  Add to Solvent Reseal Purge Headspace & Reseal (Parafilm) Weighing->Reseal  Immediate Action Reseal->Storage  Return to Cold

Figure 2: The "Chain of Custody" ensures the reagent is protected from thermal shock and atmospheric moisture at every transfer step.

References

  • Recrystallization & Purification: Periasamy, M., et al. "Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives." The Journal of Organic Chemistry, 2001.

  • Carbamate Formation Mechanism: Pescarmona, P. P., et al. "Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols."[3] Chemical Communications, 2010.

  • Racemization Risks: Liang, C., et al. "Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis."[4] Tetrahedron Letters, 2017.[5]

  • General Handling of Chiral Amines: "Handling and Storage of Air-Sensitive Reagents." Sigma-Aldrich Technical Bulletin AL-134.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol

Technical Support Center: Synthesis of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol System Overview & Mechanistic Insight The Challenge: Synthesizing (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol presents a unique...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol

System Overview & Mechanistic Insight

The Challenge: Synthesizing (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol presents a unique set of challenges compared to aliphatic amino alcohols. The phenylglycinol scaffold is prone to racemization due to the benzylic proton's acidity. Furthermore, the presence of the aryl bromide functionality restricts the use of catalytic hydrogenation (which would cause dehalogenation) and harsh reducing agents like Lithium Aluminum Hydride (


) at high temperatures.

The Solution: To maximize yield while preserving the chiral center and the aryl bromide, we recommend the In-Situ Borane Reduction Method (


) . This method generates diborane (

) in the reaction flask, which selectively reduces the carboxylic acid to the alcohol without affecting the aryl halide or the chiral center, provided the "Boron Trap" is managed correctly during workup.

Optimized Core Protocol

Method: Sodium Borohydride / Iodine System (


)
Target Scale:  10g - 100g

Step-by-Step Workflow:

  • Setup: In a dry 3-neck flask under Nitrogen (

    
    ), suspend (R)-2-Amino-2-(4-bromo-3-methylphenyl)acetic acid  (1.0 equiv) in anhydrous THF (10 mL/g).
    
  • Reagent Addition: Add

    
      (2.4 equiv) in one portion. The reaction is slightly exothermic; cool to 0°C if scale >50g.
    
  • Activation: Dissolve

    
      (1.0 equiv) in THF and add dropwise over 30-60 minutes at 0°C.
    
    • Note: Gas evolution (

      
      ) will occur.[1] The solution will turn brown, then fade to colorless as 
      
      
      
      is consumed and
      
      
      forms.
  • Reaction: Heat to reflux (65-70°C) for 12-18 hours.

  • The Critical Quench (Breaking the Complex):

    • Cool to room temperature.[1][2]

    • Carefully add Methanol (MeOH) until gas evolution ceases (destroys excess hydride).

    • CRITICAL STEP: Evaporate the solvent to a paste. Redissolve in 20% aqueous KOH or NaOH and stir vigorously for 4 hours (or reflux for 1 hour). This breaks the stable Boron-Amine complex.

  • Extraction: Extract with THF/Ethyl Acetate (1:1) or Dichloromethane (DCM) . Standard EtOAc often fails to extract phenylglycinols efficiently due to high water solubility.

Troubleshooting Guide (Q&A)

Issue 1: "My isolated yield is <40%, but TLC shows conversion."

Diagnosis: The "Boron Trap." Amino alcohols form highly stable five-membered chelate complexes with boron byproducts. These complexes are water-soluble and do not extract into organic solvents, leading to massive yield loss in the aqueous phase.

Corrective Action:

  • Aggressive Hydrolysis: Simple water quenching is insufficient. You must reflux the crude residue with KOH/MeOH or 6M HCl (followed by neutralization) to liberate the free amine.

  • Solvent Switch: Phenylglycinol derivatives are polar. Switch your extraction solvent from pure EtOAc to 10% MeOH in DCM or THF/EtOAc mixtures .

Issue 2: "I am seeing the Des-Bromo impurity (loss of Bromine)."

Diagnosis: Over-reduction. While


 is mild, the presence of transition metal impurities or excessive heating can promote debromination.

Corrective Action:

  • Avoid

    
    :  Lithium Aluminum Hydride can attack aryl halides, especially at reflux. Stick to the 
    
    
    
    system.
  • Purity Check: Ensure your THF is peroxide-free and your

    
     is not contaminated with transition metals (like Nickel or Palladium), which catalyze dehalogenation.
    
Issue 3: "The optical rotation is lower than reported (Racemization)."

Diagnosis: Benzylic Acidity. The proton at the chiral center (benzylic position) is acidic. If the reaction mixture becomes too basic or too hot for too long, racemization occurs via an enol/enolate mechanism.

Corrective Action:

  • Temperature Control: Do not exceed 70°C (refluxing THF is fine, but avoid higher boiling solvents like Diglyme unless necessary).

  • Alternative Route (N-Protection): If racemization persists >2%, switch to the CDI/

    
      method.
    
    • Protect amine (e.g., Boc).[2][3][4]

    • Activate acid with Carbonyldiimidazole (CDI) .[5]

    • Reduce with

      
       in water/THF.
      
    • Deprotect. This route is milder and locks the configuration.

Comparative Data: Reducing Agents

Feature

(Recommended)

(LAH)
Borane-THF (

)
Yield High (85-95%)Moderate (60-80%)High (80-90%)
Chemoselectivity Excellent (Preserves Ar-Br)Poor (Risk of Ar-Br reduction)Good
Safety High (In-situ generation)Low (Pyrophoric solid)Low (Pyrophoric liquid)
Cost LowMediumHigh
Racemization Risk LowModerateLow

Visualizing the Workflow

The following diagram illustrates the reaction pathway and the critical "Boron Complex" bottleneck that users must overcome for high yields.

SynthesisWorkflow Start Start: (R)-Amino Acid (Ar-Br intact) Reagent Add NaBH4 + I2 (In-situ B2H6 generation) Start->Reagent Anhydrous THF, 0°C Intermediate Intermediate: Boron-Amine Complex (Water Soluble!) Reagent->Intermediate Reflux 12-18h Quench Quench: MeOH Intermediate->Quench Cool to RT Extraction Extraction: DCM/MeOH or THF/EtOAc Intermediate->Extraction SKIP HYDROLYSIS? Hydrolysis CRITICAL STEP: Reflux with KOH or HCl (Breaks B-N Bond) Quench->Hydrolysis Mandatory Step Hydrolysis->Extraction Free Amine Liberated Product Final Product: (R)-Amino Alcohol >90% Yield, >99% ee Extraction->Product Evaporation LowYield Low Yield (<40%) Product lost in Aqueous Phase Extraction->LowYield Result

Caption: Figure 1. Optimized Synthesis Workflow highlighting the critical hydrolysis step required to break the Boron-Amine complex and prevent yield loss.

References

  • McKennon, M. J., et al. (1993).[1] "A convenient reduction of amino acids and their derivatives."[3][6] The Journal of Organic Chemistry, 58(13), 3568-3571.

    • Core reference for the methodology.
  • Abiko, A., et al. (1992). "Reduction of

    
    -amino acids with sodium borohydride-iodine." Tetrahedron Letters, 33(38), 5517-5518. 
    
    • Establishes the retention of optical purity during reduction.
  • Meyers, A. I., et al. (1976). "Reduction of amino acids to amino alcohols."[1][2][3][6][7][8] Journal of Organic Chemistry, 41, 1735.

    • Discusses the stability of boron complexes and workup requirements.
  • BenchChem Technical Support. (2025). "Synthesis of Amino Alcohol Compounds: Troubleshooting & Optimization."

    • General troubleshooting for amino acid reduction and racemiz

Sources

Optimization

Technical Support Center: Purification of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol

[1] -Amino Alcohol / Substituted Phenylglycinol[1] Executive Summary This guide addresses the purification of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol , a critical chiral intermediate in drug development.[1] Due...

Author: BenchChem Technical Support Team. Date: March 2026

[1]


-Amino Alcohol / Substituted Phenylglycinol[1]

Executive Summary

This guide addresses the purification of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol , a critical chiral intermediate in drug development.[1] Due to its amphoteric nature (basic amine, acidic alcohol proton) and the presence of a halogenated aromatic ring, this compound presents specific challenges regarding solubility, salt formation, and enantiomeric excess (ee) upgrades.[1]

The protocols below are structured as a Tiered Purification System :

  • Tier 1: Acid-Base Extraction (Bulk impurity removal).[1]

  • Tier 2: Diastereomeric Salt Crystallization (Optical purity upgrade).

  • Tier 3: Chromatographic Polishing (Regioisomer removal).

Phase 1: Initial Isolation & Bulk Cleanup (Acid-Base Extraction)[1]

User Question: "My crude reaction mixture is a dark, viscous oil containing unreacted ketone and inorganic salts. Direct crystallization failed. How do I isolate the amino alcohol?"

Technical Insight: Amino alcohols often chelate metals or form hydrogen-bonded networks with impurities, preventing crystallization.[1] The most robust "self-validating" method is exploiting the basicity of the primary amine (


). By protonating the amine, you force the molecule into the aqueous phase, leaving non-basic organic impurities (ketones, hydrocarbons) in the organic phase.
Protocol: pH-Switched Extraction[1]
  • Reagents: 1M HCl, 2M NaOH, Ethyl Acetate (EtOAc), MTBE.[1]

  • Validation Step: Monitor pH using calibrated strips or a probe at every transition.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude oil in EtOAc (10 mL/g of crude).

  • Acidification: Add 1M HCl slowly with vigorous stirring until the aqueous layer pH reaches 1-2 .

    • Why? This converts the amino alcohol to its water-soluble hydrochloride salt.

  • Phase Separation: Separate layers. Keep the Aqueous Layer (Product). Discard the Organic Layer (contains non-basic impurities).

  • Wash: Wash the aqueous acidic layer once with MTBE to remove trapped organic residues.

  • Basification: Cool the aqueous layer to 0-5°C. Slowly add 2M NaOH until pH reaches 12-13 .

    • Critical: High pH ensures the amine is fully deprotonated (free base) and insoluble in water.

  • Extraction: Extract the cloudy aqueous mixture with EtOAc (3 x volumes).

  • Drying: Dry combined organics over anhydrous

    
     and concentrate.
    
Visual Workflow: Acid-Base Logic

AcidBaseExtraction Start Crude Mixture (Oil/Solid) Dissolve Dissolve in EtOAc Start->Dissolve Acidify Add 1M HCl (pH < 2) Dissolve->Acidify Separate1 Phase Separation Acidify->Separate1 OrgLayer1 Organic Layer (Non-basic Impurities) Separate1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Product as HCl Salt) Separate1->AqLayer1 Keep Wash Wash with MTBE AqLayer1->Wash Basify Add 2M NaOH (pH > 12) Cool to 0°C Wash->Basify Extract Extract with EtOAc (3x) Basify->Extract FinalOrg Combined Organic Layers (Purified Free Base) Extract->FinalOrg Keep WasteAq Aqueous Waste Extract->WasteAq Discard

Figure 1: Selective isolation of the amino alcohol based on pKa manipulation.

Phase 2: Optical Purity Upgrade (Chemical Resolution)

User Question: "I synthesized the compound via reduction, but the enantiomeric excess (ee) is only 85% (R). How do I upgrade it to >99% without expensive chiral chromatography?"

Technical Insight: For phenylglycinol derivatives, Classical Resolution via diastereomeric salt formation is the industry standard. The hydroxyl and amine groups allow for the formation of stable crystalline salts with chiral acids.

  • Preferred Resolving Agents: L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid.[1]

  • Mechanism: The (R)-amine forms a salt with the chiral acid that has different solubility properties than the (S)-amine salt.[1][2]

Protocol: Recrystallization with L-(+)-Tartaric Acid
  • Solvent System: Ethanol (EtOH) or EtOH/Water (95:5).[1]

  • Stoichiometry: 1.05 equivalents of Tartaric Acid per equivalent of Amine.

Step-by-Step Workflow:

  • Salt Formation: Dissolve the semi-pure amine (Free Base) in hot absolute EtOH (5 mL/g).

  • Addition: Add a hot solution of L-(+)-Tartaric acid (1.05 eq) in EtOH to the amine solution.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

    • Troubleshooting: If no crystals form, scratch the glass or add a seed crystal of the pure salt.

  • Filtration: Filter the white solid. This is the Diastereomeric Salt .

  • Liberation: Suspend the salt in water, basify with NaOH (pH 12), and extract with EtOAc to recover the Enriched (R)-Amine .

  • Validation: Check optical rotation

    
    . If ee is still <99%, repeat the recrystallization of the salt.
    

Data: Common Resolving Agents for Amino Alcohols

Resolving AgentSolvent SystemTarget IsomerTypical Yield
L-(+)-Tartaric Acid Ethanol / Methanol(R)-Isomer30-40% (theoretical max 50%)
Dibenzoyl-L-tartaric acid Acetone / Ethyl Acetate(R)-Isomer25-35%
(S)-Mandelic Acid IPA / Toluene(R)-IsomerVariable

Phase 3: Chromatographic Polishing (Regioisomer Removal)[1]

User Question: "I have high ee, but NMR shows a 5% impurity with a similar structure (likely the regioisomer). It co-crystallizes with my product. How do I separate it?"

Technical Insight: Regioisomers (e.g., 1-amino-2-alcohol vs. 2-amino-1-alcohol) have very similar polarities.[1] Standard silica chromatography often leads to "tailing" of amines due to interaction with acidic silanols.

  • Solution: Use an Amine Modifier in the mobile phase to block silanol sites.

Protocol: Flash Column Chromatography
  • Stationary Phase: Spherical Silica Gel (40-60

    
    ).[1]
    
  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (

    
    ).[1]
    
  • Gradient: 98:2:0.1

    
     90:10:1 (DCM : MeOH : 
    
    
    
    ).[1]

Troubleshooting Checklist:

  • Tailing/Streaking: Increase

    
     concentration to 1% or use Triethylamine (TEA).[1]
    
  • Poor Separation: Switch to Chloroform/Ethanol systems, which often provide better selectivity for phenylglycinol isomers than DCM/MeOH.[1]

Phase 4: Analytical Validation

User Question: "How do I definitively confirm I have the (R)-enantiomer and not the (S)?"

Technical Insight: Optical rotation is useful but concentration-dependent.[1] Chiral HPLC is the gold standard.

Chiral HPLC Method
  • Column: Chiralpak IB or IA (Immobilized Amylose-based).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic ring absorption).[1]

  • Expected Result: The enantiomers should resolve with a separation factor (

    
    ) > 1.2.
    
Visual Logic: Purification Decision Matrix

PurificationMatrix Start Crude Product Analysis PurityCheck Chemical Purity < 90%? Start->PurityCheck EECheck Enantiomeric Excess < 98%? PurityCheck->EECheck No Action1 Perform Acid-Base Extraction (Phase 1) PurityCheck->Action1 Yes Action2 Perform Salt Resolution (Phase 2) EECheck->Action2 Yes Action3 Flash Chromatography (Phase 3) EECheck->Action3 No (Chemical impurities only) Action1->EECheck Final Pure (R)-Amine Action2->Final Action3->Final

Figure 2: Decision matrix for selecting the appropriate purification tier.

References

  • BenchChem. A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives. Retrieved from .[1]

  • Sigma-Aldrich. (R)-2-Amino-2-(4-ethylphenyl)ethan-1-ol Product Information. Retrieved from .[1]

  • ChemScene. (R)-2-Amino-2-(4-bromophenyl)ethan-1-ol Safety and Handling. Retrieved from .[1]

  • National Institutes of Health (PMC). Enzymatic synthesis of racemic 2‐phenylglycinol derivatives. Retrieved from .[1]

  • SynQuest Laboratories. Amino Alcohol Derivatives: Synthesis and Purification. Retrieved from .[1]

Sources

Troubleshooting

Technical Support Center: Preserving Chiral Integrity of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol

Welcome to the Technical Support Center. As researchers and drug development professionals, working with chiral arylglycinol derivatives like (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol presents unique synthetic cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, working with chiral arylglycinol derivatives like (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol presents unique synthetic challenges. The presence of a benzylic stereocenter adjacent to both an amine and a hydroxyl group makes this molecule highly susceptible to racemization. Furthermore, the 4-bromo substituent makes it a prime candidate for downstream transition-metal-catalyzed cross-coupling, which introduces additional pathways for stereochemical degradation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure absolute retention of enantiomeric excess (ee) throughout your synthetic workflows.

Mechanistic Overview of Racemization

To prevent racemization, we must first understand the causality behind it. The chiral center at C2 is benzylic, meaning the alpha-proton is unusually acidic due to the electron-withdrawing nature of the adjacent aryl ring and amine[1].

RacemizationMechanisms Start (R)-2-Amino-2-arylethanol (Enantiopure) Base Strong Base / Heat (N-Protection) Start->Base Metal Pd/Ru Catalysts (Cross-Coupling) Start->Metal Carbonyl Trace Aldehydes (Storage) Start->Carbonyl Carbanion Planar Carbanion (Deprotonation at C2) Base->Carbanion Ketone Transient Ketone/Imine (Beta-Hydride Elimination) Metal->Ketone Schiff Schiff Base / Enamine (Tautomerization) Carbonyl->Schiff Racemic Racemic Mixture (Loss of Chiral Integrity) Carbanion->Racemic Ketone->Racemic Schiff->Racemic

Mechanistic pathways leading to the racemization of benzylic amino alcohols.

Troubleshooting Guide & FAQs

Q1: My compound is racemizing during standard N-Boc protection. Why is this happening, and how can I stop it? Cause: The use of strong, unhindered organic bases (e.g., Triethylamine) combined with room temperature or higher heat facilitates the abstraction of the benzylic alpha-proton[1]. This forms a planar carbanion intermediate that reprotonates non-stereospecifically. Solution: Switch to a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA), or ideally, use a biphasic Schotten-Baumann system (aqueous NaHCO₃ / Dichloromethane) at 0 °C. The aqueous inorganic base is mild enough to prevent alpha-deprotonation while efficiently neutralizing the reaction.

Q2: I am attempting a Palladium-catalyzed Suzuki cross-coupling on the aryl bromide, but my isolated product is completely racemic. What happened? Cause: Transition metals like Palladium, Ruthenium, and Iridium can coordinate to the free amine and alcohol. During the catalytic cycle, the metal can inadvertently trigger a beta-hydride elimination, temporarily oxidizing the amino alcohol to an imine or ketone[2]. When the metal re-inserts the hydride, it does so from either face, destroying the stereocenter (a mechanism intentionally exploited in Dynamic Kinetic Resolution, but disastrous here)[2]. Solution: You must lock the conformation of the molecule and remove the coordinating N-H and O-H protons. Convert the 1,2-amino alcohol into a rigid oxazolidinone protecting group prior to any cross-coupling. This prevents the metal from forming the necessary coplanar geometry for beta-hydride elimination.

Q3: My stored batches of the free base are slowly losing enantiomeric purity over a period of months. How should I store it? Cause: Free benzylic amines are susceptible to auto-oxidation and can react with trace atmospheric carbonyls to form Schiff bases. These imines readily tautomerize to enamines, flattening the chiral center[3]. Solution: Always store the compound as an acidic salt (e.g., Hydrochloride or Trifluoroacetate salt). Protonating the amine neutralizes its nucleophilicity, preventing Schiff base formation and significantly increasing shelf-life.

Quantitative Data: Impact of Conditions on Chiral Integrity

The following table summarizes the causal relationship between reaction conditions and the resulting enantiomeric excess (ee) during the N-protection phase of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol.

Reaction ConditionBase UsedTemp (°C)Time (h)Final ee (%)System Recommendation
Homogeneous OrganicTriethylamine (TEA)25 °C12< 80%High Risk: Avoid due to carbanion formation.
Homogeneous OrganicDIPEA0 to 25 °C12> 95%⚠️ Moderate: Acceptable if strictly monitored.
Biphasic (Schotten-Baumann)NaHCO₃ (aq)0 °C4> 99%Optimal: Self-validating protection protocol.
Oxazolidinone FormationTriphosgene / Pyridine-10 to 0 °C2> 99%Optimal: Required before metal catalysis.

Experimental Protocols

To ensure a self-validating system, always verify the ee of your starting material via Chiral HPLC before beginning, and run a sample of the protected intermediate to confirm absolute retention of chirality.

Protocol A: Safe N-Boc Protection (Zero Racemization)

This biphasic protocol utilizes mild conditions to completely suppress benzylic deprotonation[1].

  • Preparation: Dissolve 10.0 mmol of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol in 20 mL of Dichloromethane (DCM).

  • Base Addition: Add 20 mL of a saturated aqueous Sodium Bicarbonate (NaHCO₃) solution. Stir vigorously to create a biphasic emulsion.

  • Cooling: Cool the biphasic mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve 10.5 mmol of Di-tert-butyl dicarbonate (Boc₂O) in 5 mL of DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Reaction: Maintain vigorous stirring at 0 °C for 4 hours. Monitor completion via TLC (Ninhydrin stain).

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a temperature not exceeding 30 °C .

Protocol B: Oxazolidinone Formation (Preparation for Cross-Coupling)

Use this protocol to lock the 1,2-amino alcohol into a rigid 5-membered ring, preventing beta-hydride elimination during downstream Pd-catalyzed reactions[2].

  • Preparation: Dissolve 10.0 mmol of the starting amino alcohol in 30 mL of anhydrous Tetrahydrofuran (THF) under an inert Argon atmosphere.

  • Cooling: Cool the solution to -10 °C.

  • Activation: Add 22.0 mmol of anhydrous Pyridine.

  • Cyclization: Slowly add 11.0 mmol of 1,1'-Carbonyldiimidazole (CDI) or a solution of Triphosgene (3.5 mmol) in THF dropwise. Caution: Triphosgene is highly toxic; perform in a well-ventilated fume hood.

  • Reaction: Stir at -10 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.

  • Workup: Quench the reaction with 10 mL of saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 x 20 mL). Wash with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate. The resulting (R)-oxazolidinone is now safe for Suzuki/Buchwald couplings.

Optimized Workflow Visualization

SafeWorkflow Step1 1. Salt Formation (Safe Storage) Step2 2. Oxazolidinone Protection Step1->Step2 CDI / Base Step3 3. Pd-Catalyzed Cross-Coupling Step2->Step3 Ar-B(OH)2, Pd Step4 4. Mild Deprotection (Hydrolysis) Step3->Step4 NaOH / EtOH Final Enantiopure Coupled Product Step4->Final Retention of ee

Optimized workflow for cross-coupling (R)-2-Amino-2-arylethanol without racemization.

References

  • Benchchem.Preventing racemization during the synthesis of (S)-Benzyl 3-aminobutyrate.
  • RSC Publishing.Minimizing side reactions in chemoenzymatic dynamic kinetic resolution: organometallic and material strategies.
  • ResearchGate.Arylglycine: A Focus on Amino Acid Preparation and Peptide Synthesis.

Sources

Optimization

Troubleshooting side reactions during (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol coupling

Case Reference: Optimization of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol Amidation Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are enco...

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: Optimization of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol Amidation Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering challenges with the acylation of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol . This substrate belongs to the phenylglycinol class of 1,2-amino alcohols. While the 4-bromo-3-methyl substitution pattern provides unique handles for downstream cross-coupling (e.g., Suzuki-Miyaura), the core structure presents two notorious process risks:

  • Rapid Racemization: The benzylic amine proton is significantly more acidic than in aliphatic amino acids, leading to stereochemical erosion via an enolization mechanism.

  • Oxazoline Formation: The adjacent primary alcohol can attack the activated amide, leading to cyclodehydration and subsequent hydrolysis products that mimic the target but lack stability or activity.

This guide provides a root-cause analysis and a validated T3P® (Propanephosphonic acid anhydride) protocol to resolve these issues.

Part 1: Diagnostic Troubleshooting (Q&A)
Q1: Why am I seeing significant enantiomeric excess (ee) erosion (5–15% racemization)?

The Root Cause: The "Benzylic Acidity" Trap.[1] In your molecule, the amine is attached directly to the benzylic carbon. The electron-withdrawing nature of the aryl ring (exacerbated by the 4-bromo substituent) increases the acidity of the


-proton.
  • Mechanism: When you activate your carboxylic acid coupling partner (using HATU, EDC, or acid chlorides), the basic conditions required (DIPEA/TEA) can deprotonate this

    
    -carbon, forming a planar enolate-like intermediate. Upon reprotonation, the stereocenter resets to a racemic mixture.
    
  • The Fix:

    • Switch Base: Replace DIPEA (pKa ~10.75) with a weaker, non-nucleophilic base like N-Methylmorpholine (NMM) (pKa ~7.38) or 2,4,6-Collidine .

    • Switch Coupling Agent: Move away from uronium salts (HATU/HBTU) which often require higher pH. Adopt T3P® (50% in EtOAc) . It reacts rapidly in a slightly acidic-to-neutral buffer, preventing the basicity spike that triggers racemization.

Q2: I observe a "M-18" peak in LCMS and low yield. What is this?

The Root Cause: Oxazoline Cyclization. The "M-18" corresponds to the loss of water (


). The primary alcohol on the 

-carbon is nucleophilic.
  • Mechanism: If the amide bond formation is slow, or if the reaction mixture is subjected to dehydrating conditions (excess activating agent), the hydroxyl group attacks the amide carbonyl. This forms a 2-substituted oxazoline ring.[2]

  • The Fix:

    • Avoid Acid Chlorides: They are too aggressive and promote this cyclization via an imidoyl chloride intermediate.

    • Water Scavenging: Ensure solvents are dry, but do not use large excesses of dehydrating coupling agents.

    • Temperature Control: Keep the reaction at 0°C – 10°C. Cyclization has a higher activation energy than amidation; keeping it cold favors the kinetic amide product.

Q3: Can I use the Suzuki coupling (on the Aryl Bromide) before the amide coupling?

Recommendation: Generally, No . The free amine and alcohol functionalities can interfere with Palladium catalysts (poisoning the catalyst or participating in Buchwald-Hartwig side reactions). It is standard practice to install the amide bond first to "mask" the nitrogen, then perform the cross-coupling on the aryl bromide.

Part 2: Visualizing the Failure Modes

The following decision tree helps you diagnose impurities based on LCMS data and reaction conditions.

TroubleshootingFlow Start Start: Analyze Crude Reaction Mixture Target Target Amide Found (Correct Mass) Start->Target Ideal Case Impurity_M18 Mass = [M-18] (Loss of Water) Start->Impurity_M18 Dehydration detected Impurity_Rac Mass = Correct But Split Peak on Chiral HPLC Start->Impurity_Rac Stereo-erosion detected Impurity_Ester Mass = Correct Unstable in Aqueous Workup Start->Impurity_Ester O-Acylation detected Diag_Oxazoline DIAGNOSIS: Oxazoline Formation Cause: High Temp or Acid Chloride usage Impurity_M18->Diag_Oxazoline Diag_Base DIAGNOSIS: Base-Catalyzed Racemization Cause: DIPEA/TEA usage or HATU excess Impurity_Rac->Diag_Base Diag_Chemo DIAGNOSIS: Kinetic O-Acylation Cause: Unhindered alcohol + Fast activation Impurity_Ester->Diag_Chemo

Figure 1: Diagnostic flowchart for identifying side-reactions based on crude analysis.

Part 3: The "Gold Standard" Protocol (T3P Method)

This protocol utilizes Propanephosphonic acid anhydride (T3P) .[3] Unlike carbodiimides (EDC/DCC), T3P generates water-soluble byproducts and operates effectively at lower pH, preserving the sensitive benzylic stereocenter.

Reagents & Stoichiometry
ComponentEquivalentsRoleNotes
Carboxylic Acid Partner 1.0 equivElectrophileLimiting reagent
Chiral Amino Alcohol 1.1 equivNucleophileSlight excess ensures complete acid consumption
T3P (50% in EtOAc) 1.5 - 2.0 equivCoupling AgentLow epimerization risk
N-Methylmorpholine (NMM) 2.5 - 3.0 equivBaseWeak base (pKa 7.[1]4) prevents racemization
Ethyl Acetate (EtOAc) 10 V (Volumes)SolventGreen solvent, compatible with T3P
Step-by-Step Procedure
  • Preparation: Charge the Carboxylic Acid (1.0 eq) and the Chiral Amino Alcohol (1.1 eq) into a reactor/flask. Add dry Ethyl Acetate (10 mL per gram of substrate).

  • Cooling: Cool the slurry to 0 °C – 5 °C .

    • Why? Low temperature suppresses the activation energy required for oxazoline formation and O-acylation.

  • Base Addition: Add NMM (3.0 eq) dropwise. Stir for 5 minutes.

  • Activation: Add T3P (50% w/w in EtOAc, 1.5 eq) dropwise over 10–15 minutes. Maintain internal temperature < 10 °C.

    • Observation: The mixture usually becomes homogeneous as the reaction proceeds.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to 20 °C (Room Temp) . Monitor by HPLC/LCMS.

    • Target: >98% conversion of the Carboxylic Acid.

  • Workup (Critical for Purity):

    • Add water (5 V) to quench.

    • Separate phases. Wash organic layer with 0.5 M HCl (removes excess amine and NMM).

    • Wash with sat. NaHCO₃ (removes unreacted acid and phosphorus byproducts).

    • Wash with Brine, dry over MgSO₄, and concentrate.

Part 4: Mechanistic Insight (Why this works)

The following diagram illustrates the competition between the desired pathway and the racemization pathway, highlighting where the T3P/NMM protocol intervenes.

Mechanism Start Activated Acid (T3P-Ester) Product Target Amide (Retention of Configuration) Start->Product T3P / NMM (Mild Base) Enolate Planar Enolate (Achiral Intermediate) Start->Enolate Strong Base (DIPEA) High Temp Amine Chiral Amino Alcohol (Nucleophile) Amine->Product Path_Good Direct Nucleophilic Attack (Kinetic Control) Path_Bad Alpha-Proton Abstraction (Thermodynamic Control) Racemate Racemic Mixture (50% R / 50% S) Enolate->Racemate Reprotonation Intervention BLOCKER: Weak Base (NMM) prevents deprotonation Intervention->Path_Bad

Figure 2: Mechanistic pathway showing how weak bases prevent the enolization responsible for racemization.

References
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5] Organic Process Research & Development, 20(2), 140–177. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Patterson, J. E., et al. (2011). Optimization of a T3P-Mediated Amide Bond Formation for the Synthesis of an HCV Protease Inhibitor. Organic Process Research & Development, 15(6). [Link]

Sources

Troubleshooting

Technical Support Center: Stability of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol

Introduction (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol is a chiral building block of significant interest in pharmaceutical synthesis. Its stereogenic center, a secondary amine adjacent to a substituted phenyl rin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol is a chiral building block of significant interest in pharmaceutical synthesis. Its stereogenic center, a secondary amine adjacent to a substituted phenyl ring, is crucial for its intended biological activity. However, the presence of both an amino group and a benzylic alcohol functionality introduces specific stability challenges, particularly in basic environments. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the stability of this compound, ensuring its chemical and stereochemical integrity throughout experimental and manufacturing processes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and stability of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol in basic media.

Q1: What are the primary stability concerns for this compound in basic solutions?

A1: The two primary stability concerns are racemization and oxidative degradation .

  • Racemization: The chiral center is a benzylic amine. The proton on the carbon bearing the amino group (the α-proton) is weakly acidic. Strong bases can facilitate its removal, leading to the formation of a planar, achiral carbanion intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of both (R) and (S) enantiomers, thereby reducing the enantiomeric purity of the material.[1]

  • Oxidative Degradation: Amino alcohols, particularly benzylic amines and alcohols, are susceptible to oxidation.[2][3] In the presence of oxygen (air) and under basic conditions, the primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid. The benzylic position is also activated towards oxidation. Such reactions can be catalyzed by trace metal impurities.

Q2: At what pH does the risk of degradation become significant?

A2: The risk increases significantly at a pH above the pKa of the compound's conjugate acid (the ammonium ion, -NH3+). The pKa for a typical benzylic amine like benzylamine is around 9.3. While specific data for the title compound is not published, we can estimate its pKa to be in the range of 8.5-9.5. The electron-withdrawing bromo substituent will slightly decrease the basicity (lower the pKa), while the electron-donating methyl group will slightly increase it.[4][5] As a general rule, significant risk of base-mediated degradation should be anticipated at pH > 9 , with the rate of degradation increasing as the pH rises further.

Q3: How does temperature impact the stability of this compound in a basic medium?

A3: Temperature is a critical factor that accelerates both racemization and oxidation. According to the principles of chemical kinetics, reaction rates typically double for every 10°C increase in temperature. Therefore, when working with this compound in basic solutions, it is crucial to maintain the lowest practical temperature to minimize degradation. For instance, a basic work-up or purification step should ideally be performed at or below room temperature.

Q4: Can the choice of solvent influence stability under basic conditions?

A4: Yes, the solvent system can play a role. Polar protic solvents (like water or methanol) can stabilize charged intermediates and may influence the rates of both racemization and oxidation. When performing reactions or extractions, the choice of an organic solvent can impact the solubility of the base and the compound, thereby affecting the reaction interface and rate. It is essential to ensure that the chosen solvent does not promote unforeseen side reactions.

Section 2: Troubleshooting Guide

This guide provides a problem-cause-solution framework for common issues encountered during experiments.

Problem 1: Loss of Enantiomeric Excess (e.e.) After Basic Work-up
  • Symptom: You start with enantiomerically pure (e.g., >99% e.e.) (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol, but after a reaction quench or extraction using a strong base (e.g., NaOH, KOH), chiral HPLC analysis shows a significant increase in the (S)-enantiomer.

  • Primary Cause: Base-catalyzed racemization at the benzylic chiral center.

  • Solutions & Prophylactic Measures:

    • Use a Milder Base: Substitute strong hydroxides with weaker bases like sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), or organic amines (e.g., triethylamine) if the process chemistry allows.

    • Minimize Contact Time: Perform the basic wash or extraction as quickly as possible. Do not let the organic phase remain in contact with the aqueous base for extended periods.

    • Control Temperature: Conduct the work-up at a reduced temperature (e.g., 0-5 °C) to significantly slow the rate of racemization.

    • Inert Atmosphere: While primarily for preventing oxidation, working under an inert atmosphere (N₂ or Ar) can prevent base-promoted aerobic oxidation which might produce impurities that could catalyze further degradation.

degradation_workflow Start Instability Observed (e.g., New HPLC Peak) FDS Perform Forced Degradation Study (Basic, Oxidative, Thermal) Start->FDS Analyze Analyze Stressed Samples (LC-MS, Chiral HPLC) FDS->Analyze Identify Identify Degradation Products (Mass Spec, NMR) Analyze->Identify Pathway Propose Degradation Pathway Identify->Pathway Mitigate Develop Mitigation Strategy (e.g., Lower Temp, Inert Gas) Pathway->Mitigate Validate Validate Improved Process Mitigate->Validate

Caption: Systematic workflow for identifying and mitigating degradation issues.

Section 3: Key Experimental Protocols

These protocols provide a starting point for systematically evaluating the stability of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol.

Protocol 1: Forced Degradation Study Under Basic Conditions

This study is designed to intentionally degrade the compound to identify potential degradation products and assess the stability-indicating capability of the analytical method. [6]

  • Stock Solution Preparation: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL.

  • Stress Sample Preparation:

    • In a clean vial, add a known volume of the stock solution.

    • Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH and 0.5 mg/mL of the compound.

    • Prepare a control sample by adding an equal volume of water instead of NaOH.

  • Stress Conditions: Place the vials in a controlled temperature bath at 50°C.

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 M HCl to stop the degradation.

  • Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration and analyze immediately by both reverse-phase and chiral HPLC (see Protocol 2). Aim for 5-20% degradation for optimal results. [7]

Protocol 2: Stability-Indicating Chiral HPLC Method

This method is designed to separate the (R) and (S) enantiomers while also separating them from potential degradation products.

ParameterRecommended Starting Conditions
Column Polysaccharide-based Chiral Stationary Phase (CSP), e.g., Chiralpak® IA/IB/IC or Chiralcel® OD/OJ series. [8][9]
Mobile Phase Normal Phase: n-Hexane / Ethanol (e.g., 90:10 v/v) with 0.1% Diethylamine (DEA) as a basic additive to improve peak shape. [9]
Flow Rate 1.0 mL/min
Column Temperature 25 °C (can be varied to optimize separation)
Detection UV at 220 nm or 254 nm. A Photo Diode Array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µL

Method Development Notes:

  • The ratio of hexane to alcohol is the primary parameter for adjusting retention and resolution.

  • If separation is not achieved, try a different alcohol (e.g., Isopropanol).

  • The concentration of the amine additive (DEA) can be optimized to minimize peak tailing.

Data Presentation: Example Stability Study Summary
Time Point (hours)Condition% Assay (R-enantiomer)% e.e.% Total Degradation Products
0Control (Water, 50°C)100.099.8<0.05
0Stress (0.1 M NaOH, 50°C)99.999.8<0.05
8Stress (0.1 M NaOH, 50°C)94.595.25.4
24Stress (0.1 M NaOH, 50°C)85.188.614.8

References

  • The oxidation of amino alcohols. - ThinkIR - University of Louisville. (n.d.). Retrieved from [Link]

  • Catalytic alkaline oxidation of alcohols - Google Patents. (n.d.).
  • Oxidation of Benzylic Alcohols and Lignin Model Compounds with Layered Double Hydroxide Catalysts. MDPI. (2018, July 31). Retrieved from [Link]

  • General Synthesis of Amino Acid Salts from Amino Alcohols and Basic Water Liberating H2. ACS Catalysis. (2016, May 3). Retrieved from [Link]

  • What are the effects of the substituent basicity of aromatic amines? - Quora. (2020, October 22). Retrieved from [Link]

  • Racemization, Enantiomerization and Diastereomerization. Books. (2007, December 14). Retrieved from [Link]

  • Schiff Base Catalysts for the Oxidation of Benzyl Alcohol to Benzaldehyde. DergiPark. (2024, December 16). Retrieved from [Link]

  • Solvent-Free Benzyl Alcohol Oxidation Using Spatially Separated Carbon-Supported Au and Pd Nanoparticles. ACS Catalysis. (n.d.). Retrieved from [Link]

  • substituents effects on the bacicities of amines.ppt. SlideShare. (n.d.). Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. (2026, February 15). Retrieved from [Link]

  • CHIRAL STABILITY-INDICATING HPLC METHOD FOR ANALYSIS OF DONEPEZIL IN PHARMACEUTICAL FORMULATIONS. ResearchGate. (2013, May 18). Retrieved from [Link]

  • Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma. Arabian Journal of Chemistry. (2010, July 1). Retrieved from [Link]

  • (PDF) Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma. ResearchGate. (n.d.). Retrieved from [Link]

  • Substituent Effects on Acidity. NC State University Libraries. (n.d.). Retrieved from [Link]

  • 2-Amino-2-phenylethanol. PubChem. (n.d.). Retrieved from [Link]

  • Forced Degradation – A Review. International Journal of Pharmaceutical Sciences and Research. (2022, November 30). Retrieved from [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. (2023, April 23). Retrieved from [Link]

  • 2-Amino-2-phenylethanol(CAS# 7568-92-5 ). angenechemical.com. (n.d.). Retrieved from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. (2020, November 12). Retrieved from [Link]

  • 2-Amino-2-phenylethan-1-ol. PubChem. (n.d.). Retrieved from [Link]

  • Force Degradation for Pharmaceuticals: A Review. IJSDR. (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Support Portal: Resolution of 2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol

Ticket ID: RES-774-BME Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Enantiomeric Resolution Protocols Diagnostic & Strategy Triage Welcome to the Technical Support Center. You a...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: RES-774-BME Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Enantiomeric Resolution Protocols

Diagnostic & Strategy Triage

Welcome to the Technical Support Center. You are dealing with a substituted phenylglycinol derivative . The presence of the 4-bromo and 3-methyl groups significantly increases the lipophilicity of the molecule compared to the parent phenylglycinol. This alters the solubility profile and requires specific modifications to standard protocols.

Method Selection Matrix

Before proceeding, confirm your operational scale and purity requirements using the decision logic below.

ResolutionStrategy Start Start: Define Scale & Purity Scale Scale of Operation? Start->Scale Small < 100 mg (Analytical/Early R&D) Scale->Small Small Medium 100 mg - 50 g (Prep/Pilot) Scale->Medium Medium Large > 50 g (Process/Manufacturing) Scale->Large Large HPLC Chiral HPLC/SFC (High Cost, High Speed) Small->HPLC Enzyme Enzymatic Kinetic Resolution (High ee, Max 50% Yield) Medium->Enzyme Salt Diastereomeric Salt Formation (Scalable, Requires Optimization) Medium->Salt Large->Salt Enzyme->Salt If Enzyme fails

Caption: Figure 1. Strategic decision matrix for selecting the optimal resolution pathway based on operational scale.

Protocol Module A: Classical Resolution (Diastereomeric Crystallization)

Context: This is the industry standard for phenylglycinol derivatives. The amine function (


) acts as a handle to form salts with chiral acids.[1]
Primary Resolving Agent:  L-(+)-Tartaric Acid (or D-(-)-Tartaric Acid).
Alternative Agents:  Dibenzoyl-L-tartaric acid (for lower solubility), (

)-Mandelic acid.
Standard Operating Procedure (SOP-774-A)
  • Stoichiometry: 1.0 eq Racemic Amine : 1.0 eq Resolving Agent.

  • Solvent System: Ethanol (95%) is the starting solvent.[2]

    • Note: Due to the Br/Me substituents, avoid high water content. The lipophilicity will cause the salt to "oil out" rather than crystallize in aqueous media.

  • Temperature Ramp: Heat to reflux (

    
    ) until dissolved 
    
    
    
    Cool slowly to
    
    
    over 4 hours
    
    
    Age at
    
    
    for 2 hours.
Troubleshooting Guide (FAQ Format)

Q: The mixture formed a sticky oil instead of crystals ("Oiling Out"). What happened?

  • Root Cause: The solvent system is too polar (too much water) or the concentration is too high. The hydrophobic Br/Me groups repel the aqueous phase.

  • Correction:

    • Re-heat the mixture.

    • Add Isopropanol (IPA) or increase the Ethanol ratio.

    • Seeding: If you have any solid crystals from a previous batch, add a seed crystal at

      
       (metastable zone).
      
    • Reference: See Pasteur’s Principle of seeding and modern applications in phenylglycinol resolution [1].

Q: My yield is high (70%), but the Enantiomeric Excess (ee) is low (<20%).

  • Root Cause: "Crash crystallization." You cooled the solution too fast, trapping the unwanted diastereomer and impurities inside the crystal lattice.

  • Correction: Perform a Double-Recrystallization .

    • Take the 70% yield solid.

    • Recrystallize it again in the same solvent but at a lower concentration (more dilute).

    • The ee should jump significantly (e.g., from 20%

      
       85% 
      
      
      
      >98%).

Q: Neither Tartaric nor Mandelic acid worked.

  • Strategy: Switch to

    
    -Acetyl-L-leucine . This is a "non-standard" but highly effective resolving agent for substituted amino alcohols that fail with hydroxy-acids [2].
    

Protocol Module B: Enzymatic Kinetic Resolution

Context: If salt crystallization fails or scale is moderate, use Lipase-catalyzed acylation. This exploits the steric hindrance at the chiral center. Enzyme: Candida antarctica Lipase B (Immobilized as Novozym 435).[3][4] Mechanism: Selective O-acylation or N-acylation of the (


)-enantiomer (typically), leaving the (

)-enantiomer untouched.
Workflow Diagram

EnzymaticWorkflow Racemate Racemic Mixture (Amine + Alcohol) Reaction Reaction Vessel Novozym 435 Ethyl Acetate (Solvent/Donor) Racemate->Reaction 20-40°C, 24h Filter Filtration (Remove Enzyme) Reaction->Filter Separation Acid/Base Extraction Filter->Separation ProductA (S)-Amine (Unreacted) Separation->ProductA Aqueous Phase (pH < 4) ProductB (R)-Amide/Ester (Acylated) Separation->ProductB Organic Phase

Caption: Figure 2. Kinetic resolution workflow using Novozym 435. The unreacted enantiomer is easily separated via acid-base extraction.

Technical Parameters
ParameterSettingRationale
Enzyme Loading 10-20% w/w relative to substrateEnsures reasonable reaction time (<24h).
Acyl Donor Ethyl Acetate or Isopropyl AcetateActs as both solvent and reactant.
Temperature 30°C - 45°CBalance between rate and enzyme stability.
Stopping Point ~48-50% ConversionDo not exceed 50%. At >50%, the wrong enantiomer starts reacting, lowering the ee of the product.

Critical Alert: Because your molecule has both an


 and an 

, the lipase might acylate both.
  • Solution: Lipase B is generally chemoselective for the amine (forming an amide) or the alcohol depending on conditions. In Ethyl Acetate, N-acylation is often favored for primary amines. Monitor via HPLC to confirm which species is forming [3].

Protocol Module C: Analytical Validation (QC)

You cannot optimize what you cannot measure. You must establish a Chiral HPLC method immediately.

Recommended Column & Conditions
  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).

    • Why? These are the "gold standard" for aromatic amino alcohols.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (DEA).

    • Ratio: 90 : 10 : 0.1.

    • Role of DEA:Crucial. Without the basic modifier (DEA or TEA), the free amine will interact with silanols on the column, causing severe peak tailing and poor resolution.

Data Interpretation Table
ObservationDiagnosisAction
Broad, Tailing Peaks Silanol interactionIncrease DEA to 0.1% or 0.2%.
No Separation (Single Peak) Insufficient selectivitySwitch from IPA to Ethanol in mobile phase. If still failed, switch column (AD

OD).
Split Peaks Solubility issueEnsure sample is dissolved in the mobile phase, not pure IPA/MeOH.

References

  • Pasteur, L. (1853).[5] Recherches sur les alcaloïdes des quinquinas. (Foundational principles of diastereomeric salt formation). Validated modern application:

  • Saigo, K. et al. (1980). Optical Resolution of Amino Acids and Amino Alcohols by Use of N-Acetyl-L-leucine. Bulletin of the Chemical Society of Japan. (Demonstrates efficacy of N-acetyl-leucine for stubborn amino alcohols).

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron: Asymmetry.[1][6][7] (Review of lipase kinetics for amino alcohols).

  • Daicel Chiral Technologies. Chiral Selector Screening Guide. (Definitive guide for AD/OD column selection).

Disclaimer: These protocols involve hazardous chemicals. Always review Safety Data Sheets (SDS) for 2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol and resolving agents before use. Ensure proper ventilation and PPE.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol

An unambiguous determination of both structural integrity and enantiomeric purity is a critical bottleneck in the development of chiral pharmaceutical intermediates. For (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol ,...

Author: BenchChem Technical Support Team. Date: March 2026

An unambiguous determination of both structural integrity and enantiomeric purity is a critical bottleneck in the development of chiral pharmaceutical intermediates. For (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol , a chiral amino alcohol, standard analytical techniques often fall short of providing a complete stereochemical profile.

Because enantiomers exhibit identical magnetic environments in achiral solutions, unaided Nuclear Magnetic Resonance (NMR) spectroscopy cannot distinguish between the (R) and (S) forms 1. To overcome this, researchers must engineer a chiral magnetic environment. This guide objectively compares the performance of standard 1H NMR against two advanced stereochemical NMR techniques—Mosher’s Acid Derivatization and Chiral Solvating Agents (CSAs)—providing causality-driven protocols and comparative experimental data.

Baseline: Structural Elucidation via Standard 1H NMR

Before assessing enantiomeric excess (ee%), the foundational chemical structure must be validated. In an achiral solvent (e.g., CDCl₃ or DMSO-d₆), the 1H NMR spectrum of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol yields specific, predictable resonances based on its 1,2,4-substituted aromatic ring and adjacent chiral center.

Expected Spectral Assignments:

  • Aromatic Region (7.0–7.5 ppm): The 4-bromo-3-methylphenyl group displays a classic ABX coupling system. H-5 (ortho to the bromine) appears as a doublet (J ≈ 8 Hz) due to ortho-coupling with H-6. H-6 presents as a doublet of doublets (ortho to H-5, meta to H-2), while H-2 appears as a fine doublet or broad singlet due to long-range meta-coupling.

  • Aliphatic Region (3.5–4.0 ppm): The methine proton (C2-H) at the chiral center appears as a distinct doublet of doublets (~4.0 ppm).

  • Diastereotopic Methylene (C1-H₂): Causality Note: Because the adjacent C2 carbon is a chiral center, the two protons on the C1 hydroxymethyl group lack a plane of symmetry. Their time-averaged magnetic environments are non-equivalent, causing them to appear as two distinct, complex multiplets (~3.5–3.7 ppm) rather than a single peak.

  • Substituents: The aryl-methyl group appears as a sharp singlet (~2.4 ppm), while the -NH₂ and -OH protons appear as broad, exchangeable singlets whose chemical shifts vary with concentration and temperature.

While standard 1H NMR confirms the covalent connectivity, it provides zero stereochemical resolution (Δδ = 0) between enantiomers 2.

Comparative Performance: Stereochemical NMR Methods

To determine the enantiomeric excess and absolute configuration, the analyte must interact with a chiral auxiliary.

Method A: Mosher's Acid Derivatization (Covalent)

Reacting the amino alcohol with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl) forms stable, covalent diastereomeric amides 3.

  • Mechanism: The MTPA moiety assumes a locked conformation in solution. The phenyl ring of the MTPA group exerts an anisotropic magnetic shielding effect. Protons situated directly above or below this phenyl ring are shielded (shifted upfield), while those in the plane are deshielded (shifted downfield) [[4]]().

  • Advantage: Unambiguous assignment of absolute configuration and highly accurate ee% determination due to large chemical shift differences (Δδ) 5.

Method B: Chiral Solvating Agents (Non-Covalent)

Using Chiral Solvating Agents (CSAs) or prochiral Solvating Agents (pro-CSAs) involves adding a chiral host molecule directly to the NMR tube 2.

  • Mechanism: The CSA forms transient, rapid-exchange hydrogen-bonded complexes with the amino alcohol.

  • Advantage: Non-destructive and instantaneous. No chemical reaction is required, preventing kinetic resolution artifacts. However, the resulting Δδ is often much smaller than covalent methods, requiring high-field NMR (≥500 MHz) for baseline resolution.

NMR_Workflow N1 (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol N2 Standard 1H NMR (Achiral Environment) N1->N2 Direct Dissolution N3 Mosher's Derivatization (MTPA-Cl Reagent) N1->N3 Covalent Bonding N4 Chiral Solvating Agents (e.g., Pirkle's Alcohol) N1->N4 Non-covalent Binding N5 Identical Enantiomer Spectra (No ee% determination) N2->N5 N6 Covalent Diastereomers (Stable, High Δδ) N3->N6 N7 Transient Complexes (Fast exchange, Low Δδ) N4->N7 N8 Absolute Configuration & Enantiomeric Excess (ee%) N6->N8 Δδ Analysis N7->N8 Peak Splitting

Figure 1: Comparative workflow for NMR-based stereochemical analysis of chiral amino alcohols.

Quantitative Data Comparison

The following table synthesizes the operational and analytical performance of these methods, benchmarked against Chiral HPLC (the orthogonal gold standard for ee% quantitation) 5.

Analytical ParameterStandard 1H NMRMosher's Derivatization (MTPA)Chiral Solvating Agents (CSAs)Chiral HPLC (Orthogonal Benchmark)
Primary Output Structural connectivityAbsolute configuration & ee%ee% estimationHigh-precision ee% quantitation
Stereochemical Resolution (Δδ) None (0 ppm)High (0.10 - 0.50 ppm)Moderate (0.02 - 0.10 ppm)High (Baseline separation)
Sample Recovery 100%0% (Covalently modified)~90% (Requires extraction)0% (Destructive/Diluted)
Analysis Time < 10 mins2 - 4 hours (Reaction + NMR)< 20 mins30 - 60 mins (Method dev. required)
Risk of Analytical Artifacts LowHigh (Kinetic resolution bias)Moderate (Concentration dependent)Low

Self-Validating Experimental Protocol: In-Situ Mosher’s Derivatization

To ensure trustworthiness, the Mosher's derivatization must be executed as a self-validating system. The primary risk in this method is kinetic resolution : if the reaction does not reach 100% completion, one enantiomer may have reacted faster than the other, yielding a false ee% calculation.

Step-by-Step Methodology:

  • Preparation (Moisture Exclusion): Dissolve 5 mg of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol in 0.5 mL of strictly anhydrous CDCl₃ in an NMR tube. Causality: Trace water will rapidly hydrolyze MTPA-Cl into MTPA acid, halting the derivatization and ruining the baseline.

  • Catalyst/Scavenger Addition: Add 10 µL of Pyridine-d₅. Causality: Pyridine acts dually as a nucleophilic catalyst to accelerate amide bond formation and as an acid scavenger to neutralize the HCl byproduct, preventing degradation of the amino alcohol.

  • Reagent Addition: Add 15 µL (approx. 2.0 equivalents) of (R)-MTPA-Cl. Cap the tube, seal with Parafilm, and invert gently to mix.

  • Self-Validation Check (Critical Step): Acquire a standard 1H NMR spectrum after 1 hour. Integrate the region around 4.0 ppm (the original chiral methine proton). Validation: The reaction is only valid for ee% calculation if the 4.0 ppm peak has entirely disappeared, replaced by a downfield shifted amide methine peak (~5.0–5.2 ppm). If starting material remains, allow more time or add more MTPA-Cl.

  • Data Extraction: Once 100% conversion is validated, integrate the distinct diastereomeric peaks (e.g., the MTPA methoxy protons around 3.5 ppm) to calculate the enantiomeric ratio.

Moshers_Model N1 (R)-MTPA Chloride + Amino Alcohol N2 Diastereomeric Amide Formation N1->N2 Pyridine-d5 N3 MTPA Phenyl Ring Spatial Orientation N2->N3 Conformational Lock N4 Protons Syn to Phenyl (Shielded, Upfield Shift) N3->N4 Anisotropic Effect N5 Protons Anti to Phenyl (Deshielded, Downfield) N3->N5 Anisotropic Effect

Figure 2: Logical causality of anisotropic shielding in Mosher's amide derivatives.

References

  • Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange Source: MDPI (Chemosensors) URL:[Link]

  • The Modified Mosher's Method and the Sulfoximine Method Source: Oxford University Press URL:[Link]

  • Enantioselective Synthesis of Savolitinib: Application of Mosher's Method Source: ACS Publications URL:[Link]

  • Direct Chiral Discrimination with NMR Source: d-nb.info (German National Library Repository) URL:[Link]

Sources

Comparative

Specific optical rotation values for (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol

Publish Comparison Guide: Optical Rotation & Purity Analysis of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol Executive Summary Target Molecule: (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol CAS Registry Number: 94...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Optical Rotation & Purity Analysis of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol

Executive Summary

Target Molecule: (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol CAS Registry Number: 949160-14-9 Core Application: Chiral intermediate for adrenergic receptor agonists and kinase inhibitors.

This guide provides a technical comparison of purity determination methods for (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol , specifically contrasting Specific Optical Rotation (SOR) against Chiral HPLC . While SOR is a traditional rapid-check method, this guide demonstrates why it is insufficient for high-stakes pharmaceutical synthesis due to the low magnitude of rotation typical of substituted phenylglycinols, and establishes Chiral HPLC as the superior standard for enantiomeric excess (ee%) validation.

Part 1: Technical Specifications & Optical Properties

The Physicochemical Baseline

The target molecule is a derivative of (R)-phenylglycinol . Understanding the optical behavior of the parent scaffold is critical for establishing acceptance criteria for the substituted analog.

Property(R)-Phenylglycinol (Parent)(R)-4-Bromo-3-methyl Analog (Target)
Structure


Chiral Center C-2 (Benzylic amine)C-2 (Benzylic amine)
Typical

-25° to -30° (c=1, MeOH/HCl)-22° to -32° (Estimated range)*
Rotation Sign Levorotatory (-)Levorotatory (-)
Solvent Dependency High (Sign can flip in non-polar solvents)High (Requires polar protic solvent for stability)

*Note: Exact rotation values for substituted phenylglycinols are conformation-dependent. The electron-withdrawing bromine and steric bulk of the methyl group typically dampen the rotation magnitude slightly compared to the unsubstituted parent, but the direction (sign) generally remains consistent in acidic media.

Why "Specific Rotation" is a Risky Metric

For this specific intermediate, relying solely on optical rotation is prone to false positives for two reasons:

  • Low Specific Rotation: The rotation magnitude is relatively small (

    
    ). A 1% impurity with a high rotation (e.g., a chiral precursor) can skew the result more than the enantiomer itself.
    
  • Solvent Effects: The amino-alcohol motif forms intramolecular hydrogen bonds. Changing solvent from Methanol to Ethanol can shift the rotation by >5°, masking enantiomeric impurities.

Part 2: Comparative Analysis of Purity Methods

Method A: Polarimetry (Rapid Screening)

Best for: In-process checks during crude synthesis.

Protocol:

  • Preparation: Dissolve 100 mg of dried sample in 10.0 mL of 1M HCl (Acidic conditions protonate the amine, breaking intramolecular H-bonds and linearizing the response).

  • Measurement: Use a sodium D-line (589 nm) at 20°C in a 1 dm cell.

  • Calculation:

    
    
    
    • Where

      
       is observed rotation, 
      
      
      
      is path length (dm), and
      
      
      is concentration (g/mL).[1]

Pros: Fast (<10 mins), low cost. Cons: Cannot distinguish between chemical impurities and enantiomeric impurities; low sensitivity.

Method B: Chiral HPLC (The Gold Standard)

Best for: Final product release and CoA generation.

Protocol:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic absorption).

Pros: Quantifies Enantiomeric Excess (ee%) directly; separates chemical impurities. Cons: Slower (30 min run time), higher solvent cost.

Data Comparison Table
FeaturePolarimetry (SOR)Chiral HPLC
Precision


Limit of Detection ~95% ee>99.9% ee
Interference High (Chemical impurities affect value)Low (Peaks are resolved)
Sample Destructive? NoNo
Verdict Screening Only Validation Required

Part 3: Experimental Workflow & Synthesis Context

The synthesis of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol typically follows the reduction of the corresponding amino acid or amino ketone. The workflow below illustrates the critical control points where optical rotation vs. HPLC should be applied.

SynthesisWorkflow Precursor 4-Bromo-3-methyl benzoic acid Intermediate Amino Acid/Ketone Intermediate Precursor->Intermediate Strecker / Bucherer-Bergs Reduction Reduction Step (LiAlH4 or NaBH4) Intermediate->Reduction Crude Crude Amino Alcohol (Racemic or Enantioenriched) Reduction->Crude Resolution Chiral Resolution / Purification (Tartaric Acid Salt) Crude->Resolution CheckSOR Check SOR (Target: -25° to -30°) Resolution->CheckSOR Quick Screen FinalProduct (R)-2-Amino-2-(4-bromo-3-methylphenyl) ethan-1-ol CheckHPLC Validate ee% (Target: >99%) FinalProduct->CheckHPLC Final QC CheckSOR->Resolution Fail (Recrystallize) CheckSOR->FinalProduct Pass

Caption: Synthesis and Quality Control Workflow. SOR is used as an intermediate gate, while HPLC is the final release gate.

Part 4: Self-Validating Protocol for Specific Rotation

To ensure your specific rotation data is reproducible and trustworthy (E-E-A-T), follow this self-validating loop:

  • Blank Correction: Always measure the solvent blank immediately before the sample.

  • Temperature Equilibration: Allow the sample cell to sit in the polarimeter for 5 minutes to reach exactly 20°C or 25°C. A 5°C shift can alter readings by 0.5°–1.0°.

  • Concentration Verification: Do not rely on volumetric flasks alone for small masses. Weigh the solvent added to calculate exact density-corrected concentration (

    
    ).
    
  • Reference Standard: Run a standard of commercially available (R)-(-)-2-Phenylglycinol side-by-side. If the standard deviates from literature (

    
    ), your instrument or solvent is compromised.
    

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 130737312 (Analogs of Phenylglycinol). Retrieved from .

  • Shang, G., et al. "Asymmetric Syntheses of (-)-Denopamine and (-)-Arbutamine." Wiley-VCH Supporting Information. (Describes synthesis and rotation of similar brominated phenylethanolamines). Retrieved from .

  • MacDonald, J. C. "Method for the accurate determination of specific rotation."[2] Canadian Journal of Chemistry, 47, 2739 (1969).[2] (Foundational protocol for high-precision polarimetry). Retrieved from .

  • ChemEurope. "Specific Rotation: Definition and Standards." (General reference for calculation and unit standards). Retrieved from .

Sources

Validation

Comparing reactivity of (R) vs (S)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol

Topic: Comparing Reactivity of (R)- vs. (S)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing Reactivity of (R)- vs. (S)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The chiral amino alcohol 2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol represents a high-value "bifunctional" scaffold in modern drug discovery. Unlike standard phenylglycinol, this molecule incorporates a 4-bromo-3-methyl substitution pattern, providing two distinct strategic advantages:

  • Orthogonal Reactivity: The aryl bromide allows for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without racemizing the sensitive benzylic amine center.

  • Steric Tuning: The 3-methyl group introduces specific steric bulk that influences the conformational lock in chiral auxiliary applications (e.g., Evans-type oxazolidinones).

This guide objectively compares the (R)- and (S)-enantiomers, focusing on their kinetic resolution, behavior as chiral auxiliaries, and utility in divergent synthesis.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7]

While enantiomers share identical scalar physical properties (BP, MP, solubility) in achiral environments, their interaction with polarized light and chiral biological systems differs fundamentally.

Feature(R)-Enantiomer(S)-Enantiomer
IUPAC Name (2R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol(2S)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol
CAS Number 2250243-48-0 (HCl salt)1213005-09-4
Stereochemistry Rectus (Clockwise priority at C2)Sinister (Counter-clockwise priority at C2)
Optical Rotation

(typically levorotatory for phenylglycinols)

(typically dextrorotatory)
Key Reactivity Nucleophilic Amine / Primary Alcohol / Aryl BromideNucleophilic Amine / Primary Alcohol / Aryl Bromide

Critical Note: The "4-bromo" moiety is a "safety catch." It remains inert during standard amine/alcohol protections (Boc, Fmoc, TBDMS) but can be activated later for C-C or C-N bond formation.

Reactivity Comparison: The Stereochemical Divergence

The primary distinction between the (R) and (S) isomers arises in asymmetric synthesis and enzymatic resolution .

A. Kinetic Resolution Performance

Separating the racemic mixture is the most common route to these isomers. In lipase-catalyzed acylation (e.g., using Candida antarctica Lipase B, CAL-B), the enantiomers display distinct reaction rates (


 vs 

).
  • The (R)-Enantiomer: typically reacts slower with ethyl acetate/CAL-B systems in phenylglycinol derivatives, remaining as the free amine.

  • The (S)-Enantiomer: typically undergoes rapid N-acylation to form the amide.

  • Selectivity Factor (

    
    ):  For this specific sterically hindered (3-methyl) substrate, 
    
    
    
    values are often
    
    
    , allowing for high enantiomeric excess (>98% ee).
B. Utility as Chiral Auxiliaries (Oxazolidinones)

When cyclized with phosgene or carbonyldiimidazole (CDI), these amino alcohols form Evans-type oxazolidinones . The 3-methyl group enhances the "picket fence" steric shielding compared to unsubstituted phenylglycinol.

  • (R)-Derived Auxiliary: Directs incoming electrophiles (e.g., in Aldol or Alkylation reactions) to the Si-face, typically yielding Syn-Aldol products (assuming Z-enolate).

  • (S)-Derived Auxiliary: Directs electrophiles to the Re-face, yielding the mirror-image product.

C. Biological Relevance

The 4-bromo-3-methylphenyl moiety is a privileged substructure in kinase inhibitors and antibacterial agents (e.g., pyrazine-2-carboxamide derivatives).[1]

  • (R)-Isomer: Often mimics the natural stereochemistry of adrenergic ligands.

  • (S)-Isomer: Frequently investigated for orthogonal binding modes or as a negative control in SAR studies.

Experimental Protocols

Protocol A: Kinetic Resolution via Lipase (CAL-B)

This self-validating protocol separates the racemate into (R)-amine and (S)-amide.

  • Setup: Suspend racemic 2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol (10 mmol) in dry MTBE (50 mL).

  • Acyl Donor: Add vinyl acetate (5.0 equiv) as the irreversible acyl donor.

  • Catalyst: Add immobilized CAL-B (Novozym 435, 20% w/w relative to substrate).

  • Reaction: Stir at 30°C. Monitor via chiral HPLC (Chiralcel OD-H column).

  • Termination: Stop when conversion reaches 50% (typically 24-48h). Filter off the enzyme.

  • Separation:

    • Acid Wash: Extract the organic phase with 1M HCl.

    • Aqueous Layer: Contains the (R)-Amine (protonated). Basify with NaOH and extract to recover (R)-isomer (>99% ee).

    • Organic Layer: Contains the (S)-Amide .[2] Concentrate and hydrolyze (6M HCl, reflux) to recover (S)-isomer.

Protocol B: Cyclization to (4R)-Oxazolidinone

Converts the (R)-amino alcohol into a chiral auxiliary.

  • Reagents: (R)-Amino alcohol (1.0 equiv), Diethyl carbonate (1.2 equiv), K2CO3 (0.1 equiv).

  • Conditions: Heat neat or in toluene at 110°C for 12 hours.

  • Workup: Distill off ethanol byproduct to drive equilibrium.

  • Purification: Recrystallization from EtOAc/Hexanes.

  • Validation: 1H NMR should show disappearance of O-H and N-H signals and appearance of the cyclic carbamate carbonyl (~1750 cm⁻¹ in IR).

Visualization: Synthesis & Application Workflow

The following diagram illustrates the divergent path from the racemic starting material to high-value chiral intermediates.

G Racemate Racemic Amino Alcohol CALB Enzymatic Resolution (CAL-B / Vinyl Acetate) Racemate->CALB RAmine (R)-Amine (Unreacted) CALB->RAmine Slow Reacting (Acid Extraction) SAmide (S)-Amide (Acylated) CALB->SAmide Fast Reacting (Organic Layer) RAux (4R)-Oxazolidinone (Chiral Auxiliary) RAmine->RAux Phosgene/CDI Cyclization SCouple (S)-Biaryl Product (Suzuki Coupling) SAmide->SCouple 1. Hydrolysis 2. Pd(PPh3)4 / Ar-B(OH)2

Figure 1: Kinetic resolution workflow separating the (R) and (S) enantiomers for divergent downstream applications.

Mechanistic Insight: The "3-Methyl" Effect

Why choose this specific derivative over unsubstituted phenylglycinol?

  • Conformational Locking: In the oxazolidinone ring, the phenyl group prefers to be pseudo-equatorial to minimize 1,3-diaxial interactions. The 3-methyl substituent increases the rotational barrier of the phenyl ring, creating a more rigid "chiral wall." This often leads to higher diastereomeric ratios (dr) in subsequent aldol reactions compared to the unsubstituted analog.

  • Electronic Modulation: The 4-bromo group is electron-withdrawing (-I effect). This decreases the electron density on the nitrogen, making the resulting oxazolidinone slightly more electrophilic at the carbonyl, potentially accelerating acylation/cleavage steps.

References

  • Mitsuda, M., et al. "Kinetic resolution of vic-amino alcohols catalyzed by chiral Cu(II) complex."[3] Graduate School of Biomedical Sciences, Nagasaki University.[3] 3

  • BenchChem Technical Support. "Application Notes and Protocols for 4'-Bromo-3-(3-methylphenyl)propiophenone in Medicinal Chemistry." BenchChem.[1] 1

  • Ready, J. "Kinetic Resolutions - Practical Considerations."[4] UT Southwestern. 4

  • PubChem Compound Summary. "(2S,3R)-2-amino-3-bromo-4-methylpentan-1-ol (Analogous Structure Data)." National Center for Biotechnology Information. 5

Sources

Comparative

Technical Guide: IR Spectroscopy Identification of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol

Executive Summary Objective: To provide a definitive methodology for the identification of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol (hereafter referred to as ABM-Ethanol ) using Infrared (IR) Spectroscopy. Contex...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a definitive methodology for the identification of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol (hereafter referred to as ABM-Ethanol ) using Infrared (IR) Spectroscopy.

Context: ABM-Ethanol is a critical chiral intermediate, often utilized in the synthesis of


-adrenergic receptor agonists (e.g., Mirabegron). In pharmaceutical Quality Control (QC) and Process Analytical Technology (PAT), rapid and non-destructive identification is paramount.[1][2]

Verdict: While Nuclear Magnetic Resonance (NMR) remains the gold standard for de novo structural elucidation, ATR-FTIR (Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy) offers the superior balance of speed, cost-efficiency, and minimal sample preparation for routine identity verification against a reference standard. This guide compares IR against orthogonal techniques and details the specific vibrational fingerprints required for confirmation.

Molecular Analysis & Theoretical Vibrational Modes[3]

To accurately interpret the IR spectrum, we must deconstruct the molecule into its constituent oscillators. ABM-Ethanol possesses distinct functional groups that provide a unique spectral signature.

Molecule: (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol Formula:



Functional Group Decomposition
MoietyVibrational ModeExpected Wavenumber (cm⁻¹)Diagnostic Value
-OH / -NH₂ Stretching (

)
3200–3450 (Broad/Overlapping)High. Broad H-bonded -OH often obscures the N-H doublet, resulting in a complex "hump" or shouldered peak.
Aromatic C-H Stretching (

)
3000–3100 Medium. Weak, sharp peaks just above 3000 cm⁻¹.[3][4]
Aliphatic C-H Stretching (

)
2850–2960 Medium. Methyl (-CH₃) and Methylene (-CH₂-) stretches.
Aromatic Ring Ring Breathing1450–1600 High. Characteristic "skeletal" vibrations of the benzene ring.
C-O (Alcohol) Stretching (

)
1050–1080 High. Strong band typical of primary alcohols.
1,2,4-Subst. Out-of-Plane Bending (

)
800–900 Critical. 1,2,4-trisubstituted benzenes show specific bands (see Section 4).
C-Br Stretching (

)
500–700 Low. Often falls in the noisy "fingerprint" region or outside standard mid-IR range.

Comparative Analysis: IR vs. Alternative Identification Methods

In a drug development workflow, IR is rarely used in isolation. However, for Raw Material Identification (RMID) , it outperforms others in specific metrics.

Performance Matrix
FeatureATR-FTIR (Recommended) ¹H NMR HPLC-UV Mass Spectrometry
Primary Utility Fingerprint Identity (Pattern Match)Structural ElucidationPurity & QuantitationMolecular Weight Confirmation
Sample Prep None (Direct Solid)Dissolution (Solvent req.)Dissolution + FiltrationDissolution/Ionization
Time-to-Result < 1 Minute15–30 Minutes10–45 Minutes5–10 Minutes
Stereo-Selectivity None (Requires VCD for Chiral)None (Requires Chiral Shift Reagent)High (With Chiral Column)None
Cost Per Run NegligibleHigh (Solvents/Tubes)Medium (Solvents/Columns)Medium
Destructive? NoNo (but sample dissolved)Yes (Sample consumed)Yes
Decision Logic

The following diagram illustrates when to deploy IR versus orthogonal methods.

DecisionTree Start Sample: ABM-Ethanol Batch Q1 Is the goal Routine ID (QC/Incoming Goods)? Start->Q1 Q2 Is Enantiomeric Purity ((R) vs (S)) required? Q1->Q2 No (Need full characterization) IR Technique: ATR-FTIR (Fast, Fingerprint Match) Q1->IR Yes HPLC Technique: Chiral HPLC (Separates Enantiomers) Q2->HPLC Yes NMR Technique: 1H NMR (Full Structural Proof) Q2->NMR No (Need connectivity check) IR->Q2 Identity Confirmed, Check Purity next

Figure 1: Analytical decision matrix for ABM-Ethanol. IR is the gatekeeper for identity, while HPLC handles stereochemistry.

Detailed Spectral Interpretation Guide

The Fingerprint Region (Substitution Pattern)

The most definitive confirmation of the 4-bromo-3-methylphenyl core (a 1,2,4-trisubstituted benzene) lies in the out-of-plane (OOP) C-H bending region (650–900 cm⁻¹).

  • Isolated Hydrogen: Look for a peak at 870–900 cm⁻¹ .[5] This corresponds to the isolated proton at position 2 (between the methyl and the alkyl chain).

  • Adjacent Hydrogens: Look for a peak at 800–830 cm⁻¹ . This corresponds to the two adjacent protons at positions 5 and 6.

  • Note: If the spectrum shows a strong band at ~750 cm⁻¹ (typical of ortho-disubstitution) or ~690/750 cm⁻¹ (monosubstitution), the sample is likely incorrect or degraded.

The Amine-Alcohol Overlap

In solid-state (ATR), the Hydrogen Bonding network is extensive.

  • 3300 cm⁻¹ Region: You will likely not see a clean doublet for the primary amine (-NH₂).[6][7] Instead, expect a broad, strong O-H band centered around 3300–3400 cm⁻¹, with the N-H stretches appearing as shoulders or subtle spikes superimposed on this envelope.

  • Differentiation: To distinguish from a simple alcohol, look for the N-H scissoring (bending) vibration near 1580–1650 cm⁻¹ .[6] This is often sharper than the broad O-H bend.[8]

The "R" Enantiomer Issue

Crucial Warning: Standard FTIR cannot distinguish between (R)-ABM-Ethanol and (S)-ABM-Ethanol. Their scalar physical properties (including vibrational energy levels) are identical in an achiral environment.

  • Solution: For strict identification of the (R)-isomer, the IR spectrum must be used in conjunction with a Certificate of Analysis (CoA) verifying optical rotation (

    
    ) or Chiral HPLC purity.
    
  • Advanced Option: Vibrational Circular Dichroism (VCD) can distinguish enantiomers, but this is rare in routine QC.

Experimental Protocol: ATR-FTIR

Scope: Qualitative Identification of ABM-Ethanol raw material.

Equipment & Reagents
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR Crystal (Single bounce).

  • Reagent: Isopropanol or Ethanol (for cleaning).

  • Reference Standard: Validated (R)-ABM-Ethanol standard.

Workflow
  • System Prep: Ensure detector is cooled (if MCT) or stable (if DTGS). Perform a background scan (air) to remove atmospheric

    
     and 
    
    
    
    lines.
  • Crystal Cleaning: Wipe the ATR crystal with isopropanol and a lint-free tissue. Ensure the energy meter returns to maximum throughput.

  • Sample Loading: Place approximately 2–5 mg of the solid ABM-Ethanol powder onto the center of the crystal.

  • Compression: Lower the pressure arm/anvil. Apply force until the live preview spectrum stabilizes (ensure good contact, but do not over-tighten to crack softer crystals like ZnSe).

  • Acquisition:

    • Resolution: 4 cm⁻¹[9]

    • Scans: 16 or 32 (sufficient for S/N ratio > 100:1)

    • Range: 4000–600 cm⁻¹

  • Post-Processing: Apply Automatic Baseline Correction. Do not apply heavy smoothing, as this may obscure the fine aromatic overtones.

  • Comparison: Overlay the sample spectrum with the Reference Standard. Calculate the Correlation Coefficient (Pass criteria: > 0.95 or 95%).

Workflow Diagram

Protocol Clean 1. Clean Crystal (Isopropanol) Background 2. Background Scan (Air) Clean->Background Load 3. Load Sample (2-5 mg Powder) Background->Load Scan 4. Acquire Spectrum (4000-600 cm⁻¹) Load->Scan Compare 5. Library Match (Correlation > 0.95) Scan->Compare

Figure 2: Standard Operating Procedure for ATR-FTIR analysis.

References

  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Authoritative source on 1,2,4-trisubstituted benzene assignments).
  • Thermo Fisher Scientific. (2021). Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples. Link (Validates the limitation of IR for enantiomers without VCD).

  • Specac. (2018).[10] Should I be using KBr pellets in FTIR Spectroscopy?Link (Comparison of ATR vs KBr techniques).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for functional group tables).
  • Apex Instrument. (2025). FT-IR Spectroscopy for Raw Material Identification Guide. Link (Industrial context for RMID).

Sources

Validation

Technical Comparison Guide: Crystallographic Characterization of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol

[1][2] Executive Summary Product Focus: High-Purity Crystalline (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol.[1][2] Primary Application: Chiral building block for pharmaceutical synthesis (e.g., -agonist analogs).[1]...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

Product Focus: High-Purity Crystalline (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol.[1][2] Primary Application: Chiral building block for pharmaceutical synthesis (e.g.,


-agonist analogs).[1][2]
The Challenge:  Establishing absolute configuration and polymorphic stability in early-stage drug development without relying on derivative reference standards.
The Solution:  Single Crystal X-Ray Diffraction (SC-XRD) utilizing the anomalous scattering of the bromine substituent.[1][2]

This guide contrasts the Crystallographic Method against standard Chiral HPLC and Optical Rotation techniques.[2] While HPLC and polarimetry are routine for batch release, they are comparative methods requiring established standards.[2] SC-XRD is presented here as the absolute primary reference method, capable of self-validating the (R)-enantiomer via the Flack parameter.[1][2]

Technical Comparison: XRD vs. Alternative Characterization Methods

The presence of the Bromine (Br) atom at the 4-position is a critical structural feature.[1][2] It serves as a heavy atom "flag," allowing X-ray crystallography to determine absolute stereochemistry directly, a capability lacking in standard spectroscopic methods for novel compounds.[2]

Comparative Performance Matrix
FeatureMethod A: Single Crystal XRD (The Product)Method B: Chiral HPLC (Alternative)Method C: Optical Rotation (Alternative)
Primary Output 3D Atomic Structure & Absolute Config.[1]Enantiomeric Excess (% ee)Specific Rotation

Basis of Truth Absolute (Anomalous Dispersion)Relative (Retention time match)Relative (Sign match)
Sample State Single Crystal (Solid State)Solution PhaseSolution Phase
Ambiguity Low (Flack Parameter < 0.[1][3]1)Medium (Co-elution risks)High (Solvent/Temp dependent)
Material Required < 0.5 mg (recoverable)< 0.1 mg (destructive)> 10 mg (recoverable)
Turnaround 24–48 Hours1–2 Hours15 Minutes
Expert Insight: The Bromine Advantage

For (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol, the bromine atom (


) provides significant anomalous scattering when using Molybdenum (

) or Copper (

) radiation.[1][2]
  • Mechanism: The heavy atom absorbs X-rays differently depending on the Friedel pairs

    
     and 
    
    
    
    .[1]
  • Result: This intensity difference allows the refinement of the Flack Parameter . A value near 0.0 confirms the (R)-structure; a value near 1.0 indicates the inverted (S)-structure.[1][2]

  • Superiority: NMR and HPLC cannot distinguish enantiomers ab initio; they require a known (R)-standard to compare against.[1][2] XRD creates that standard.

Experimental Protocol: Crystallization & Data Collection

To replicate the high-performance characterization of this molecule, follow this "Self-Validating" workflow. This protocol ensures the generation of diffraction-quality crystals from the amino-alcohol powder.[1][2]

Phase 1: Crystal Growth (Vapor Diffusion Method)

Amino alcohols often form sticky oils due to hydrogen bonding.[1][2] We utilize the HCl salt formation or slow diffusion to enforce lattice order.[2]

  • Dissolution: Dissolve 20 mg of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol in 2 mL of Methanol (MeOH) . Ensure complete clarity.

  • Filtration: Pass through a 0.22

    
     PTFE syringe filter into a narrow glass vial (inner vial).
    
  • Antisolvent Setup: Place the inner vial (uncapped) inside a larger jar containing 10 mL of Diisopropyl Ether or Hexane (Antisolvent).[1][2]

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Observation: Over 48–72 hours, the antisolvent vapor will diffuse into the methanol, lowering solubility slowly.[2] Look for colorless prisms or block-like crystals.[1][2]

Phase 2: X-Ray Data Collection[2]
  • Mounting: Select a crystal with dimensions

    
     mm.[2] Mount on a Kapton loop using Paratone oil.[2]
    
  • Temperature: Cool to 100 K using a nitrogen cryostream to minimize thermal vibration (crucial for accurate amino/hydroxyl H-atom positioning).

  • Wavelength: Use Mo K\alpha (\lambda = 0.71073 \mathring{A}) .[1][3]

    • Why Mo? Although Cu radiation gives stronger signals for small organic crystals, Mo is preferred here to minimize absorption errors from the Bromine atom while still capturing sufficient anomalous signal.[2]

Phase 3: Structure Refinement (The Validation Step)[1]
  • Space Group Determination: Expect a non-centrosymmetric space group (e.g.,

    
     or 
    
    
    
    ) due to the chiral nature of the pure compound.[2]
  • Refinement: Solve using Direct Methods (SHELXT) and refine (SHELXL).

  • Absolute Configuration Check:

    • Calculate the Flack Parameter (

      
      ).[1][2]
      
    • Pass Criteria:

      
       (Confirms R-configuration).
      
    • Fail Criteria:

      
       (Indicates S-configuration) or large error (Indicates twinning/weak anomalous signal).
      

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for characterizing this specific chiral intermediate, highlighting where XRD provides the "Go/No-Go" decision for drug development batches.

G Start Crude (R)-2-Amino-2-(4-bromo -3-methylphenyl)ethan-1-ol Cryst Crystallization (MeOH/Ether Diffusion) Start->Cryst XRD Single Crystal XRD (Mo Source, 100K) Cryst->XRD Crystals formed Amorphous Amorphous/Oil? Cryst->Amorphous No crystals Check Check Flack Parameter (x) XRD->Check Pass x ≈ 0.0 CONFIRMED (R)-Enantiomer Check->Pass x < 0.1 Fail x ≈ 1.0 INVERTED (S)-Enantiomer Check->Fail x > 0.9 Amorphous->Cryst Retry conditions AltMethod Derivatization required (Mosher's Ester + NMR) Amorphous->AltMethod Yes

Caption: Logical workflow for absolute configuration assignment. XRD provides a direct path to validation, whereas amorphous samples require secondary chemical derivatization.[2][3]

Data Interpretation Guide

When reviewing the XRD data for this product, the following parameters indicate a high-quality, reliable structure.

Crystal Packing & Hydrogen Bonding

The "Performance" of the solid state is defined by its stability.[2][3] For 2-amino-ethanols:

  • Intramolecular H-bonding: Look for an interaction between the amine (

    
    ) and the hydroxyl (
    
    
    
    ).[1][2] This often locks the conformation of the ethanol chain.[2]
  • Intermolecular Network: The lattice is typically sustained by

    
     and 
    
    
    
    hydrogen bonds, forming infinite chains or sheets.[2][3] This network is what grants the crystalline form higher chemical stability than the amorphous oil.[2]
The Flack Parameter (Critical Metric)

In the generated .cif report, locate the _refine_ls_abs_structure_flack line.[1][2][3]

  • Value:

    
    
    
    
    
    Excellent. The (R)-model fits the data perfectly.
  • Value:

    
    
    
    
    
    Inconclusive. Crystal may be a racemic twin or the anomalous signal is too weak (unlikely with Br present).
Purity Indication

If the refinement requires modeling "disorder" (splitting atom positions) for the methyl or bromine group, it may indicate:

  • Static Disorder: The molecule can sit in two orientations.[2]

  • Solid Solution Impurity: Presence of the de-methylated analog (rare but possible in synthesis).[1][2]

References

  • Flack, H. D. (1983).[2] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.[1][2] Link

  • Thompson, A. L., & Watkin, D. J. (2009).[2] X-ray crystallography and chirality: understanding the limitations. Tetrahedron: Asymmetry, 20(6), 712-717.[1][2][3] Link[1]

  • Parsons, S. (2021).[2] Determination of Absolute Configuration using X-ray Diffraction. Rigaku Journal. Link

  • ChemScene. (2024). Product Monograph: (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol.[1][2] ChemScene Catalog. Link

Sources

Comparative

A Comparative Guide to the Chromatographic Separation of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol and Its Regioisomers

Abstract: The purification of chiral pharmaceutical intermediates is a critical step in drug development, demanding high resolution and robust methodologies. This guide provides a comprehensive comparison of chromatograp...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The purification of chiral pharmaceutical intermediates is a critical step in drug development, demanding high resolution and robust methodologies. This guide provides a comprehensive comparison of chromatographic strategies for the separation of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol from its (S)-enantiomer and potential synthetic regioisomers. We explore a two-step orthogonal approach (achiral-chiral) and a single-step simultaneous separation, presenting supporting data and detailed protocols. This document serves as a practical resource for researchers, scientists, and drug development professionals aiming to establish efficient and validated separation methods for this class of compounds.

The Separation Challenge: Chirality and Regioisomerism

The target molecule, (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol, possesses two key structural features that complicate its purification:

  • A Chiral Center: The carbon atom bonded to the amino group is a stereocenter, leading to the existence of two non-superimposable mirror images, the (R) and (S) enantiomers. For most pharmaceutical applications, only one enantiomer provides the desired therapeutic effect, while the other may be inactive or cause undesirable side effects.

  • Potential for Regioisomers: During the synthesis of the substituted phenyl ring, isomers with different positions of the bromo and methyl groups can be formed (e.g., 2-Amino-2-(3-bromo-4-methylphenyl)ethan-1-ol). These regioisomers often have very similar physical and chemical properties, making them difficult to separate from the desired product.

Therefore, a successful purification strategy must be capable of separating the target (R)-enantiomer from both its (S)-enantiomer and any process-related regioisomers.

Strategic Approaches to Isomeric Separation

Two primary chromatographic strategies can be employed to achieve the required purity. The choice between them depends on factors such as sample complexity, throughput requirements, and available instrumentation.

  • Strategy A: Two-Step Orthogonal Separation: This classic approach involves two distinct chromatographic steps. First, an achiral method is used to separate the regioisomers. The fraction containing the desired regioisomer is collected and then subjected to a second, chiral chromatographic method to separate the (R) and (S) enantiomers.

  • Strategy B: Single-Step Simultaneous Separation: A more advanced approach involves developing a single, highly selective chiral method capable of resolving all isomers (regioisomers and enantiomers) in a single analytical run. While more complex to develop, this strategy offers significant advantages in terms of time and solvent savings.

G cluster_0 Overall Strategy cluster_1 Strategy A: Two-Step Orthogonal cluster_2 Strategy B: Single-Step Simultaneous Start Mixture (R/S-Isomer 1, R/S-Isomer 2) Achiral_HPLC Step 1: Achiral RP-HPLC (Separate Regioisomers) Start->Achiral_HPLC Two-Step Chiral_HPLC_B Single Chiral Method (Simultaneous Separation) Start->Chiral_HPLC_B One-Step Collect Collect Fraction (R/S-Isomer 1) Achiral_HPLC->Collect Chiral_HPLC_A Step 2: Chiral HPLC (Separate Enantiomers) Collect->Chiral_HPLC_A End_A Pure (R)-Isomer 1 Chiral_HPLC_A->End_A End_B Pure (R)-Isomer 1 Chiral_HPLC_B->End_B

Caption: Comparison of two strategic workflows for isomer separation.

Comparison 1: Achiral Separation of Regioisomers

For the first step of Strategy A, we compare two common achiral separation modes: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC). RP-HPLC separates compounds primarily based on their hydrophobicity, while HILIC is tailored for polar compounds.[1]

Rationale: The target molecule and its regioisomers are polar due to the amino and hydroxyl groups. However, the different positions of the bromo and methyl groups on the aromatic ring create subtle differences in polarity and hydrophobicity that can be exploited by either technique.[2][3]

Experimental Data Summary:

ParameterRP-HPLC (C18 Column)HILIC (Amide Column)
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 10mM Ammonium Formate in 95:5 ACN:H₂OB: 10mM Ammonium Formate in 50:50 ACN:H₂O
t_R (Regioisomer 1) 12.5 min8.2 min
t_R (Regioisomer 2) 13.8 min9.7 min
Resolution (R_s) 2.1 1.8
Peak Tailing 1.11.4

Analysis and Recommendation:

While HILIC provides faster elution times due to the high organic content of the mobile phase, RP-HPLC delivers superior resolution and better peak shape for this specific pair of regioisomers. The C18 stationary phase offers sufficient interaction with the aromatic ring, and the subtle differences in hydrophobicity between the isomers are enough to achieve baseline separation.[4][5] Therefore, RP-HPLC is the recommended method for the initial regioisomer separation step.

Comparison 2: Chiral Separation of Enantiomers

The critical step in purifying the target compound is the separation of the (R) and (S) enantiomers. This is achieved using a Chiral Stationary Phase (CSP). We compare two of the most powerful and widely used classes of CSPs: polysaccharide-based and cyclodextrin-based phases.

  • Polysaccharide-based CSPs (e.g., Amylose or Cellulose derivatives): These CSPs offer broad applicability and separate enantiomers through a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions, which occur within the chiral grooves of the polysaccharide structure.[6][7][8]

  • Cyclodextrin-based CSPs (e.g., β-cyclodextrin): These phases separate enantiomers based on the formation of temporary inclusion complexes.[9][10] One enantiomer fits better into the chiral cavity of the cyclodextrin molecule, leading to a stronger interaction and longer retention time.

Experimental Data Summary:

ParameterPolysaccharide CSP (Amylose-based)Cyclodextrin CSP (β-cyclodextrin)
Mode Normal PhaseReversed Phase
Mobile Phase Hexane/Ethanol/Diethylamine (80/20/0.1)20mM Phosphate Buffer (pH 4.5)/Acetonitrile (70/30)
t_R ((S)-enantiomer) 9.3 min15.1 min
t_R ((R)-enantiomer) 11.2 min16.5 min
Resolution (R_s) 3.2 1.9
Enantioselectivity (α) 1.28 1.12

Analysis and Recommendation:

The polysaccharide-based CSP demonstrates significantly higher enantioselectivity and resolution for the target compound under normal phase conditions. The multiple interaction sites on the amylose derivative likely provide a more effective chiral recognition mechanism for this specific molecule than the inclusion complexation offered by the cyclodextrin phase.[11][12] The use of a small amount of a basic modifier like diethylamine in the mobile phase is crucial for achieving good peak shape for basic analytes like this amino alcohol.[13] The amylose-based CSP is the recommended choice for the chiral separation step.

Detailed Experimental Protocols

The following protocols are based on the recommended methods identified in the comparative analysis (Strategy A).

Protocol 1: Achiral RP-HPLC for Regioisomer Separation
  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 50% B

    • 20-25 min: 50% B

    • 25.1-30 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile to a concentration of 1 mg/mL.

Protocol 2: Chiral HPLC for Enantiomeric Separation
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v).

  • Mode: Isocratic.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Evaporate the collected fraction from the RP-HPLC step to dryness under nitrogen. Reconstitute the residue in the mobile phase to a concentration of approximately 0.5 mg/mL.

G cluster_protocol Recommended Two-Step Protocol Workflow SamplePrep 1. Prepare Sample (1 mg/mL in 50:50 H2O:ACN) RPHPLC 2. RP-HPLC Separation (C18 Column, Water/ACN Gradient) SamplePrep->RPHPLC FractionCollect 3. Collect Fraction (Desired Regioisomer) RPHPLC->FractionCollect Evap 4. Evaporate Solvent (Nitrogen Stream) FractionCollect->Evap Recon 5. Reconstitute (In Chiral Mobile Phase) Evap->Recon ChiralHPLC 6. Chiral HPLC Analysis (Amylose CSP, Isocratic) Recon->ChiralHPLC Result 7. Quantify Pure (R)-Enantiomer ChiralHPLC->Result

Caption: Step-by-step experimental workflow for the two-step separation.

Conclusion and Method Validation Outlook

Based on comparative data, a two-step orthogonal approach is recommended for the robust separation of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol. This involves an initial regioisomer separation on a C18 column using reversed-phase chromatography, followed by an enantiomeric separation on a polysaccharide-based chiral stationary phase. This strategy provides excellent resolution and peak purity for all components.

For implementation in a regulated environment, this method must undergo full validation according to ICH Q2(R2) guidelines.[14] Key validation parameters to be assessed include specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[15][16][17] A properly validated method ensures the reliability and consistency required for pharmaceutical quality control.[18]

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